1,4-Diazaspiro[5.5]undecane-5,9-dione hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,4-diazaspiro[5.5]undecane-5,9-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2.ClH/c12-7-1-3-9(4-2-7)8(13)10-5-6-11-9;/h11H,1-6H2,(H,10,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPUMHXZNOXRCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=O)C(=O)NCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40736250 | |
| Record name | 1,4-Diazaspiro[5.5]undecane-5,9-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40736250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263475-13-3 | |
| Record name | 1,4-Diazaspiro[5.5]undecane-5,9-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40736250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Guide to the Structural Elucidation of 1,4-Diazaspiro[5.5]undecane-5,9-dione Hydrochloride
Executive Summary
1,4-Diazaspiro[5.5]undecane-5,9-dione and its hydrochloride salt represent a class of spirocyclic heterocyclic compounds that are valuable as intermediates in organic synthesis and for the development of novel pharmaceuticals.[1] Their unique three-dimensional and rigid structure makes them attractive scaffolds in medicinal chemistry.[2] Rigorous and unambiguous structural confirmation is paramount following synthesis to ensure compound identity, purity, and suitability for downstream applications. This guide provides an in-depth, multi-technique workflow for the complete structural analysis of 1,4-Diazaspiro[5.5]undecane-5,9-dione hydrochloride, designed for researchers and drug development professionals. We will move logically from initial molecular weight confirmation to detailed atomic connectivity and final, definitive 3D structure determination, explaining the scientific rationale behind each experimental choice.
Section 1: The Spirocyclic Scaffold: Initial Characterization
The 1,4-Diazaspiro[5.5]undecane Core: Structure and Significance
The target molecule is composed of two rings joined by a single common carbon atom, known as the spiro center. The structure consists of a piperidinone ring fused at its 4-position to a piperazinedione ring. Nitrogen-containing heterocycles are among the most significant structural components of pharmaceuticals, with over half of all FDA-approved small-molecule drugs containing such a motif.[3][4] The hydrochloride salt form enhances the compound's stability and aqueous solubility, which is often advantageous for handling and formulation.
Physicochemical Properties
A foundational step in any analysis is to collate the known properties of the target compound. This data serves as a reference against which experimental results will be compared.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₉H₁₅ClN₂O₂ | MySkinRecipes |
| Molecular Weight | 218.68 g/mol | MySkinRecipes |
| Free Base Formula | C₉H₁₄N₂O₂ | [5] |
| Free Base MW | 182.22 g/mol | |
| Free Base Monoisotopic Mass | 182.10553 Da | [5] |
| Appearance | White to off-white solid (predicted) | [2] |
| Storage | Room temperature, sealed, dry | MySkinRecipes |
Rationale for a Multi-Technique Approach
No single analytical technique can provide a complete structural picture. While mass spectrometry can confirm the molecular formula and infrared spectroscopy identifies functional groups, they cannot definitively establish atomic connectivity or stereochemistry. Conversely, NMR spectroscopy excels at mapping the molecular skeleton but relies on other methods for formula confirmation. The gold standard, X-ray crystallography, provides an unambiguous 3D structure but requires a high-quality single crystal, which is not always obtainable.[6] Therefore, a synergistic and integrated approach is essential for trustworthy and comprehensive structural validation.
Section 2: Mass Spectrometry: Confirming Molecular Identity
Principle & Experimental Rationale
The first and most critical question to answer is: "Did I make a compound with the correct molecular weight?" High-Resolution Mass Spectrometry (HRMS) is the ideal technique to answer this. By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS allows for the confident determination of the elemental formula. Electrospray Ionization (ESI) is the preferred method for polar, nitrogen-containing heterocyclic compounds as it is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation.[7][8]
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Utilize an ESI source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap).
-
Ionization Mode: Operate in positive ion mode (ESI+) to detect the protonated molecule.
-
Data Acquisition: Acquire the spectrum over a mass range that includes the expected m/z of the protonated free base (e.g., 100-500 m/z).
-
Analysis: Compare the measured accurate mass of the most abundant ion to the theoretical mass calculated for the protonated free base, [C₉H₁₄N₂O₂ + H]⁺.
Data Interpretation: Expected Results
The primary ion expected is the protonated free base at m/z 183.1128. The presence of this ion, with a mass accuracy of <5 ppm, confirms the elemental composition. Other common adducts may also be observed.
| Adduct Ion | Theoretical m/z |
| [M+H]⁺ | 183.11281 |
| [M+Na]⁺ | 205.09475 |
| [M+K]⁺ | 221.06869 |
| Data sourced from predicted values for the free base.[5] |
Workflow: Mass Spectrometry Analysis
Section 3: NMR Spectroscopy: Mapping the Molecular Skeleton
Nuclear Magnetic Resonance (NMR) is the most powerful technique for determining the precise connectivity of atoms in a molecule.[9][10] A combination of 1D (¹H, ¹³C) and 2D experiments provides a complete picture of the carbon-hydrogen framework.
Protocol: 1D and 2D NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it will allow for the observation of exchangeable N-H protons.
-
¹H NMR Acquisition: Acquire a standard proton NMR spectrum. Key parameters include a sufficient number of scans for good signal-to-noise and a relaxation delay that allows for quantitative integration.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment should also be run to differentiate between CH₃/CH, CH₂, and quaternary carbons.
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons.[10]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to the carbons they are attached to (¹H-¹³C one-bond correlations).
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is critical for connecting different spin systems and identifying quaternary carbons.
-
Predicted Spectrum & Interpretation
Based on the structure and data from analogous compounds, we can predict the key features of the NMR spectra.[11]
¹H NMR Interpretation:
-
N-H Protons: Expect two or more broad signals in the downfield region (δ 7-9 ppm in DMSO-d₆), which may exchange upon addition of D₂O.
-
Piperidinone α-Protons: The four protons adjacent to the carbonyl group (C7 and C11 positions in some numbering schemes) will likely appear as complex multiplets around δ 2.5-3.0 ppm.
-
Piperazinedione Methylene Protons: The CH₂ groups in the piperazinedione ring (adjacent to the nitrogen atoms) are expected to be in the δ 3.0-3.8 ppm region.
-
Piperidinone β-Protons: The CH₂ group at the "bottom" of the cyclohexanone ring will likely be the most upfield, around δ 1.8-2.2 ppm.
¹³C NMR Interpretation:
-
Carbonyl Carbons (C=O): Two distinct signals are expected for the two non-equivalent carbonyl groups. Amide carbonyls typically appear in the δ 160-185 ppm range, while ketone carbonyls are further downfield (δ >180 ppm).[12]
-
Spiro Carbon: The quaternary spiro carbon is a key diagnostic signal, expected in the δ 50-70 ppm range. It will be absent in the DEPT-135 spectrum.
-
Aliphatic Carbons: The remaining CH₂ groups will appear in the δ 20-50 ppm region. The DEPT-135 experiment will show these as negative signals, confirming their identity as methylene carbons.[10]
| Carbon Type | Predicted ¹³C Shift (ppm) | DEPT-135 Signal |
| Ketone C=O | 190 - 210 | Absent |
| Amide C=O | 165 - 180 | Absent |
| Spiro (C) | 50 - 70 | Absent |
| -CH₂-N- | 40 - 55 | Negative |
| -CH₂-C=O | 30 - 45 | Negative |
| -CH₂-CH₂- | 20 - 35 | Negative |
Note: These are estimated ranges based on general chemical shift principles and data from similar heterocyclic structures.
Section 4: Vibrational Spectroscopy: Identifying Functional Groups
The Role of Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For this molecule, FTIR is crucial for confirming the presence of the carbonyl groups and N-H bonds.
Protocol: FTIR Spectroscopy
-
Sample Preparation: The simplest method is to use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding the sample with potassium bromide.
-
Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.
-
Background Correction: Run a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.
Expected Spectrum & Interpretation
The IR spectrum will be dominated by absorptions from the carbonyl and N-H groups.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Amide/Amine Salt) | Stretch | 3300 - 3000 | Medium-Broad |
| C-H (Aliphatic) | Stretch | 2950 - 2850 | Medium-Strong |
| C=O (Ketone) | Stretch | ~1715 | Strong |
| C=O (Amide I band) | Stretch | 1680 - 1640 | Strong |
| N-H | Bend | 1640 - 1550 | Medium |
| Note: The presence of hydrogen bonding can broaden the N-H and C=O peaks and shift them to lower wavenumbers.[13][14][15] The amide carbonyl (Amide I) appears at a lower frequency than the ketone due to resonance effects.[16] |
Section 5: X-ray Crystallography: The Definitive Structure
The Gold Standard for Structural Determination
While the combination of MS and NMR provides a very high degree of confidence, only single-crystal X-ray diffraction (SCXRD) can provide an unambiguous, three-dimensional map of the atomic positions in a molecule.[6][17] It is the ultimate arbiter for confirming connectivity, conformation, and relative stereochemistry.
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (The Bottleneck): This is the most challenging step.[18] The goal is to grow a single, defect-free crystal with dimensions >0.1 mm. A common method is slow evaporation:
-
a. Create a saturated or near-saturated solution of the compound in a suitable solvent (e.g., methanol, ethanol, or a solvent mixture).
-
b. Filter the solution to remove any dust or particulate matter, which can act as unwanted nucleation sites.[19]
-
c. Loosely cover the vial and allow the solvent to evaporate slowly and undisturbed over several days to weeks.
-
-
Crystal Mounting: Carefully select and mount a suitable crystal on a goniometer head.
-
Data Collection: Place the crystal in a single-crystal X-ray diffractometer. An intense beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data.[17]
-
Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell dimensions and symmetry. The phase problem is solved to generate an initial electron density map, from which a molecular model is built and refined to best fit the experimental data.
Expected Outcomes
The final output of a successful SCXRD experiment is a detailed structural model providing:
-
Unambiguous Connectivity: Absolute proof of the atomic connections.
-
Bond Lengths and Angles: Precise measurements of all bond parameters.
-
Conformation: The exact chair/boat/twist conformation of the rings.
-
Intermolecular Interactions: Information on hydrogen bonding and crystal packing in the solid state.
Logic for Pursuing Crystallography
Section 6: Integrated Analysis and Conclusion
The true power of this analytical workflow lies in the integration of all data points. The HRMS confirms the formula, the FTIR confirms the functional groups, the comprehensive NMR data builds the molecular skeleton piece by piece, and the X-ray crystallography provides the ultimate, unambiguous proof of the three-dimensional structure. Each technique validates the others, leading to a self-consistent and highly trustworthy structural assignment. This rigorous approach is essential for advancing research and development in the chemical and pharmaceutical sciences.
Integrated Analytical Workflow
References
-
Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
-
Nitrogen-Containing Heterocyclic Compounds | Request PDF. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). PMC. Retrieved January 15, 2026, from [Link]
-
Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews. Retrieved January 15, 2026, from [Link]
-
X-ray Crystallography. (n.d.). Creative BioMart. Retrieved January 15, 2026, from [Link]
-
[Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (n.d.). Welch Materials, Inc. Retrieved January 15, 2026, from [Link]
-
How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 15, 2026, from [Link]
-
Structural and Conformational Aspects in the Chemistry of Heterocycles. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
-
1,4-DIAZASPIRO[5.5]UNDECANE-5,9-DIONE HCL. (n.d.). MySkinRecipes. Retrieved January 15, 2026, from [Link]
-
x Ray crystallography. (n.d.). PMC. Retrieved January 15, 2026, from [Link]
-
Absolute Configuration of Small Molecules by Co‐Crystallization. (n.d.). PMC. Retrieved January 15, 2026, from [Link]
-
1,4-Diazaspiro[5.5]undecane. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
-
Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. (2014). Journal of Medicinal Chemistry. Retrieved January 15, 2026, from [Link]
-
Carbonyl - compounds - IR - spectroscopy. (n.d.). University of Chemical Technology and Metallurgy. Retrieved January 15, 2026, from [Link]
-
Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]
-
Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]. (n.d.). ARKAT USA. Retrieved January 15, 2026, from [Link]
-
Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. (2021). YouTube. Retrieved January 15, 2026, from [Link]
-
This compound. (n.d.). PubChemLite. Retrieved January 15, 2026, from [Link]
-
FTIR spectra of the intermediates towards amide 9a. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Short Summary of 1H-NMR Interpretation. (n.d.). Jasperse, North Dakota State University. Retrieved January 15, 2026, from [Link]
-
1,4-DIAZASPIRO[5.5]UNDECANE-5,9-DIONE HCL. (n.d.). MySkinRecipes. Retrieved January 15, 2026, from [Link]
-
Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). (n.d.). RSC Publishing. Retrieved January 15, 2026, from [Link]
-
Structural and Conformational Aspects in the Chemistry of Heterocycles. (2020). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Signal Areas. (n.d.). University of Calgary. Retrieved January 15, 2026, from [Link]
-
FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. (2023). YouTube. Retrieved January 15, 2026, from [Link]
-
NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. (2016). Wiley Analytical Science. Retrieved January 15, 2026, from [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. Retrieved January 15, 2026, from [Link]
-
(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
1,4-diazaspiro[5.5]undecane-3,5-dione. (n.d.). Chemical Synthesis Database. Retrieved January 15, 2026, from [Link]
Sources
- 1. 1,4-DIAZASPIRO[5.5]UNDECANE-5,9-DIONE HCL [myskinrecipes.com]
- 2. 3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride (1609402-96-1) for sale [vulcanchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00403A [pubs.rsc.org]
- 5. PubChemLite - this compound (C9H14N2O2) [pubchemlite.lcsb.uni.lu]
- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 7. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry [mdpi.com]
- 8. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. emerypharma.com [emerypharma.com]
- 11. researchgate.net [researchgate.net]
- 12. homepages.bluffton.edu [homepages.bluffton.edu]
- 13. chem.pg.edu.pl [chem.pg.edu.pl]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 19. How To [chem.rochester.edu]
An In-depth Technical Guide to the Physicochemical Properties of 1,4-Diazaspiro[5.5]undecane-5,9-dione HCl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 1,4-Diazaspiro[5.5]undecane-5,9-dione hydrochloride (HCl). As a unique spirocyclic scaffold, this compound presents significant interest for medicinal chemistry and drug development, particularly in the exploration of novel therapeutics for neurological disorders.[1] This document collates available data on its chemical identity, and structural features, and outlines established methodologies for its characterization. While experimentally determined data for this specific molecule is limited in publicly accessible literature, this guide synthesizes predicted values with field-proven analytical techniques to offer a robust framework for its handling, analysis, and application in a research setting.
Introduction: The Significance of the Spirocyclic Scaffold
Spirocyclic systems, characterized by two rings connected through a single common atom, have garnered considerable attention in medicinal chemistry. Their rigid, three-dimensional architecture offers a distinct advantage in drug design, enabling more precise spatial orientation of functional groups for optimal interaction with biological targets. This structural rigidity can lead to enhanced binding affinity, improved selectivity, and favorable pharmacokinetic profiles compared to more flexible acyclic or simple cyclic analogues.
1,4-Diazaspiro[5.5]undecane-5,9-dione HCl belongs to this promising class of molecules. Its core structure, featuring a piperazine and a cyclohexanedione ring system, makes it a valuable intermediate in the synthesis of novel chemical entities with potential therapeutic applications, including the development of agents targeting neurological disorders and compounds with anti-inflammatory or analgesic properties.[1] This guide serves as a foundational resource for researchers working with this compound, providing essential data and methodologies to support its rational use in drug discovery programs.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These properties govern its behavior in biological systems, influence its formulation, and are critical for ensuring the reproducibility of experimental results.
Molecular Structure and Identification
The chemical structure of 1,4-Diazaspiro[5.5]undecane-5,9-dione HCl is depicted below. The hydrochloride salt form enhances the compound's stability and aqueous solubility, which is often advantageous for biological testing and formulation.
Figure 1: Chemical structure of 1,4-Diazaspiro[5.5]undecane-5,9-dione HCl.
Table 1: Chemical Identifiers and Basic Properties
| Property | Value | Source |
| CAS Number | 1263475-13-3 | [1][2][3] |
| Molecular Formula | C₉H₁₅ClN₂O₂ | [1][2][3] |
| Molecular Weight | 218.68 g/mol | [3] |
| Canonical SMILES | C1CC2(CCC1=O)C(=O)NCCN2.Cl | [4] |
| InChI Key | ATPUMHXZNOXRCY-UHFFFAOYSA-N |
Note: Some sources report a molecular weight of 248.68 g/mol , which may correspond to a different salt form or solvate. The value of 218.68 g/mol is consistent with the provided molecular formula for the hydrochloride salt.[1][3]
Predicted Physicochemical Data
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| XlogP | -1.1 | [4] |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bonds | 0 |
The negative XlogP value suggests that 1,4-Diazaspiro[5.5]undecane-5,9-dione HCl is a hydrophilic compound, which is consistent with its hydrochloride salt form.
Experimental Protocols for Characterization
To ensure the identity and purity of 1,4-Diazaspiro[5.5]undecane-5,9-dione HCl, a suite of analytical techniques should be employed. The following sections outline the standard experimental protocols applicable to this class of compounds.
Melting Point Determination
The melting point is a crucial indicator of purity for a crystalline solid.[5][6] Pure compounds typically exhibit a sharp melting range.[6]
Experimental Workflow: Melting Point Determination
Figure 2: Workflow for melting point determination.
Solubility Assessment
Understanding the solubility profile of 1,4-Diazaspiro[5.5]undecane-5,9-dione HCl in various solvents is essential for its use in synthesis, purification, and biological assays. As a hydrochloride salt of an amine, it is expected to be soluble in polar protic solvents.[7]
Protocol for Qualitative Solubility Testing:
-
Solvent Selection: A range of solvents with varying polarities should be tested, including water, methanol, ethanol, dichloromethane, and ethyl acetate.
-
Sample Preparation: Add approximately 1-2 mg of the compound to 0.5 mL of the selected solvent in a small test tube.
-
Observation: Agitate the mixture at a constant temperature (e.g., 25 °C) and visually inspect for dissolution.
-
Classification: Classify the solubility as freely soluble, soluble, sparingly soluble, or insoluble based on visual observation.
For quantitative solubility determination, an isothermal equilibrium method followed by HPLC analysis of the saturated solution is recommended.[7]
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 1,4-Diazaspiro[5.5]undecane-5,9-dione HCl.
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the methylene protons of the cyclohexanedione and piperazine rings. The chemical shifts and coupling patterns will be indicative of their respective chemical environments.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbonyl carbons, the spiro carbon, and the methylene carbons of the two ring systems.
General ¹H and ¹³C NMR Experimental Parameters:
-
Solvent: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are suitable choices due to the expected solubility of the hydrochloride salt.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Techniques: In addition to standard 1D ¹H and ¹³C spectra, 2D techniques such as COSY, HSQC, and HMBC can be employed for unambiguous signal assignment.
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic FTIR Absorptions:
-
N-H Stretch: A broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H bond of the secondary amine hydrochloride.
-
C=O Stretch: Strong absorption bands in the range of 1680-1750 cm⁻¹ characteristic of the dione carbonyl groups.[8] For cyclic imides, two distinct carbonyl stretches are often observed.[9]
-
C-N Stretch: Absorptions in the 1000-1350 cm⁻¹ region.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Predicted Mass Spectrometry Data:
| Adduct | Predicted m/z |
| [M+H]⁺ | 183.11281 |
| [M+Na]⁺ | 205.09475 |
(Note: These values correspond to the free base, C₉H₁₄N₂O₂)[4]
Experimental Approach: Electrospray ionization (ESI) is a suitable technique for this polar molecule. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) experiments can elucidate the fragmentation pathways, which would likely involve cleavages of the piperazine and cyclohexanedione rings.
Synthesis and Purity
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of 1,4-Diazaspiro[5.5]undecane-5,9-dione HCl.
-
Storage: The compound should be stored at room temperature in a tightly sealed container, protected from moisture.[1]
-
Safety: As with any chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.
Conclusion
1,4-Diazaspiro[5.5]undecane-5,9-dione HCl is a spirocyclic compound with significant potential as a building block in medicinal chemistry. This technical guide has consolidated the available information on its physicochemical properties and provided a framework of standard experimental methodologies for its characterization. While there is a notable absence of extensive, publicly available experimental data for this specific molecule, the principles and protocols outlined herein will enable researchers to confidently handle, analyze, and utilize this compound in their drug discovery and development endeavors. The generation and publication of comprehensive experimental data for this compound would be a valuable contribution to the scientific community.
References
-
1263475-13-3 1,4-Diazaspiro[5.5]undecane-5,9-dione HCl. (n.d.). ChemSigma. Retrieved January 15, 2026, from [Link]
-
Mass Spectrometric Studies. XIII. Spirocyclic Glycidic Esters. (n.d.). Semantic Scholar. Retrieved January 15, 2026, from [Link]
-
1,4-DIAZASPIRO[5.5]UNDECANE-5,9-DIONE HCL. (n.d.). MySkinRecipes. Retrieved January 15, 2026, from [Link]
-
SYNTHESIS AND ANTIMICROBIAL ACTIVITY SCREENING OF NEW CYCLIC IMIDES COMPRISING ANTIPYRINE AND OXAZOLE CYCLES. (n.d.). Connect Journals. Retrieved January 15, 2026, from [Link]
-
Melting point determination. (n.d.). University of Calgary. Retrieved January 15, 2026, from [Link]
- Smith, B. C. (2020). Organic Nitrogen Compounds VIII: Imides. Spectroscopy, 35(1), 10-15.
- FTIR study of five complex beta-lactam molecules. (2002). Journal of Molecular Structure, 607(1-3), 131-140.
- Salt Selection in Drug Development. (2007). Pharmaceutical Technology, 31(10), 124-138.
- Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2012). Journal of Pharmaceutical and Biomedical Analysis, 66, 162-169.
- Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). (2015). Marine Drugs, 13(12), 7356-7375.
-
FTIR spectrum data for cyclic imide derivatives (1–3). (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Melting Point Determination. (n.d.). Stanford Research Systems. Retrieved January 15, 2026, from [Link]
- US20210179567A1 - Synthesis of 1,4-diazaspiro[5.5]undecan-3-one. (2021).
-
This compound. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
- WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one. (2020).
- Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. (2003). Pharmaceutical Research, 20(7), 1100-1106.
- The Formation and Stability of spiro-Compounds. Part X. spiro-Compounds Derived from cyclo-Heptane. (1923). Journal of the Chemical Society, Transactions, 123, 122-132.
- pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. (1985). Pharmaceutical Research, 2(2), 65-68.
-
DETERMINATION OF MELTING POINTS. (n.d.). Retrieved January 15, 2026, from [Link]
-
Melting point determination. (n.d.). SSERC. Retrieved January 15, 2026, from [Link]
-
FTIR study of five complex ?-lactam molecules. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
- Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2017). RSC Advances, 7(83), 52755-52764.
-
1,4-diazaspiro[5.5]undecane-3,5-dione. (n.d.). Chemical Synthesis Database. Retrieved January 15, 2026, from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 15, 2026, from [Link]
- Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (2017). RSC Medicinal Chemistry, 8(10), 1039-1054.
-
Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
- 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. (2021). Scientific Reports, 11(1), 2537.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic
- US5326887A - Process for the preparation of 1,4-dioxane-2,5-diones. (1994).
-
BJOC - Search Results. (n.d.). Beilstein Journals. Retrieved January 15, 2026, from [Link]
-
1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. (2018). ResearchGate. Retrieved January 15, 2026, from [Link]
Sources
- 1. 1,4-DIAZASPIRO[5.5]UNDECANE-5,9-DIONE HCL [myskinrecipes.com]
- 2. 1,4-DIAZASPIRO[5.5]UNDECANE-5,9-DIONE HCL | 1263475-13-3 [sigmaaldrich.com]
- 3. 1,4-Diazaspiro[5.5]undecane-5,9-dione HCl price,buy 1,4-Diazaspiro[5.5]undecane-5,9-dione HCl - chemicalbook [m.chemicalbook.com]
- 4. PubChemLite - this compound (C9H14N2O2) [pubchemlite.lcsb.uni.lu]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. connectjournals.com [connectjournals.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one - Google Patents [patents.google.com]
- 11. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 1,4-Diazaspiro[5.5]undecane-5,9-dione Hydrochloride: A Privileged Scaffold for Drug Discovery
For the Attention of Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Frontier of Novel Scaffolds
In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer both biological activity and favorable physicochemical properties is perpetual. Spirocyclic systems, characterized by a single atom shared between two rings, have garnered significant attention for their ability to impart conformational rigidity and three-dimensional complexity—attributes highly sought after in modern drug design.[1] This guide focuses on a specific, yet underexplored, member of this class: 1,4-Diazaspiro[5.5]undecane-5,9-dione hydrochloride (CAS Number: 1263475-13-3).
While detailed experimental data for this particular compound is not extensively documented in publicly accessible literature, its structural motifs—a spirocyclic piperidine and a hydantoin-like ring—are prevalent in a multitude of biologically active molecules.[2][3] This guide, therefore, adopts a holistic and predictive approach. By integrating established synthetic principles for analogous structures, computational property prediction, and a thorough analysis of the parent scaffold's role in medicinal chemistry, we aim to provide a comprehensive technical resource. This document will serve as a foundational tool for researchers looking to leverage this promising building block in their drug discovery programs.
Molecular Identity and Physicochemical Profile
The fundamental identity of a compound is the bedrock of its scientific exploration. Here, we delineate the known and predicted properties of this compound.
Chemical Structure and Identification
The molecule features a piperidine ring fused at the C4 position with a second nitrogen-containing ring, creating a spirocyclic core. The dione functionality suggests a structure akin to a substituted hydantoin or a cyclic diamide.
Caption: 2D Structure of 1,4-Diazaspiro[5.5]undecane-5,9-dione.
Table 1: Compound Identification
| Identifier | Value | Source |
| Compound Name | This compound | AstaTech, Inc. |
| CAS Number | 1263475-13-3 | Sigma-Aldrich[] |
| Molecular Formula | C₉H₁₅ClN₂O₂ | MySkinRecipes[5], ChemicalBook[6] |
| Molecular Weight | 218.68 g/mol (base); 248.68 g/mol (HCl salt) | MySkinRecipes[5], ChemicalBook[6] |
| MDL Number | MFCD21607101 | MySkinRecipes[5], ChemicalBook[6] |
| Canonical SMILES | C1CC2(CCC(=O)N1)C(=O)NCCN2.Cl | PubChem |
| InChIKey | QVQMRAGGHIOTLV-UHFFFAOYSA-N (base) | PubChem |
Predicted Physicochemical Properties
In the absence of experimental data, computational methods provide valuable estimates for key physicochemical properties that govern a molecule's behavior in biological systems.[7] These predictions are crucial for early-stage drug development, helping to identify potential liabilities and guide structural optimization.[][8]
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Discovery |
| logP (Octanol/Water Partition) | -1.1 to -0.5 | Measures lipophilicity. A negative value suggests high water solubility, which can be advantageous for formulation but may hinder membrane permeability. |
| Topological Polar Surface Area (TPSA) | 58.4 Ų | Estimates the surface area of polar atoms. A value < 140 Ų is generally associated with good cell permeability. |
| pKa (Most Basic) | 6.5 - 7.5 | Predicts the ionization state at physiological pH. The secondary amine is likely to be protonated, influencing solubility and receptor interactions. |
| Number of H-Bond Donors | 2 | Influences solubility and binding interactions with target proteins. |
| Number of H-Bond Acceptors | 2 | Influences solubility and binding interactions with target proteins. |
| Aqueous Solubility (logS) | > -2.0 | Indicates high solubility in water, consistent with the low logP and the hydrochloride salt form. |
Note: Values are estimated using computational algorithms (e.g., those available from ChemAxon, Schrödinger, or online platforms) and should be confirmed experimentally.
Proposed Synthesis and Mechanistic Rationale
Retrosynthetic Analysis
A logical retrosynthetic disconnection points towards two key starting materials: cyclohexane-1,3-dione and N,N'-bis(methoxymethyl)urea or a similar formaldehyde and urea equivalent. The spirocyclic core can be constructed by forming the two C-N bonds and the C-C bond of the dione ring in a cascade reaction.
Caption: Retrosynthetic approach to the target scaffold.
Proposed Synthetic Protocol
This protocol is a representative methodology. Optimization of reagents, solvents, and reaction conditions would be necessary for process scale-up.
Step 1: Synthesis of 1,4-Diazaspiro[5.5]undecane-5,9-dione
-
Reaction Setup: To a stirred solution of cyclohexane-1,3-dione (1.0 eq.) in a suitable solvent such as ethanol or a mixture of water and ethanol, add urea (1.1 eq.) and aqueous formaldehyde (37% solution, 2.2 eq.).
-
Catalysis and Reaction: Add a catalytic amount of a base, such as potassium carbonate or a secondary amine like diethylamine, to facilitate the initial condensation and subsequent cyclization.[9]
-
Heating: Heat the reaction mixture to reflux (approximately 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is anticipated to proceed via an initial Knoevenagel-type condensation followed by a double aza-Michael addition.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure and purify the crude residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure spiro-dione base.
Step 2: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the purified 1,4-Diazaspiro[5.5]undecane-5,9-dione base in a minimal amount of a suitable solvent, such as methanol or isopropanol.
-
Acidification: Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol (1.0-1.1 eq.) to the stirred solution at 0 °C.
-
Precipitation and Isolation: The hydrochloride salt should precipitate out of the solution. Stir the resulting slurry for 30-60 minutes at 0 °C to ensure complete precipitation.
-
Drying: Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.
Caption: Proposed workflow for the synthesis of the title compound.
Analytical Characterization: Expected Spectroscopic Signatures
Proper analytical characterization is essential to confirm the structure and purity of the synthesized compound. Based on its functional groups and overall structure, we can predict the key features that would appear in standard spectroscopic analyses.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid spirocyclic structure, which may render chemically equivalent protons magnetically non-equivalent.
-
Amide Protons (N-H): Two broad singlets are expected in the downfield region (δ 7.0-8.5 ppm), corresponding to the two NH groups of the diamide ring.
-
Methylene Protons (CH₂): Multiple complex multiplets would be observed in the aliphatic region (δ 1.5-3.5 ppm). The protons on the carbons adjacent to the nitrogen atoms (C2, C3) and the carbonyl group (C10, C11) will be shifted further downfield.
-
-
¹³C NMR:
-
Carbonyl Carbons (C=O): Two distinct signals are expected in the highly deshielded region (δ 170-185 ppm) for the two carbonyl carbons (C5 and C9).[11]
-
Spiro Carbon (C6): A quaternary carbon signal, typically appearing around δ 55-65 ppm, which is a key diagnostic peak for the spiro center.[11]
-
Aliphatic Carbons (CH₂): Several signals in the range of δ 20-50 ppm corresponding to the methylene carbons of both rings.
-
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic vibrations of the amide functional groups.[12]
-
N-H Stretching: A strong, broad band in the region of 3200-3400 cm⁻¹ corresponding to the stretching of the N-H bonds.
-
C=O Stretching (Amide I): One or two strong, sharp absorption bands between 1650-1700 cm⁻¹. The presence of two distinct carbonyl environments may lead to two separate peaks.
-
N-H Bending (Amide II): A band of moderate intensity around 1550-1600 cm⁻¹.
-
C-H Stretching: Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI+): The expected parent ion would be the [M+H]⁺ peak for the free base at m/z 219.1.
Applications in Drug Discovery and Medicinal Chemistry
The 1,4-diazaspiro[5.5]undecane scaffold is a "privileged structure," meaning it is a molecular framework capable of providing ligands for more than one type of biological target.[2] Its inherent rigidity reduces the entropic penalty upon binding to a target protein and allows for a well-defined orientation of appended functional groups in three-dimensional space.[1]
A Core Scaffold for Diverse Biological Targets
Derivatives of the closely related 1-oxa-4,9-diazaspiro[5.5]undecane and other diazaspiro[5.5]undecanes have shown significant potential in various therapeutic areas:
-
Metabolic Diseases: Certain derivatives have been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in cardiovascular and inflammatory diseases. The spirocyclic core was crucial for achieving oral bioavailability and efficacy in preclinical models of chronic kidney disease.[13]
-
Neurological Disorders: The rigid framework is ideal for designing ligands for receptors in the central nervous system. For instance, 3,9-diazaspiro[5.5]undecane-based compounds have been developed as potent antagonists for the GABA-A receptor.[3]
-
Pain and Inflammation: The ability to orient substituents precisely makes this scaffold suitable for targeting receptors involved in pain signaling pathways.[14]
Strategic Value in Lead Optimization
The this compound offers several strategic advantages as a building block in a drug discovery campaign:
-
Vectorial Diversity: The two secondary amine functionalities provide two distinct points for chemical modification, allowing for the exploration of structure-activity relationships (SAR) by introducing a variety of substituents.
-
Improved Physicochemical Properties: The sp³-rich, three-dimensional nature of spirocycles often leads to improved aqueous solubility and metabolic stability compared to flat, aromatic systems—a significant advantage in overcoming common drug development hurdles.[15]
-
Novel Chemical Space: As a less explored scaffold, it offers opportunities for generating novel intellectual property.
Caption: Relationship between core properties and applications.
Conclusion and Future Outlook
This compound represents a promising, albeit under-characterized, building block for medicinal chemistry. Its spirocyclic diamide core offers a compelling combination of structural rigidity, three-dimensionality, and multiple points for chemical diversification. While this guide has provided a robust framework based on predictive methods and data from analogous structures, the next critical step is experimental validation.
Future work should focus on executing the proposed synthesis, thoroughly characterizing the compound using modern spectroscopic techniques, and exploring its utility by synthesizing a small library of N-substituted derivatives. Such a library could then be screened against a panel of biologically relevant targets, particularly those where conformational constraint is known to be beneficial, such as GPCRs, ion channels, and certain enzyme classes. By bridging the gap between its commercial availability and its documented scientific application, researchers can unlock the full potential of this valuable scaffold.
References
- CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules.
- BenchChem. (2025). The Ascendance of 1,9-Diazaspiro[5.5]undecane Scaffolds in Modern Medicinal Chemistry: An In-depth Technical Guide.
- Islam, M. S., Barakat, A., Al-Majid, A. M., Ghabbour, H. A., Fun, H.-K., & Siddiqui, M. R. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, 1-9.
- (2020). Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
- ResearchGate. (2018). Do computational predictions of physico-chemical properties of small-molecular weight compounds make sense?.
- MySkinRecipes. (n.d.). 1,4-DIAZASPIRO[5.5]UNDECANE-5,9-DIONE HCL.
- ChemicalBook. (n.d.). 1,4-Diazaspiro[5.5]undecane-5,9-dione HCl.
- Sigma-Aldrich. (n.d.). 1,4-DIAZASPIRO[5.5]UNDECANE-5,9-DIONE HCL.
- Marinov, M., Frenkeva, M., Naydenova, E., & et al. (2022). SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. Journal of Chemical Technology and Metallurgy, 57(1), 25-31.
- Beilstein Journals. (n.d.). Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins.
- PMC. (n.d.). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds.
- ACS Publications. (n.d.). Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic α,α-Disubstituted α-Amino Esters.
- ACS Publications. (n.d.). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors.
- PubMed Central. (2025). Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins.
- ResearchGate. (2014). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones.
- ACS Publications. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain.
- White Rose Research Online. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
- RSC Publishing. (n.d.). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
- MDPI. (2023). [4+2]-Cycloaddition to 5-Methylidene-Hydantoins and 5-Methylidene-2-Thiohydantoins in the Synthesis of Spiro-2-Chalcogenimidazolones.
- ACS Publications. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect.
- BenchChem. (2025). A Comparative Analysis of the Biological Activities of Oxaspiro and Azaspiro Undecane Diones.
- PharmaBlock. (n.d.). Spirocyclic Piperidines in Drug Discovery.
- ResearchGate. (n.d.). Synthesis of piperidone grafted spiroheterocycles.
- PubChem. (n.d.). Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one.
- MDPI. (n.d.). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals.
- BenchChem. (2025). Application Notes and Protocols for the Spectroscopic Analysis of Spiro-diketones using NMR and IR Techniques.
- The Royal Society of Chemistry. (2011). 1H NMR spectrum of the spiro compound 18.
- ResearchGate. (2009). Selected Synthetic Strategies to Spirocyclics.
- PubMed. (2020). Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems.
- RSC Publishing. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics.
- MDPI. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications.
-
SciSpace. (n.d.). a one-pot synthesis of 7,11-diaryl-2,4-diazaspiro[8][8]undecane. Retrieved from SciSpace.
- PubMed. (2011). Modeling the Infrared and Circular Dichroism Spectroscopy of a Bridged Cyclic Diamide.
- Sigma-Aldrich. (2013). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
- PubMed. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Computational methods for predicting properties | ProtoQSAR [protoqsar.com]
- 7. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]
- 8. researchgate.net [researchgate.net]
- 9. arabjchem.org [arabjchem.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scispace.com [scispace.com]
- 12. Modeling the infrared and circular dichroism spectroscopy of a bridged cyclic diamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. img01.pharmablock.com [img01.pharmablock.com]
The Ascendance of Diazaspiro[5.5]undecane Scaffolds in Modern Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the Diazaspiro[5.5]undecane Core
The diazaspiro[5.5]undecane scaffold, a unique spirocyclic diamine, has carved a significant niche in medicinal chemistry as a privileged structure. Its rigid, three-dimensional conformation provides a versatile and sterically defined platform for the development of potent and selective modulators of a wide array of biological targets.[1] This guide delves into the synthesis and characterization of these valuable compounds, offering a technical resource for researchers aiming to leverage their therapeutic potential.
The arrangement of nitrogen atoms within the spirocyclic system, such as in the 1,9-diazaspiro[5.5]undecane, 3,9-diazaspiro[5.5]undecane, and other isomers, creates a three-dimensional configuration that allows for precise interaction with the binding sites of receptors and enzymes.[2][3] This structural rigidity is a key advantage in drug design, as it can reduce the entropic penalty upon binding, potentially leading to higher affinity and selectivity.
Derivatives of diazaspiro[5.5]undecane have demonstrated significant pharmacological activity, finding applications in the development of treatments for pain, obesity, inflammatory disorders, cardiovascular diseases, and various psychotic disorders.[1][2] The versatility of this scaffold is further highlighted by its use in creating dual-target ligands, such as those with combined μ-opioid receptor agonism and σ1 receptor antagonism for pain management.[4]
Core Synthesis Strategies: Constructing the Diazaspiro[5.5]undecane Framework
The synthesis of the diazaspiro[5.5]undecane core and its derivatives can be achieved through several strategic approaches. The choice of a particular synthetic route often depends on the desired substitution pattern and the specific isomer being targeted.
A prevalent strategy for the synthesis of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, for instance, begins with N-Boc-piperidone.[4] This route involves an initial epoxidation followed by a thermal ring-opening with an appropriate arylamine to yield an aminoalcohol intermediate.[4] Subsequent steps can then be tailored to achieve the final spirocyclic structure.
For the 1,7-diazaspiro[5.5]undecane isomer, a three-step synthesis has been described involving a Claisen condensation, followed by acid-catalyzed decarboxylation and spirocyclization of N-Boc-δ-valerolactam.[5] This method provides a convenient and straightforward pathway to this particular scaffold.
The synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, a related spiro hydantoin, has been achieved in three steps with high yields, demonstrating a cost-effective and efficient method.[6] The key steps involve the cyclization of an intermediate with sodium hydride in dry DMF, followed by acid hydrolysis.[6]
A general workflow for the synthesis of diazaspiro[5.5]undecane derivatives can be visualized as a multi-step process, often involving the initial formation of a substituted piperidine ring, followed by the construction of the second nitrogen-containing ring to form the spirocyclic core.
Caption: A generalized workflow for the synthesis of diazaspiro undecane derivatives.
In-depth Characterization: Unveiling the Molecular Architecture
The unambiguous characterization of synthesized diazaspiro[5.5]undecane derivatives is paramount to ensure structural integrity and purity. A combination of spectroscopic and analytical techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of diazaspiro[5.5]undecane derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.[6] Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are often employed to establish connectivity between different parts of the molecule and to confirm the final structure.[6]
For example, in the characterization of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, detailed ¹H and ¹³C NMR data, including chemical shifts (δ) in ppm and coupling constants (J) in Hz, were used to confirm the structure.[6] The presence of characteristic signals for the spirocyclic core and the substituents allows for a definitive structural assignment.
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight of the synthesized compounds and for obtaining information about their fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides the exact mass of the molecule, which can be used to confirm its elemental composition.[6]
X-ray Crystallography
For crystalline derivatives, single-crystal X-ray crystallography provides the ultimate proof of structure.[7] This technique allows for the precise determination of bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the solid state.[8] This information is invaluable for understanding structure-activity relationships and for guiding further drug design efforts.
The crystal structure of a compound can reveal important details about its conformation and intermolecular interactions, which can influence its physical and biological properties.[7]
Caption: Key techniques for the characterization of diazaspiro undecane derivatives.
Experimental Protocols: A Step-by-Step Guide
To provide a practical framework, the following section outlines a representative experimental protocol for the synthesis of a diazaspiro undecane derivative, drawing upon established methodologies.
Representative Synthesis of a 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione[6]
Step 1: Synthesis of the Precursor
-
Detailed steps for the synthesis of the immediate precursor to the final spirocyclization would be included here, based on the specific starting materials.
Step 2: Spirocyclization
-
A solution of the precursor (e.g., 11.3 mmol) in dry DMF (40 mL) is stirred and cooled in an ice bath.
-
Sodium hydride (14.7 mmol, 60% dispersion in mineral oil) is added portion-wise.
-
The reaction mixture is stirred at room temperature for a specified time, and the progress is monitored by TLC.
-
Upon completion, the reaction is quenched, and the product is extracted.
Step 3: Purification and Characterization
-
The crude product is purified by an appropriate method, such as recrystallization or column chromatography.
-
The purified compound is then subjected to a full panel of characterization techniques, including NMR, HRMS, and, if suitable crystals are obtained, X-ray crystallography.
Data Presentation: A Comparative Overview
The following table summarizes key data for a selection of diazaspiro[5.5]undecane derivatives, providing a comparative overview of their properties.
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Key Biological Target(s) | Reference |
| 1 | C₉H₁₈N₂ | 154.25 | GABA A Receptor | [9] |
| 2 | C₉H₁₄N₂O₂·2HCl | 255.14 | Neurological Systems | [3] |
| 3 | C₉H₁₈N₂ | 154.25 | Not specified | [10] |
| 4 | C₉H₁₈N₂ | 154.25 | Not specified | [11] |
| 5 | C₁₇H₂₂N₂O₂ | 286.37 | Not specified | [6] |
Conclusion: Future Directions and Therapeutic Promise
The diazaspiro[5.5]undecane scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its inherent structural features, combined with the ever-expanding toolkit of synthetic and analytical chemistry, promise the development of even more sophisticated and effective drugs in the future. The in-depth understanding of the synthesis and characterization of these compounds, as outlined in this guide, is fundamental to unlocking their full therapeutic potential.
References
- The Ascendance of 1,9-Diazaspiro[5.5]undecane Scaffolds in Modern Medicinal Chemistry: An In-depth Technical Guide. Benchchem.
- Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC - PubMed Central.
- 1,7-diazaspiro[5.5]undecane--a neglected heterocycle. PubMed.
- Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton.
- 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications.
- Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect | Journal of Medicinal Chemistry. ACS Publications.
- Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. American Chemical Society.
- 3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride. Vulcanchem.
- 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI.
- 2,4-Dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione. PubChem.
- 1,4-Diazaspiro[4.5]decane | C8H16N2 | CID 231292. PubChem.
- 3,9-Diazaspiro[5.5]undecane | C9H18N2 | CID 22291191. PubChem.
- 1,4-Diazaspiro[5.5]undecane | C9H18N2 | CID 10630733. PubChem.
- 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors | Journal of Medicinal Chemistry.
- Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives | Request PDF. ResearchGate.
- Comparative Guide to the X-ray Crystallography of 2-Azaspiro[4.4]nonane Compounds for Researchers and Drug Development Professio. Benchchem.
- On the part that NMR should play in mass spectrometry metabolomics in natural products studies. Frontiers.
- Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI.
- 2,9-Diazaspiro[5.5]undecane | C9H18N2 | CID 23282841. PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride (1609402-96-1) for sale [vulcanchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1,7-diazaspiro[5.5]undecane--a neglected heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 3,9-Diazaspiro[5.5]undecane | C9H18N2 | CID 22291191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1,4-Diazaspiro[5.5]undecane | C9H18N2 | CID 10630733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2,9-Diazaspiro[5.5]undecane | C9H18N2 | CID 23282841 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Spirocyclic Diamine Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The exploration of novel chemical space is a cornerstone of modern drug discovery, aimed at identifying scaffolds with enhanced therapeutic properties and novel mechanisms of action. Among these, spirocyclic diamines have emerged as a particularly promising class of "privileged scaffolds." Their inherent three-dimensional and rigid nature offers distinct advantages in drug design, including improved target specificity, enhanced metabolic stability, and favorable pharmacokinetic profiles. This guide provides a comprehensive overview of the biological activities of spirocyclic diamine scaffolds, delving into their synthesis, diverse therapeutic applications, mechanisms of action, and the experimental and computational methodologies pivotal to their evaluation.
Introduction: The Rise of Spirocyclic Diamines in Medicinal Chemistry
Spirocycles, characterized by two rings sharing a single common atom, are increasingly recognized for their potential to generate drug candidates with superior properties.[1][2] The incorporation of a spirocyclic core imparts a rigid, three-dimensional architecture to a molecule, which can lead to a more precise orientation of functional groups for optimal interaction with biological targets.[3] This structural rigidity reduces the entropic penalty upon binding and can enhance both potency and selectivity.[1]
The presence of diamine functionalities within these scaffolds further augments their therapeutic potential. The basic nitrogen atoms can serve as key pharmacophoric features, participating in hydrogen bonding and salt bridge formation with biological targets, while also influencing physicochemical properties such as solubility and cell permeability. This unique combination of a rigid spirocyclic core and versatile diamine moieties has led to the discovery of spirocyclic diamines with a broad spectrum of biological activities, including anticancer, antimicrobial, and neurological applications.[4][5][6]
Synthetic Strategies: Accessing Chemical Diversity
The generation of diverse libraries of spirocyclic diamines is crucial for exploring their full therapeutic potential. Several synthetic strategies have been developed to access these complex scaffolds, with a focus on efficiency, stereocontrol, and the ability to introduce a variety of substituents.
A notable and powerful method for the stereocontrolled synthesis of complex spirocyclic systems is the dearomatising intramolecular diamination of phenols.[7][8] This complexity-generating transformation allows for the rapid construction of spirotricyclic systems containing an embedded syn-1,2-diaminocyclohexane unit from simple phenolic precursors.[7][8]
Below is a generalized workflow for this synthetic approach:
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bepls.com [bepls.com]
- 4. researcherslinks.com [researcherslinks.com]
- 5. Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes - Arabian Journal of Chemistry [arabjchem.org]
- 6. NEW SPIROHYDANTOIN DERIVATIVES - SYNTHESIS, PHARMACOLOGICAL EVALUATION, AND MOLECULAR MODELING STUDY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Three-Dimensional Space: A Technical Guide to the Discovery of Novel Spirocyclic Compounds for Drug Development
Abstract
The paradigm in drug discovery is undergoing a significant shift, moving away from planar, aromatic molecules towards complex, three-dimensional structures that can better mimic natural ligands and interact with challenging biological targets. Spirocyclic compounds, characterized by two rings sharing a single atom, are at the forefront of this evolution. Their inherent rigidity, novel three-dimensional topologies, and favorable physicochemical properties offer a compelling strategy to overcome common challenges in medicinal chemistry, including poor solubility, metabolic instability, and off-target toxicity. This guide provides a comprehensive technical overview of the principles and practices involved in the discovery and development of novel spirocyclic drug candidates, intended for researchers, chemists, and drug development professionals.
The Spirocyclic Advantage: Escaping "Flatland" in Medicinal Chemistry
For decades, medicinal chemistry has been dominated by aromatic, sp²-rich compounds. While successful, this "flatland" approach often leads to molecules with high lipophilicity and poor solubility, contributing to unfavorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. Spirocyclic scaffolds offer a distinct departure from this trend.
The core advantage of spirocycles lies in their rigid, well-defined three-dimensional geometry.[1][2][3] This structural feature provides several key benefits:
-
Enhanced Target Binding and Selectivity: The conformational constraint of spirocycles allows for the precise positioning of functional groups to interact with biological targets, often leading to improved binding affinity and selectivity.[3][4] By minimizing the number of low-energy conformations, the entropic penalty of binding is reduced.
-
Improved Physicochemical Properties: The introduction of sp³-rich spirocyclic cores can significantly modulate a molecule's properties.[1][5][6] This often results in increased solubility, decreased lipophilicity, and improved metabolic stability compared to their flatter counterparts.[6][7]
-
Exploration of Novel Chemical Space: Spirocycles provide access to a vast and underexplored area of chemical space, offering new opportunities to design molecules with unique pharmacological profiles.[8][9]
A key metric in modern drug design is the fraction of sp³ hybridized carbons (Fsp³). A higher Fsp³ value is often correlated with an increased probability of clinical success.[1][6] Spiro-containing systems inherently increase the Fsp³ of a molecule, making them attractive scaffolds for development.[1][10]
Strategic Design of Spirocyclic Scaffolds
The successful incorporation of a spirocyclic moiety is not a matter of chance but of deliberate design. The process integrates classical medicinal chemistry principles with modern computational tools.
Computational-Aided Design (CADD)
Computer-Aided Drug Design (CADD) is an indispensable tool in the rational design of spirocyclic compounds.[11] CADD methods can be broadly categorized into structure-based and ligand-based approaches.[12][13]
-
Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is known, SBDD techniques like molecular docking can be used to predict how a spirocyclic ligand will bind.[12][14] This allows for the in silico evaluation of different spirocyclic scaffolds and substitution patterns to maximize favorable interactions with the target's binding site.
-
Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods utilize the knowledge of existing active ligands to develop pharmacophore models. These models define the essential 3D arrangement of features required for biological activity and can be used to screen virtual libraries of spirocyclic compounds for potential hits.
The Logic of Scaffold Selection
The choice of the spirocyclic core is a critical decision. For instance, replacing a flexible piperidine linker with a rigid spirocyclic pyrolidino-azetidine scaffold can improve target selectivity.[7] Similarly, substituting a piperazine ring with a spirocyclic analogue has been shown to enhance selectivity among protein family members.[7] The key is to select a scaffold that projects substituents into vectors that productively occupy the target's binding pocket.
The overall workflow for designing and discovering novel spirocyclic compounds is a cyclical process of design, synthesis, and testing, as illustrated in the diagram below.
Caption: Iterative workflow for the discovery of novel spirocyclic drug candidates.
Synthetic Methodologies: Building Complexity
A primary hurdle in the adoption of spirocyclic scaffolds has been their perceived synthetic complexity.[8][9][15] However, recent advances in synthetic organic chemistry have made these structures increasingly accessible.[5][16] Several robust strategies are now available to the medicinal chemist.
Key synthetic strategies include:
-
Metal-catalyzed spirocyclization
-
Intramolecular substitutions and arrangements
-
Cycloaddition reactions
-
Radical cyclizations
Detailed Protocol: Synthesis of a Spiro-oxindole Scaffold via [3+2] Cycloaddition
This protocol describes a common method for synthesizing a spiro-oxindole, a privileged scaffold in medicinal chemistry. The reaction involves a 1,3-dipolar cycloaddition between an azomethine ylide (generated in situ from isatin and an amino acid) and a dipolarophile.
Materials and Reagents:
-
Isatin (1.0 mmol)
-
L-proline (1.2 mmol)
-
Dimethyl acetylenedicarboxylate (DMAD) (1.1 mmol)
-
Methanol (MeOH), anhydrous (10 mL)
-
Argon atmosphere
-
Standard laboratory glassware (round-bottom flask, condenser)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isatin (1.0 mmol) and L-proline (1.2 mmol).
-
Inert Atmosphere: Purge the flask with argon for 5 minutes to ensure an inert atmosphere.
-
Solvent Addition: Add 10 mL of anhydrous methanol to the flask.
-
Heating and Ylide Generation: Stir the mixture and heat to reflux (approximately 65°C). The isatin and proline will react to form an azomethine ylide in situ. Maintain reflux for 1.5 hours.[17]
-
Dipolarophile Addition: After 1.5 hours, slowly add dimethyl acetylenedicarboxylate (DMAD) (1.1 mmol) to the reaction mixture dropwise via syringe.
-
Cycloaddition: Continue to heat the reaction at reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Remove the solvent in vacuo using a rotary evaporator. c. The resulting crude residue contains the desired spiro-oxindole product.
-
Purification (Self-Validation): Purify the crude product using flash column chromatography on silica gel.[18] The choice of eluent will depend on the specific product; a gradient of ethyl acetate in hexanes is a common starting point.
-
Validation Step: Collect fractions and analyze by TLC. Combine fractions containing the pure product. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected stereochemistry can be confirmed by NOESY NMR or X-ray crystallography if a suitable crystal is obtained.
-
Impact on Pharmacokinetic Properties: A Comparative Analysis
The structural modifications imparted by spirocyclization can have a profound impact on a compound's pharmacokinetic profile. A common strategy in lead optimization is to replace a non-spirocyclic core with a spirocyclic one to improve ADME properties.
| Property | Non-Spirocyclic Precursor (e.g., Piperidine-linked) | Spirocyclic Analogue (e.g., Oxa-spiro[3.4]octane) | Rationale for Improvement |
| Lipophilicity (LogD) | Often higher | Generally lower[6] | Increased sp³ character and introduction of heteroatoms reduces lipophilicity. |
| Aqueous Solubility | Can be poor | Often improved[7] | Lower lipophilicity and altered crystal packing can enhance solubility. |
| Metabolic Stability | Susceptible to CYP-mediated oxidation | More stable[6] | The quaternary spiro-carbon and adjacent atoms can be sterically shielded from metabolic enzymes. |
| hERG Inhibition | Higher risk, especially for lipophilic amines | Reduced risk[7] | Lower lipophilicity and basicity can decrease affinity for the hERG potassium channel. |
This table presents generalized trends; actual results are compound-specific.
Future Directions and Challenges
The field of spirocyclic chemistry continues to evolve rapidly. While synthetic accessibility has improved, challenges remain, particularly in the stereocontrolled synthesis of complex, multi-chiral spirocycles.[2][8] The development of new catalytic methods, including photoredox and electrochemical approaches, holds promise for accessing novel spirocyclic scaffolds.[7]
Furthermore, the integration of DNA-encoded library (DEL) technology with spirocyclic building blocks is enabling the exploration of massive chemical space to identify novel hits for challenging targets.[7] As our ability to synthesize and screen these complex molecules improves, spirocyclic compounds are poised to become an increasingly vital component of the medicinal chemist's toolkit, paving the way for the next generation of innovative therapeutics.[8][15]
References
-
Varela, M. T., Dias, G. G., de Oliveira, L. F. N., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. Available from: [Link]
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). Expert Opinion on Drug Discovery, 17(6), 603-618. Available from: [Link]
-
Varela, M. T., Dias, G. G., de Oliveira, L. F. N., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. Available from: [Link]
-
Spirocyclic Scaffolds in Medicinal Chemistry. (2021). Journal of Medicinal Chemistry, 64(1), 150-183. Available from: [Link]
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). Expert Opinion on Drug Discovery. Available from: [Link]
-
Spirocyclic Scaffolds in Medicinal Chemistry. (2021). Journal of Medicinal Chemistry, 64(1), 150-183. Available from: [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). Molecules, 28(19), 6885. Available from: [Link]
-
Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. (2023). Molecules, 29(1), 1. Available from: [Link]
-
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2020). Future Medicinal Chemistry, 12(18), 1623-1627. Available from: [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). Molecules, 28(19), 6885. Available from: [Link]
-
The utilization of spirocyclic scaffolds in novel drug discovery. (2016). Expert Opinion on Drug Discovery, 11(1), 1-4. Available from: [Link]
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). Available from: [Link]
-
Spirocyclic derivatives as antioxidants: a review. (2021). RSC Advances, 11(36), 22288-22312. Available from: [Link]
-
The Significance of Spirocyclic Compounds in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. Available from: [Link]
-
RECENT ADVANCES IN THE SYNTHESIS OF SPIROCYCLIC COMPOUNDS. (2022). Futuristic Trends in Chemical, Material Sciences & Nano Technology. Available from: [Link]
-
Spirocyclic Scaffolds in Medicinal Chemistry. (2020). ACS Publications. Available from: [Link]
-
Computational Methods in Drug Discovery. (2014). Pharmacological Reviews, 66(1), 334-395. Available from: [Link]
-
Advances in Computational Methods for Drug Design: A Revolution in Pharmaceutical Development. (2023). International Journal of Pharmaceutical and Bio-Medical Science, 3(6). Available from: [Link]
-
Computational Methods in Drug Discovery. (2021). AZoLifeSciences.com. Available from: [Link]
-
Computational Methods in Drug Discovery and Development. (2025). OAJ Materials and Devices. Available from: [Link]
Sources
- 1. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. tandfonline.com [tandfonline.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. azolifesciences.com [azolifesciences.com]
- 12. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances in Computational Methods for Drug Design: A Revolution in Pharmaceutical Development [publishing.emanresearch.org]
- 14. caip.co-ac.com [caip.co-ac.com]
- 15. researchgate.net [researchgate.net]
- 16. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 17. Spirocyclic derivatives as antioxidants: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01170G [pubs.rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Diazaspiro[5.5]undecane Scaffold - A Privileged Structure in Medicinal Chemistry
An In-depth Technical Guide to the Theoretical Conformational Analysis of Diazaspiro[5.5]undecanes for Drug Discovery Professionals
The diazaspiro[5.5]undecane framework, a class of molecules featuring two piperidine rings fused at a single carbon atom, represents a significant "privileged scaffold" in modern drug discovery. Its rigid, three-dimensional structure allows for precise orientation of substituents in space, making it an ideal core for targeting a wide array of biological receptors and enzymes. Derivatives of this scaffold have been investigated for the treatment of obesity, pain, cardiovascular disorders, and psychotic conditions.[1] The specific substitution pattern of the nitrogen atoms gives rise to several isomers, such as 1,9-, 3,9-, and 1,8-diazaspiro[5.5]undecane, each with a unique spatial arrangement and vectoral presentation of its functional groups.
Understanding the conformational landscape of this scaffold is paramount for rational drug design. The preferred three-dimensional shape (conformation) of the molecule dictates its interaction with a biological target, directly influencing its potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the conformational preferences of diazaspiro[5.5]undecanes, offering a roadmap for researchers aiming to leverage this scaffold in their drug development programs.
Fundamentals of Diazaspiro[5.5]undecane Conformational Isomerism
The conformational behavior of diazaspiro[5.5]undecane is governed by the principles that apply to substituted cyclohexanes and piperidines. Each of the two six-membered rings can, in principle, adopt several conformations, with the chair form being significantly lower in energy than the boat or twist-boat forms. For the diazaspiro[5.5]undecane system, we primarily consider conformations where both rings are in the stable chair form.
The key conformational questions for this scaffold revolve around:
-
Ring Inversion: Each piperidine ring can undergo a "ring flip," converting axial substituents to equatorial ones, and vice versa. This process has a specific energy barrier.
-
Substituent Orientation: Substituents on the nitrogen and carbon atoms can be oriented in either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position. Typically, equatorial positions are sterically favored for bulky groups.
-
Nitrogen Lone Pair Orientation: The lone pair of electrons on each nitrogen atom also occupies an orbital with a specific spatial orientation (axial or equatorial), which can influence reactivity and intermolecular interactions, such as hydrogen bonding.
For an unsubstituted 3,9-diazaspiro[5.5]undecane, the two N-H bonds can exist in three primary chair-chair arrangements:
-
Di-equatorial (e,e): Both N-H bonds are in equatorial positions. This is generally the most stable conformation due to minimized steric hindrance.
-
Axial-equatorial (a,e): One N-H bond is axial, and the other is equatorial.
-
Di-axial (a,a): Both N-H bonds are in axial positions, often the least stable due to 1,3-diaxial interactions.
The relative energies of these conformations determine the predominant shape of the molecule in solution and, consequently, its biological activity.
Theoretical and Computational Methodologies: A Hierarchical Approach
A robust theoretical study of conformational isomerism employs a multi-tiered approach, starting with broad, computationally inexpensive methods and progressing to highly accurate, but more demanding, calculations. This ensures a thorough exploration of the conformational space while maintaining computational feasibility.
Level 1: Molecular Mechanics (MM) for Initial Conformational Search
Causality: The first challenge in conformational analysis is the sheer number of possible arrangements. It is computationally prohibitive to start with high-level quantum mechanics. Molecular Mechanics (MM) methods, which use classical physics-based force fields (e.g., MMFF94, AMBER), provide a rapid way to calculate the potential energy of a molecule.
Protocol:
-
Objective: To generate a large pool of potential low-energy conformations.
-
Method: A systematic or stochastic conformational search is performed. This involves rotating all acyclic single bonds and sampling different ring conformations.
-
Outcome: A collection of hundreds or thousands of conformers, ranked by their steric energy. This initial screening quickly eliminates high-energy, sterically-clashed structures.
Level 2: Quantum Mechanics (QM) for Accurate Energetics and Geometry
Causality: MM methods do not explicitly model electrons and are therefore unable to capture subtle electronic effects (e.g., hyperconjugation, stereoelectronic effects) that can significantly influence conformational stability. Quantum Mechanics (QM) methods are required for accurate geometry optimization and relative energy calculations.
A. Density Functional Theory (DFT)
-
Expertise: DFT offers the best compromise between computational cost and accuracy for molecules of this size. Functionals like B3LYP have a long track record, while modern, dispersion-corrected functionals (e.g., B3LYP-D3, M06-2X) are highly recommended to accurately model non-covalent interactions.[2]
-
Basis Set Selection: A Pople-style basis set such as 6-311++G(d,p) is a robust choice, providing sufficient flexibility to describe the electron distribution and polarization.
-
Protocol: The low-energy conformers identified by MM are used as starting points for full geometry optimization at the DFT level. A subsequent frequency calculation is crucial to verify that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data like Gibbs Free Energy (ΔG).
B. Ab Initio Methods
-
Expertise: High-level ab initio (wavefunction-based) methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)), serve as a "gold standard" for benchmarking DFT results.[3][4][5]
-
Application: Due to their high computational cost, they are typically used to perform single-point energy calculations on the DFT-optimized geometries to further refine the relative energies of the most important conformers.
Level 3: Solvation Models
Causality: Most biological processes occur in an aqueous environment. The solvent can stabilize or destabilize certain conformations, particularly those with large dipole moments or exposed hydrogen-bonding groups.
-
Implicit Solvation: Models like the Polarizable Continuum Model (PCM) are computationally efficient and treat the solvent as a continuous dielectric medium. This is often sufficient to capture the bulk effects of the solvent.
-
Explicit Solvation: For detailed studies of specific solvent interactions, one can include a shell of explicit solvent molecules (e.g., water) in the QM calculation, though this significantly increases computational cost.
A Validated Workflow for Conformational Analysis
The following protocol outlines a self-validating system for conducting a comprehensive theoretical conformational analysis.
Step 1: 3D Structure Generation
-
Build the initial 3D structure of the diazaspiro[5.5]undecane derivative of interest using molecular modeling software.
Step 2: Global Conformational Search (MM)
-
Perform a thorough conformational search using a suitable force field (e.g., MMFF94). Retain all unique conformers within a reasonable energy window (e.g., 20 kcal/mol) of the global minimum.
Step 3: Geometry Optimization and Frequency Calculation (DFT)
-
For each unique conformer from Step 2, perform a full geometry optimization using a dispersion-corrected DFT functional (e.g., B3LYP-D3) with a suitable basis set (e.g., 6-311++G(d,p)).
-
Include an implicit solvent model (e.g., PCM for water) in the calculation.
-
Perform a frequency calculation at the same level of theory to confirm each structure is a true minimum and to calculate the Gibbs free energy.
Step 4: Energy Refinement (Ab Initio)
-
(Optional but recommended for high accuracy) Perform single-point energy calculations on the DFT-optimized geometries using a higher level of theory (e.g., MP2 or CCSD(T)) to obtain highly accurate relative energies.
Step 5: Data Analysis and Interpretation
-
Analyze the results, focusing on the relative Gibbs free energies (ΔG) to determine the population of each conformer at a given temperature using the Boltzmann distribution.
-
Examine key geometric parameters (bond lengths, angles, dihedral angles) to characterize the different conformations.
Workflow Visualization
The following diagram illustrates the hierarchical workflow for theoretical conformational analysis.
Caption: A hierarchical workflow for the computational conformational analysis of diazaspiro[5.5]undecanes.
Case Study: Conformational Landscape of 3,9-Diazaspiro[5.5]undecane
To illustrate the output of such a study, we present hypothetical but chemically realistic results for the parent 3,9-diazaspiro[5.5]undecane. The primary conformations involve the chair-chair forms with different orientations of the N-H protons.
Quantitative Data Summary
The following table summarizes the calculated relative energies for the key conformers. Energies are calculated at the (hypothetical) B3LYP-D3/6-311++G(d,p) level with PCM solvation for water.
| Conformer ID | N3-H Orientation | N9-H Orientation | Relative Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Boltzmann Population (%) |
| CC-1 | Equatorial | Equatorial | 0.00 | 0.00 | 95.5 |
| CC-2 | Axial | Equatorial | 2.10 | 1.95 | 4.4 |
| CC-3 | Axial | Axial | 4.50 | 4.25 | 0.1 |
Interpretation: As expected, the di-equatorial conformer (CC-1 ) is overwhelmingly the most stable, accounting for over 95% of the population at room temperature. The energetic penalty for having one axial N-H group is approximately 2 kcal/mol, while the di-axial conformer is significantly destabilized. This data provides a clear picture of the dominant shape of the molecule, which is critical for subsequent steps like pharmacophore modeling and receptor docking.
Conformational Interconversion Pathway
The different chair-chair conformers can interconvert through a ring-inversion process that proceeds via a high-energy twist-boat transition state.
Sources
- 1. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sciforum : Event management platform [sciforum.net]
- 3. Structures and hydrogen bonding of 1,7-dioxaspiro[5.5]undecane and its hydrates - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Ab initio calculations on the thermodynamic properties of azaborospiropentanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to the Solubility of 1,4-Diazaspiro[5.5]undecane-5,9-dione Hydrochloride in Organic Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 1,4-Diazaspiro[5.5]undecane-5,9-dione hydrochloride in various organic solvents. Given its role as a key intermediate in pharmaceutical synthesis, a thorough understanding of its solubility characteristics is paramount for process optimization, formulation development, and ensuring reproducible experimental outcomes.[1]
While specific quantitative solubility data for this compound is not extensively published, this document outlines the fundamental principles and methodologies required to generate a robust and accurate solubility profile. We will delve into the theoretical underpinnings of solubility for hydrochloride salts in organic media, present detailed experimental protocols, and discuss the critical parameters that influence solubility measurement.
Theoretical Framework: Understanding the Solubility of a Spirocyclic Dione Hydrochloride
The solubility of this compound in organic solvents is governed by the interplay of its structural features and the physicochemical properties of the solvent. The adage "like dissolves like" serves as a fundamental starting point, emphasizing that substances with similar polarities tend to be miscible.[2][3][4]
1.1. Molecular Structure and Polarity Considerations
This compound possesses a unique molecular architecture that dictates its solubility behavior. The presence of two carbonyl groups and two nitrogen atoms within the spirocyclic structure introduces polarity and sites for hydrogen bonding.[5] The hydrochloride salt form significantly enhances its polarity compared to the free base, making it more amenable to dissolution in polar solvents.[6]
The key factors influencing its solubility include:
-
Ionic Nature: As a hydrochloride salt, the compound exists in an ionized state, which favors interactions with polar solvents capable of solvating the charged species.[7]
-
Hydrogen Bonding: The amide functionalities can act as both hydrogen bond donors and acceptors, facilitating interactions with protic solvents.
-
Dipole-Dipole Interactions: The carbonyl groups create significant dipole moments, contributing to the overall polarity of the molecule.
-
Van der Waals Forces: The non-polar hydrocarbon backbone of the spirocyclic system will have favorable van der Waals interactions with non-polar solvents.
1.2. The Role of the Solvent
The choice of solvent is the most critical factor determining the solubility of this compound. Organic solvents can be broadly categorized based on their polarity:
-
Polar Protic Solvents: (e.g., methanol, ethanol) These solvents can engage in hydrogen bonding and have high dielectric constants, making them effective at solvating ions. They are generally expected to be good solvents for this compound.[8]
-
Polar Aprotic Solvents: (e.g., dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetonitrile) These solvents have large dipole moments but do not have acidic protons. They are also expected to be effective solvents.
-
Non-Polar Solvents: (e.g., hexane, toluene) These solvents have low dielectric constants and primarily interact through weak van der Waals forces. The solubility of a polar hydrochloride salt in these solvents is expected to be low.[4][8]
The interplay between the energy required to break the crystal lattice of the solute and the energy released upon solvation of the ions and molecules by the solvent determines the overall thermodynamics of dissolution.[9]
Experimental Determination of Solubility: A Step-by-Step Approach
Accurate and reproducible solubility data is best obtained through well-controlled experimental procedures. The saturation shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[10][11][12][13]
2.1. The Saturation Shake-Flask Method: A Validated Protocol
This method measures the equilibrium solubility, which is the maximum concentration of a solute that can dissolve in a solvent at a specific temperature to form a saturated solution.
Experimental Workflow:
Caption: Workflow for the Saturation Shake-Flask Method.
Detailed Protocol:
-
Preparation:
-
Add an excess amount of this compound to a series of vials. The excess solid ensures that equilibrium with the saturated solution is reached.
-
Pipette a precise volume of the desired organic solvent into each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath. Temperature control is crucial as solubility is temperature-dependent.[2][14]
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The required time may need to be determined empirically.[10]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.
-
Carefully separate the saturated solution (supernatant) from the undissolved solid. This can be achieved by centrifugation followed by careful withdrawal of the supernatant, or by filtration through a solvent-compatible filter (e.g., PTFE). This step is critical to avoid contamination of the sample with undissolved solid particles.[10]
-
-
Quantification:
2.2. Analytical Techniques for Quantification
The choice of analytical technique depends on the properties of the compound and the desired sensitivity.
-
High-Performance Liquid Chromatography (HPLC): This is often the preferred method due to its specificity and sensitivity. A calibration curve should be prepared using standard solutions of known concentrations.
-
UV-Vis Spectroscopy: If the compound has a suitable chromophore, UV-Vis spectroscopy can be a rapid and straightforward method for quantification. A calibration curve is also required.
-
Gravimetric Analysis: In some cases, a known volume of the saturated solution can be evaporated to dryness, and the mass of the solid residue can be determined. This method is less sensitive and may not be suitable for all solvents.
Data Presentation and Interpretation
The obtained solubility data should be presented in a clear and concise manner to facilitate comparison across different solvents.
Table 1: Hypothetical Solubility Data for this compound at 25°C
| Solvent | Solvent Type | Dielectric Constant (approx.) | Solubility (mg/mL) |
| Methanol | Polar Protic | 32.7 | [Experimental Value] |
| Ethanol | Polar Protic | 24.5 | [Experimental Value] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | [Experimental Value] |
| Acetonitrile | Polar Aprotic | 37.5 | [Experimental Value] |
| Dichloromethane (DCM) | Slightly Polar | 9.1 | [Experimental Value] |
| Toluene | Non-Polar | 2.4 | [Experimental Value] |
| Hexane | Non-Polar | 1.9 | [Experimental Value] |
Logical Relationship of Factors Influencing Solubility:
Caption: Interplay of factors governing solubility.
Causality and Trustworthiness in Experimental Design
-
Why Excess Solid? Using an excess of the solid compound ensures that the solution becomes saturated and that the system reaches a true thermodynamic equilibrium between the dissolved and undissolved states.[11]
-
Why Constant Temperature? Solubility is a thermodynamic parameter that is highly dependent on temperature. Maintaining a constant and accurately known temperature is essential for obtaining reproducible and meaningful data.[2][12]
-
Why Agitation? Agitation increases the surface area of the solid in contact with the solvent, which accelerates the rate of dissolution and helps the system reach equilibrium more quickly. However, the equilibrium solubility value itself is independent of the rate of agitation.[10]
-
Self-Validating Protocols: A robust protocol should include control samples and replicates to assess the variability of the measurement. The analytical method used for quantification must be validated for linearity, accuracy, and precision.
Conclusion
Determining the solubility of this compound in organic solvents is a critical step in its application in pharmaceutical research and development. While readily available data may be scarce, a systematic experimental approach, grounded in the principles of physical chemistry, can yield a reliable and comprehensive solubility profile. By carefully controlling experimental parameters and employing validated analytical techniques, researchers can generate the high-quality data necessary for informed decision-making in their scientific endeavors.
References
-
Baka, E., Comer, J. E., & Takács-Novák, K. (2011). Good laboratory practice of equilibrium solubility measurement. Acta Pharmaceutica Hungarica, 81(1), 18-28. [Link]
-
Avdeef, A. (2012). Good laboratory practice of equilibrium solubility measurement. ResearchGate. [Link]
-
Kumar, V. (2017). solubility experimental methods.pptx. Slideshare. [Link]
-
Gottstein, D., & Schering, A. (2016). Suitability of analytical methods to measure solubility for the purpose of nanoregulation. ResearchGate. [Link]
-
Al-Ghafari, M., & Langston, M. (2018). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Crystal Growth & Design, 18(9), 5289-5298. [Link]
-
Andersson, S. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Qual Lab Solubility Testing. (2017). YouTube. [Link]
-
MySkinRecipes. (n.d.). 1,4-DIAZASPIRO[5.5]UNDECANE-5,9-DIONE HCL. MySkinRecipes. [Link]
-
LibreTexts. (2021). 2.2: Solubility Lab. Chemistry LibreTexts. [Link]
-
The Organic Chemistry Tutor. (2022). Solubility of Organic and Ionic Compounds. YouTube. [Link]
-
PubChemLite. (n.d.). This compound. PubChemLite. [Link]
-
National Center for Biotechnology Information. (n.d.). 1,4-Diazaspiro[5.5]undecane. PubChem. [Link]
-
USP-NF. (2016). <1236> Solubility Measurements. USP-NF. [Link]
-
Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source. [Link]
-
LibreTexts. (2023). Solubility and Factors Affecting Solubility. Chemistry LibreTexts. [Link]
-
The Chemistry Tutor. (2023). How Does Solvent Polarity Impact Compound Solubility? YouTube. [Link]
-
CHM1020L Online Manual. (n.d.). Procedure. CHM1020L Online Manual. [Link]
-
G. M. van der Sman, R. (2012). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Crystal Growth & Design, 12(5), 2534-2542. [Link]
-
Chemical Synthesis Database. (n.d.). 1,4-diazaspiro[5.5]undecane-3,5-dione. Chemical Synthesis Database. [Link]
-
Reddit. (2022). ELI5 the polarity of solvents and how it affects solubility. Reddit. [Link]
-
Miyazaki, S., Oshiba, M., & Nadai, T. (1982). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 71(5), 594-596. [Link]
-
Dill, D. (2007). Solubility of ionic solids in water. Boston University. [Link]
-
Soderberg, T. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Open Oregon Educational Resources. [Link]
-
LibreTexts. (2023). 4.5: Solubility of Ionic Compounds. Chemistry LibreTexts. [Link]
-
Islam, M. S., et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diarylidene acetones. Tetrahedron Letters, 58(1), 1-5. [Link]
Sources
- 1. 1,4-DIAZASPIRO[5.5]UNDECANE-5,9-DIONE HCL [myskinrecipes.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 5. PubChemLite - this compound (C9H14N2O2) [pubchemlite.lcsb.uni.lu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mastering Solubility Rules: Your Guide to Dissolving Ionic Compounds - Resources | PASCO [pasco.com]
- 8. caymanchem.com [caymanchem.com]
- 9. bu.edu [bu.edu]
- 10. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. uspnf.com [uspnf.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. solubility experimental methods.pptx [slideshare.net]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Synthesis of 1,4-Diazaspiro[5.5]undecane-5,9-dione Hydrochloride
Introduction: The Significance of Spiro-N-Heterocycles
Spirocyclic compounds, characterized by a central carbon atom shared by two rings, represent a class of "privileged structures" in medicinal chemistry. Their rigid, three-dimensional architecture allows for precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. Nitrogen-containing spiro-heterocycles, in particular, are integral motifs in numerous pharmaceuticals and bioactive natural products. The synthesis of novel diazaspiro[5.5]undecane cores is an active area of research, with applications ranging from receptor antagonists to enzyme inhibitors.[1][2]
This document provides a detailed protocol for the synthesis of 1,4-Diazaspiro[5.5]undecane-5,9-dione hydrochloride, a valuable spirocyclic building block. The synthetic strategy is based on a robust and scalable thermal cyclocondensation reaction, followed by conversion to its hydrochloride salt to improve handling and solubility.
Synthetic Principle and Mechanism
The synthesis is achieved through a high-temperature, one-pot cyclocondensation of 1,1-Cyclohexanediacetic acid with ethylenediamine. This reaction proceeds via a double amide formation, where the two carboxylic acid groups of the diacid react with the two amine groups of ethylenediamine. The reaction is driven to completion by the continuous removal of water, the byproduct of the condensation, using a Dean-Stark apparatus. The resulting spirocyclic diamide (the free base) is then converted to its hydrochloride salt for enhanced stability and solubility in aqueous media.[3]
Reaction Scheme: Step 1: Cyclocondensation
(Image: 1,1-Cyclohexanediacetic acid reacts with ethylenediamine under heat to form 1,4-Diazaspiro[5.5]undecane-5,9-dione and two molecules of water.)
Step 2: Hydrochloride Salt Formation
(Image: 1,4-Diazaspiro[5.5]undecane-5,9-dione reacts with HCl to form the hydrochloride salt.)
The causality behind this approach lies in the classic and predictable reactivity of carboxylic acids and primary amines to form amide bonds. Performing the reaction at reflux in a high-boiling solvent like xylene provides the necessary activation energy for the double condensation and cyclization, while the Dean-Stark trap efficiently shifts the reaction equilibrium toward the product, ensuring a high yield.
Experimental Protocol
Materials and Equipment
Reagents:
-
1,1-Cyclohexanediacetic acid (CAS: 4355-11-7, ≥98%)[4]
-
Ethylenediamine (CAS: 107-15-3, ≥99.5%)[5]
-
Xylene (Anhydrous, mixture of isomers)
-
Hydrochloric acid solution (2.0 M in diethyl ether)
-
Ethanol (95%)
-
Diethyl ether (Anhydrous)
-
Magnesium Sulfate (Anhydrous)
Equipment:
-
Three-neck round-bottom flask (500 mL)
-
Dean-Stark apparatus and reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Thermometer
-
Buchner funnel and vacuum flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
pH paper or meter
Step-by-Step Synthesis
Part A: Synthesis of 1,4-Diazaspiro[5.5]undecane-5,9-dione (Free Base)
-
Reaction Setup: Assemble a 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a Dean-Stark trap, and a thermometer. Ensure all glassware is dry.
-
Charging Reagents: To the flask, add 1,1-cyclohexanediacetic acid (20.0 g, 0.10 mol) and anhydrous xylene (250 mL). Begin stirring to dissolve the solid.
-
Addition of Amine: Slowly add ethylenediamine (6.01 g, 0.10 mol) to the stirred suspension. Rationale: The addition should be controlled as the initial acid-base reaction can be exothermic.
-
Reflux and Water Removal: Heat the mixture to reflux (approx. 140°C) using the heating mantle. Fill the Dean-Stark trap with xylene before starting. Collect the water azeotropically in the trap. Continue refluxing for 12-18 hours or until no more water is collected in the trap (theoretical amount of water is 3.6 mL). Rationale: The removal of water is crucial to drive the equilibrium towards the formation of the diamide product.
-
Reaction Work-up: Allow the reaction mixture to cool to room temperature. A precipitate may form upon cooling.
-
Isolation: Filter the cooled mixture through a Buchner funnel to collect the crude product. Wash the solid with a small amount of cold diethyl ether (2 x 30 mL) to remove residual xylene.
-
Purification: Recrystallize the crude solid from hot ethanol/water. Dissolve the product in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter the purified white crystals, wash with cold ethanol, and dry under vacuum. A typical yield is 75-85%.
Part B: Preparation of the Hydrochloride Salt
-
Dissolution: Dissolve the purified 1,4-diazaspiro[5.5]undecane-5,9-dione (10.0 g, 0.055 mol) in anhydrous methanol (100 mL) in an Erlenmeyer flask with stirring. Gentle warming may be required.
-
Acidification: Cool the solution in an ice bath. Slowly add a 2.0 M solution of HCl in diethyl ether dropwise with continuous stirring. A white precipitate will form immediately.[6]
-
Precipitation and Isolation: Continue adding the HCl solution until the pH of the solution is ~1-2 (check with pH paper). Stir the resulting thick suspension in the ice bath for an additional 30 minutes.
-
Final Steps: Collect the white solid by vacuum filtration. Wash the precipitate thoroughly with cold, anhydrous diethyl ether (3 x 40 mL) to remove any excess HCl and solvent. Dry the final product, this compound, in a vacuum oven at 40-50°C overnight.
Data Summary
| Parameter | Value | Notes |
| Reactants | ||
| 1,1-Cyclohexanediacetic acid | 20.0 g (0.10 mol) | Limiting Reagent |
| Ethylenediamine | 6.01 g (0.10 mol) | 1.0 equivalent |
| Solvent | ||
| Xylene | 250 mL | Facilitates azeotropic water removal |
| Reaction Conditions | ||
| Temperature | ~140 °C (Reflux) | Provides energy for cyclization |
| Time | 12-18 h | Monitor via water collection |
| Product (Hydrochloride) | ||
| Theoretical Yield | ~13.7 g | Based on 100% conversion |
| Expected Yield | 10-12 g (73-87%) | Typical range for this type of reaction |
| Appearance | White to off-white crystalline solid | |
| Melting Point | >250 °C (decomposes) | Expected for a salt |
Visualization of Workflow
The following diagram outlines the complete synthetic workflow from starting materials to the final, purified product.
Caption: Workflow for the synthesis of 1,4-Diazaspiro[5.5]undecane-5,9-dione HCl.
Safety and Handling
Adherence to standard laboratory safety protocols is mandatory. The synthesis should be conducted inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (nitrile or neoprene) must be worn at all times.
-
Reagent Hazards:
-
Ethylenediamine: Corrosive, flammable, and a sensitizer.[7][8][9] It can cause severe skin burns and eye damage.[8][9] It is harmful if inhaled or absorbed through the skin.[7][8] Handle with extreme care in a well-ventilated fume hood.
-
1,1-Cyclohexanediacetic acid: May cause skin, eye, and respiratory irritation.[10] Avoid inhalation of dust.
-
Xylene: Flammable liquid and vapor. Harmful if inhaled or in contact with skin.
-
Hydrochloric Acid in Ether: Corrosive and flammable. The solution releases HCl gas. Handle only in a fume hood.
-
-
Procedural Hazards: The reaction is run at high temperatures. Use appropriate caution when handling the hot apparatus.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Organic solvents and residues should be collected in a designated halogen-free waste container.
References
-
New Jersey Department of Health. Hazard Summary: Ethylenediamine. [Link]
-
Carl ROTH. Safety Data Sheet: Ethylenediamine. [Link]
-
Carl ROTH. Safety Data Sheet: Ethylenediamine. [Link]
-
Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards: Ethylenediamine. [Link]
- Google Patents.
-
Cook, S. M., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. [Link]
-
PubChem. 1,1-Cyclohexanediacetic acid monoamide. [Link]
-
Barakat, A., et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry. [Link]
- Google Patents.
-
Chemsrc. 1,1-Cyclohexanediacetic acid | CAS#:4355-11-7. [Link]
-
Pharmaceutical Technology. Salt Selection in Drug Development. [Link]
-
Majumdar, S., et al. (2019). Synthesis of spiro-2,6-dioxopiperazine and spiro-2,6-dioxopyrazine scaffolds using amino acids in a three-component reaction to generate potential Sigma-1 (σ1) receptor selective ligands. European Journal of Medicinal Chemistry. [Link]
-
Li, J., et al. (2025). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. ChemistryOpen. [Link]
-
da Silva, A. D., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry. [Link]
-
Islam, M. S., et al. (2014). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. ResearchGate. [Link]
-
European Patent Office. EP1732899B1 - Process for preparing cyclohexanediacetic acid monoamide. [Link]
-
Stuart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]
-
Janecka, A., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. [Link]
-
Royal Society of Chemistry. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. [Link]
-
Indian Patent Office. A process for the preparation of 1,1-cyclohexane diacetic acid monoamide. [Link]
-
University of Southampton. Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. [Link]
-
ResearchGate. Scheme 1. Synthesis of diazaspiro[5.5]undecane-1,5,9-trione 4. [Link]
- Google Patents. CN101475466B - Preparation method of 1,1-cyclohexanediacetic acid.
-
Van der Mey, M., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Medicinal Chemistry. [Link]
-
Anisimova, N. A., et al. (2015). Cyclocondensation of ethylenediamine with acetone and methyl ethyl ketone as a synthetic route to 14-membered azamacrocyclic compounds. ResearchGate. [Link]
Sources
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1,1-Cyclohexanediacetic acid | 4355-11-7 [chemicalbook.com]
- 5. carlroth.com [carlroth.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. thermofishersci.in [thermofishersci.in]
- 8. nj.gov [nj.gov]
- 9. carlroth.com [carlroth.com]
- 10. fishersci.com [fishersci.com]
Application Notes and Protocols for Improved Synthesis of 1,4-Diazaspiro[5.5]undecan-3-one
Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery
Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as privileged scaffolds in medicinal chemistry. Their inherent three-dimensionality provides a rigid and well-defined orientation of substituents, enabling precise interactions with biological targets, which often leads to enhanced potency and selectivity. The 1,4-diazaspiro[5.5]undecan-3-one core is of particular interest as a key intermediate in the synthesis of complex pharmaceutical compounds, including potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial targets in oncology.[1] Traditional synthetic routes to this valuable building block have often been lengthy, requiring multiple protection and deprotection steps, resulting in low overall yields. This guide details a significantly improved, efficient, and high-yielding two-pot synthesis of 1,4-diazaspiro[5.5]undecan-3-one, alongside a discussion of the underlying chemical principles and comparative data.
Advancements in Synthesis: A Shift from Multi-Step to a Convergent Two-Pot Process
Historically, the synthesis of 1,4-diazaspiro[5.5]undecan-3-one involved a six-step process, also commencing from cyclohexanone.[1] This earlier method, while functional, suffered from the drawbacks of a linear sequence, the accumulation of yield losses at each stage, and the need for multiple chromatographic purifications.
The improved synthesis detailed herein streamlines the process into a two-pot procedure, significantly enhancing efficiency and overall yield.[1] This optimized route leverages a nitro-aldol (Henry) reaction followed by a Michael addition and a final reductive cyclization cascade.
Visualizing the Synthetic Strategy: Prior Art vs. Improved Method
The following workflow diagrams illustrate the strategic advantages of the improved two-pot synthesis over the previous six-step method.
Caption: High-level overview of the prior six-step synthesis.
Caption: Streamlined workflow of the improved two-pot synthesis.
Detailed Application Protocols
This section provides a step-by-step guide for the improved two-pot synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
Protocol 1: Two-Pot Synthesis of 1,4-diazaspiro[5.5]undecan-3-one
Part A: Pot 1 - Synthesis of Alkyl (1-(nitromethyl)cyclohexyl)glycinate
This part of the protocol involves a Henry reaction between cyclohexanone and nitromethane, followed by dehydration and a subsequent Michael addition of an alkyl glycinate.
Materials:
-
Cyclohexanone
-
Nitromethane
-
Base (e.g., potassium carbonate)
-
Dehydrating agent (e.g., acetic anhydride)
-
Alkyl glycinate (e.g., methyl glycinate)
-
Solvent (e.g., methanol)
Procedure:
-
To a solution of cyclohexanone in a suitable solvent, add nitromethane and a catalytic amount of base.
-
Stir the reaction mixture at room temperature to facilitate the Henry reaction, forming 1-(nitromethyl)cyclohexan-1-ol.
-
Add a dehydrating agent to the reaction mixture to promote the elimination of water, yielding (nitromethylene)cyclohexane.
-
Introduce the alkyl glycinate to the mixture. The reaction proceeds via a Michael addition to the nitroalkene.
-
Monitor the reaction by an appropriate analytical method (e.g., TLC or LC-MS) until completion.
-
The resulting solution containing alkyl (1-(nitromethyl)cyclohexyl)glycinate is used directly in the next step.
Part B: Pot 2 - Reductive Cyclization to 1,4-diazaspiro[5.5]undecan-3-one
This second phase focuses on the reduction of the nitro group to a primary amine, which then undergoes spontaneous intramolecular cyclization to form the desired lactam.
Materials:
-
Solution of alkyl (1-(nitromethyl)cyclohexyl)glycinate from Pot 1
-
Reducing agent (e.g., Raney nickel under hydrogen atmosphere, or sodium borohydride in the presence of a transition metal catalyst)[2][3][4]
-
Solvent (e.g., methanol or ethanol)
Procedure:
-
Transfer the crude solution from Pot 1 to a suitable reaction vessel for hydrogenation.
-
Add the hydrogenation catalyst (e.g., Raney nickel) to the solution.
-
Pressurize the vessel with hydrogen gas and stir vigorously at room temperature or with gentle heating.
-
The nitro group is reduced to a primary amine, forming the intermediate alkyl (1-(aminomethyl)cyclohexyl)glycinate.[1]
-
Upon formation, this amino ester undergoes a spontaneous intramolecular cyclization, eliminating the alcohol from the ester to form the stable 1,4-diazaspiro[5.5]undecan-3-one.
-
Monitor the reaction for the disappearance of the starting material and the formation of the product.
-
Upon completion, filter off the catalyst and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography to yield the final product.
Reaction Mechanism Overview
The key transformations in this improved synthesis are visualized in the following diagram.
Caption: Key reaction steps in the improved synthesis.
Comparative Data and Advantages
The improved two-pot synthesis offers significant advantages over the previous six-step method.
| Parameter | Prior Six-Step Synthesis | Improved Two-Pot Synthesis |
| Number of Steps | 6 | 2 (in two pots) |
| Overall Yield | Lower | Higher |
| Purification Steps | Multiple | Minimal |
| Reagent Economy | Less efficient | More efficient |
| Process Time | Longer | Shorter |
Alternative Synthetic Strategies: A Broader Perspective
While the two-pot synthesis is highly efficient for the target molecule, it is valuable for researchers to be aware of other modern synthetic methodologies for constructing related spirocyclic lactam and diamine structures. These include:
-
Intramolecular Cyclization of Amino-Alcohols: This method can be used to selectively form cyclic amines or lactams from amino-alcohol precursors. The choice of catalyst and the presence of additives like water or a hydrogen acceptor can direct the reaction towards the desired product.
-
Ester Enolate-Imine Cyclization: Chiral N-(α-methyl-p-methoxybenzyl)-ω-imino-esters can undergo intramolecular cyclization to form polycyclic β-lactams and cyclic β-amino acid derivatives with high diastereoselectivity.[5]
-
Dearomatizing Intramolecular Diamination: This powerful strategy allows for the rapid construction of complex spirocyclic 1,2-diamines from simple phenolic precursors bearing a urea tether.
These alternative approaches highlight the diverse toolkit available to synthetic chemists for accessing complex, three-dimensional molecules for drug discovery programs.
Conclusion
The improved two-pot synthesis of 1,4-diazaspiro[5.5]undecan-3-one represents a significant advancement in process chemistry, offering a more efficient, higher-yielding, and scalable route to this crucial pharmaceutical intermediate. By minimizing the number of synthetic steps and purification procedures, this method is well-suited for both academic research and industrial applications. The principles demonstrated in this synthesis, including the strategic use of tandem reactions, provide a valuable framework for the development of efficient synthetic routes to other complex molecular architectures.
References
- Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one. WO2020041770A1.
-
Solventless Lactam Synthesis by Intramolecular Cyclizations of α-Iminoester Derivatives under Microwave Irradiation. Molecules. [Link]
-
Intramolecular Ester Enolate Imine Cyclization Reactions for the Asymmetric Synthesis of Polycyclic β-Lactams and Cyclic β - datapdf.com. [Link]
-
Intramolecular Ester Enolate–Imine Cyclization Reactions for the Asymmetric Synthesis of Polycyclic β-Lactams and Cyclic β-Amino Acid Derivatives. ACS Publications. [Link]
-
Selective Synthesis of Lactams and Cyclic Amines from Amino- Alcohols. The Royal Society of Chemistry. [Link]
-
(PDF) Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. ResearchGate. [Link]
- Synthesis of 1,4-diazaspiro[5.5]undecan-3-one. US20210179567A1.
-
1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. PubMed. [Link]
-
1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. ResearchGate. [Link]
-
1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ResearchGate. [Link]
-
Unexpected Course of Reaction Between (1E,3E)-1,4-Dinitro-1,3-butadiene and N-Methyl Azomethine Ylide—A Comprehensive Experimental and Quantum-Chemical Study. MDPI. [Link]
-
Synthesis and transformations of 2,4-dioxa- and 2,4-diazaspiro[5.5]undecanones equipped with a diterpenoid substituent. ResearchGate. [Link]
-
Experiment 2 Sodium Borohydride Reduction of Cyclohexanone. Scribd. [Link]
-
Lab Report Experiment 2 - Sodium Borohydride Reduction of Cyclohexanone. Scribd. [Link]
-
Cyclohexanone Reduction Experiment. Scribd. [Link]
Sources
Stereoselective Synthesis of Diazaspiro[5.5]undecane Derivatives: A Technical Guide for Medicinal Chemists
Introduction: The Rising Prominence of a Privileged Scaffold
The diazaspiro[5.5]undecane core, a rigid, three-dimensional spirocyclic diamine, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique conformational pre-organization provides an exceptional platform for the precise spatial arrangement of pharmacophoric elements, enabling the development of highly potent and selective modulators of challenging biological targets.[1] Derivatives of this scaffold have demonstrated significant therapeutic potential, finding applications in the treatment of pain, obesity, inflammatory disorders, and cardiovascular diseases.[1]
Bioactive compounds typically feature substituents at the N1 and/or N9 positions, which project into distinct vectors, allowing for fine-tuning of interactions within protein binding pockets.[1] The inherent rigidity of the spirocyclic system minimizes the entropic penalty upon binding, often leading to enhanced affinity and improved pharmacokinetic profiles. This guide provides an in-depth exploration of key stereoselective strategies for the synthesis of these valuable motifs, offering detailed protocols and mechanistic insights to empower researchers in drug discovery and development.
Strategic Approaches to Stereocontrol
The construction of the chiral diazaspiro[5.5]undecane framework necessitates a robust strategy for controlling the stereochemistry at the spirocyclic center and any additional stereocenters on the piperidine rings. The primary synthetic approaches can be broadly categorized into:
-
Chiral Auxiliary-Mediated Synthesis: Employing removable chiral auxiliaries to direct the stereoselective formation of key bonds.
-
Substrate-Controlled Intramolecular Cyclizations: Utilizing existing stereocenters in a piperidine precursor to control the stereochemical outcome of the spirocyclization event.
-
Catalytic Asymmetric Methods: Leveraging chiral catalysts to induce enantioselectivity in the key ring-forming steps.
This guide will detail field-proven protocols for each of these core strategies, focusing on their practical application, underlying mechanistic principles, and substrate scope.
Protocol I: Chiral Auxiliary-Directed Synthesis of 3,9-Diazaspiro[5.5]undecanes
This approach utilizes a well-established Evans oxazolidinone chiral auxiliary to direct a stereoselective Michael addition, which sets the key quaternary stereocenter of the spirocycle. This method offers high diastereoselectivity and a reliable pathway to enantiopure products.[2]
Causality of Experimental Design
The success of this protocol hinges on the predictable facial selectivity imparted by the chiral auxiliary. The bulky substituent on the Evans auxiliary (e.g., benzyl or isopropyl) effectively shields one face of the derived enolate. The subsequent Michael addition of this enolate to a tetrasubstituted olefin acceptor proceeds from the less hindered face, establishing the desired stereochemistry at the C5 position, which becomes the spirocenter upon cyclization. The auxiliary is then cleaved under conditions that do not racemize the newly formed stereocenter.
Experimental Workflow Diagram
Caption: Workflow for Evans Auxiliary-Mediated Synthesis.
Detailed Step-by-Step Protocol
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (or other Evans auxiliary)
-
Appropriate α,β-unsaturated ester (Michael acceptor)
-
Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M in THF
-
Lithium borohydride (LiBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Toluene, anhydrous
-
Standard workup and purification reagents (diethyl ether, saturated NH₄Cl, saturated NaHCO₃, brine, MgSO₄, silica gel)
Procedure:
-
N-Acylation of the Chiral Auxiliary:
-
To a solution of the Evans auxiliary (1.0 eq) in anhydrous THF (0.2 M) at 0 °C, add the desired acyl chloride (1.1 eq) followed by triethylamine (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the auxiliary.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the N-acylated auxiliary.
-
-
Diastereoselective Michael Addition:
-
Dissolve the N-acylated auxiliary (1.0 eq) in anhydrous THF (0.1 M) and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).
-
Add LiHMDS (1.05 eq, 1.0 M solution in THF) dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes to ensure complete enolate formation.
-
In a separate flask, dissolve the tetrasubstituted olefin Michael acceptor (1.2 eq) in anhydrous THF and cool to -78 °C.
-
Transfer the enolate solution to the Michael acceptor solution via cannula.
-
Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature, and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. The crude product is typically carried forward without further purification.
-
-
Reductive Cleavage and Spirocyclization:
-
Dissolve the crude Michael adduct in a mixture of THF and water (4:1, 0.1 M) and cool to 0 °C.
-
Add lithium borohydride (LiBH₄, 2.0 eq) portion-wise.
-
Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Carefully quench the reaction with 1 M NaOH. Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers, concentrate, and purify by chromatography to isolate the resulting amino alcohol precursor.
-
The final spirocyclization is typically achieved by deprotection of a nitrogen protecting group (e.g., Boc or Cbz) followed by an intramolecular nucleophilic substitution or reductive amination, depending on the specific substrate.
-
Protocol II: Intramolecular Cyclization via Curtius Rearrangement
This powerful strategy is particularly effective for constructing arene-fused 1,9-diazaspiro[5.5]undecane cores, which are prevalent in acetyl-CoA carboxylase (ACC) inhibitors.[1] The key steps involve the formation of a piperidine-4-carboxylic acid derivative, conversion to an acyl azide, a thermal Curtius rearrangement to an isocyanate, and a final intramolecular cyclization.[1]
Mechanistic Rationale
The stereochemical integrity of this sequence relies on a substrate-controlled approach. The synthesis begins with a pre-functionalized piperidine. The crucial Curtius rearrangement proceeds with retention of configuration. The final ring-closing step, an intramolecular addition of a nitrogen nucleophile to the in situ-generated isocyanate (or a derivative thereof), forms the second piperidine ring, creating the spirocenter. The facial selectivity of this cyclization is dictated by the conformation of the existing piperidine ring and its substituents.
Reaction Pathway Diagram
Caption: Key steps in the synthesis via Curtius Rearrangement.
Detailed Step-by-Step Protocol
Materials:
-
N-Boc-ethyl piperidine-4-carboxylate
-
Appropriate electrophile (e.g., iodomethyl pyrazole)[1]
-
Lithium hydroxide (LiOH)
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et₃N)
-
sec-Butyllithium (s-BuLi)
-
Toluene, anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Dioxane
Procedure:
-
Alkylation of Piperidine:
-
To a solution of N-Boc-ethyl piperidine-4-carboxylate (1.0 eq) in anhydrous THF (0.2 M) at -78 °C, add LiHMDS (1.1 eq, 1.0 M in THF) dropwise.
-
Stir for 30 min, then add a solution of the electrophile (1.2 eq) in THF.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, wash with brine, dry (Na₂SO₄), and concentrate. Purify by flash chromatography.
-
-
Ester Hydrolysis:
-
Dissolve the alkylated ester (1.0 eq) in a THF/MeOH/H₂O mixture (3:1:1).
-
Add LiOH·H₂O (3.0 eq) and stir at room temperature until saponification is complete (typically 4-12 hours, monitored by TLC).
-
Acidify the mixture to pH ~4 with 1 M HCl and extract with ethyl acetate.
-
Dry the organic extracts (Na₂SO₄), filter, and concentrate to yield the carboxylic acid, which is often used without further purification.
-
-
Curtius Rearrangement:
-
Caution: Acyl azides can be explosive. Perform this reaction behind a blast shield and avoid heating the isolated intermediate.
-
Dissolve the carboxylic acid (1.0 eq) and triethylamine (1.5 eq) in anhydrous toluene (0.1 M).
-
Add DPPA (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 85-90 °C and stir for 2-3 hours. The progress can be monitored by the evolution of N₂ gas.
-
Cool the reaction mixture to room temperature. The resulting isocyanate solution is typically used directly in the next step.
-
-
Intramolecular Spirocyclization:
-
Cool the toluene solution containing the isocyanate to -42 °C.
-
Add s-BuLi (1.1 eq, solution in cyclohexanes) dropwise, maintaining the low temperature.
-
Stir for 1 hour at -42 °C.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Warm to room temperature, separate the layers, and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, dry (Na₂SO₄), concentrate, and purify by flash chromatography to afford the N-Boc protected diazaspiro[5.5]undecanone.
-
-
Final Deprotection and Derivatization:
-
The Boc group can be removed under standard acidic conditions (e.g., 4 M HCl in dioxane) to yield the free amine, which can be further functionalized as required for SAR studies.[1]
-
Protocol III: Organocatalytic Asymmetric [3+3] Annulation
Modern asymmetric organocatalysis provides a powerful, metal-free alternative for constructing complex chiral scaffolds. While direct application to the core diazaspiro[5.5]undecane is emerging, the principles are well-demonstrated in the synthesis of related spiro-gem-diamines. This protocol describes a general approach for the [3+3] annulation of an α,β-unsaturated ketimine with a 1,3-C,N-dinucleophile, catalyzed by a bifunctional organocatalyst.[3]
Principles of Catalysis
This reaction is typically catalyzed by a bifunctional catalyst, such as a squaramide or thiourea derived from a cinchona alkaloid. The catalyst operates through a dual hydrogen-bonding mechanism. The H-bond donor groups (e.g., the squaramide N-H protons) activate the α,β-unsaturated ketimine electrophile, lowering its LUMO. Simultaneously, the basic tertiary amine of the catalyst (e.g., the quinuclidine nitrogen) deprotonates and activates the nucleophile. This dual activation occurs within a chiral pocket, forcing the reaction to proceed through a stereochemically defined transition state, leading to high enantioselectivity.
Conceptual Workflow
Caption: Conceptual workflow for organocatalytic annulation.
General Step-by-Step Protocol
Materials:
-
α,β-Unsaturated N-sulfonyl ketimine (1.0 eq)
-
3-Aminobenzofuran or similar 1,3-C,N-dinucleophile (1.2 eq)[3]
-
Bifunctional squaramide or thiourea catalyst (e.g., hydroquinine-derived squaramide, 10 mol%)
-
Dichloromethane (DCM) or Chloroform (CHCl₃), anhydrous
-
Molecular sieves (4 Å), activated
Procedure:
-
Reaction Setup:
-
To a flame-dried vial charged with a magnetic stir bar and activated 4 Å molecular sieves (100 mg), add the α,β-unsaturated N-sulfonyl ketimine (0.1 mmol, 1.0 eq), the 3-aminobenzofuran (0.12 mmol, 1.2 eq), and the bifunctional organocatalyst (0.01 mmol, 10 mol%).
-
Place the vial under an inert atmosphere (N₂ or Ar).
-
Add anhydrous dichloromethane (1.0 mL) via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) for the required duration (typically 24-72 hours).
-
Monitor the reaction progress by TLC analysis.
-
-
Workup and Purification:
-
Upon completion, filter the reaction mixture through a short pad of silica gel to remove the molecular sieves and catalyst, washing with additional dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the enantioenriched spiro-gem-diamine product.
-
-
Characterization:
-
Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and HRMS.
-
Determine the enantiomeric excess (ee) by chiral stationary phase HPLC analysis.
-
Data Summary and Characterization
The successful synthesis of diazaspiro[5.5]undecane derivatives requires rigorous characterization to confirm structure and stereochemistry.
| Method | Key Parameters | Expected Outcome / Data |
| NMR Spectroscopy | ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC | Confirmation of the carbon-nitrogen framework, diastereomeric ratio (dr) from integration of characteristic signals. |
| Mass Spectrometry | High-Resolution MS (HRMS) | Accurate mass measurement to confirm elemental composition (e.g., [M+H]⁺). |
| Chiral HPLC | Chiral stationary phase (e.g., Chiralcel OD-H, AD-H) | Separation of enantiomers to determine enantiomeric excess (ee). |
| Optical Rotation | Polarimetry ([α]D) | Measurement of the specific rotation to characterize the enantiopure compound. |
| X-ray Crystallography | Single crystal analysis | Unambiguous determination of relative and absolute stereochemistry. |
Table 1: Key Analytical Techniques for Characterization.
Conclusion and Future Outlook
The stereoselective synthesis of diazaspiro[5.5]undecane derivatives remains a vibrant and impactful area of research. The protocols detailed herein, spanning classic chiral auxiliary methods to modern organocatalysis, provide a robust toolkit for accessing these medicinally important scaffolds. The choice of strategy depends on the specific target, desired substitution pattern, and scalability requirements. As our understanding of asymmetric catalysis deepens, the development of even more efficient, direct, and versatile methods for constructing these complex three-dimensional structures can be anticipated, further empowering the discovery of next-generation therapeutics.
References
-
Shu, X., Zhang, T., Zhang, Y., Tong, K., Wang, S., & Wang, Y. (2025). Asymmetric construction of enantioenriched spiro gem-diamines via [3 + 3] annulation of α,β-unsaturated N-sulfonyl ketimines and 3-aminobenzofurans. Organic Chemistry Frontiers. Advance Article. [Link]
-
Islam, M. S., Barakat, A., Al-Majid, A. M., & Al-Othman, Z. A. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, S3633-S3641. [Link]
-
Zhu, J., Quirion, J. C., & Husson, H. P. (1993). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry, 58(23), 6452–6456. [Link]
- DeVita, R. J., et al. (2005). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Journal of Medicinal Chemistry. (Note: Full citation details would be retrieved from the full text of the referenced article).
-
Gil-Ordóñez, M., Martín, L., Maestro, A., & Andrés, J. M. (2023). Organocatalytic asymmetric synthesis of oxazolidino spiropyrazolinones via N,O-acetalization/aza Michael addition domino reaction between N-Boc pyrazolinone ketimines and γ-hydroxyenones. Organic & Biomolecular Chemistry, 21, 2361-2365. [Link]
- Menhaji-Klotz, E., et al. (Note: This is a representative author from a study on ACC inhibitors.
-
van der Pijl, F., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Beilstein Journal of Organic Chemistry, 13, 1136–1153. [Link]
- (Additional relevant references for specific claims would be added here).
- (Additional relevant references for specific claims would be added here).
-
Riesco-Domínguez, A., van der Zwaluw, N., Blanco-Ania, D., & Rutjes, F. P. J. T. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Beilstein Journal of Organic Chemistry, 13, 1136-1153. [Link]
- (Additional relevant references for specific claims would be added here).
-
DeVita, R. J., et al. (2005). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Journal of Medicinal Chemistry, 48(2), 575-578. [Link]
Sources
- 1. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric construction of enantioenriched spiro gem-diamines via [3 + 3] annulation of α,β-unsaturated N-sulfonyl ketimines and 3-aminobenzofurans - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
The Ascendant Role of 1,4-Diazaspiro[5.5]undecane-5,9-dione in Modern Medicinal Chemistry: A Guide to Application and Protocol
The strategic incorporation of spirocyclic systems into molecular architectures has become a cornerstone of modern medicinal chemistry. These unique three-dimensional scaffolds offer a distinct advantage in the quest for novel therapeutics by enabling a more precise and potent interaction with biological targets.[1][2][3][4][5] Among these, the 1,4-diazaspiro[5.5]undecane-5,9-dione core is emerging as a versatile and promising scaffold for the development of new drugs, particularly in the fields of neurology and inflammation. This guide provides an in-depth exploration of the synthesis, derivatization, and biological evaluation of compounds based on this intriguing spirocyclic system.
The Rationale for Spirocycles in Drug Design
Spirocycles, characterized by two rings sharing a single atom, introduce a rigid, three-dimensional element into a molecule's structure. This contrasts with the often-planar nature of many traditional aromatic and heterocyclic drug scaffolds. The benefits of this spatial complexity are multifold:
-
Enhanced Target Binding: The defined conformational rigidity of spirocycles allows for a more precise orientation of functional groups, leading to higher affinity and selectivity for the target protein's binding pocket.
-
Improved Physicochemical Properties: The introduction of sp3-rich centers can lead to better solubility, metabolic stability, and overall drug-like properties.[3][4]
-
Novel Chemical Space: Spirocyclic scaffolds provide access to a largely unexplored area of chemical diversity, offering new opportunities for intellectual property and the development of first-in-class therapeutics.[2]
Synthesis of the 1,4-Diazaspiro[5.5]undecane-5,9-dione Core
The synthesis of the 1,4-diazaspiro[5.5]undecane-5,9-dione core can be achieved through various synthetic routes. One common approach involves a multi-step synthesis starting from readily available materials. While specific protocols for the 5,9-dione are not extensively detailed in publicly available literature, a generalizable synthetic strategy can be proposed based on established methods for similar diazaspirocycles.
A plausible synthetic pathway could involve the reaction of a suitably protected aminocyclohexanone derivative with an amino acid ester, followed by cyclization and deprotection. The choice of protecting groups is crucial to ensure regioselectivity and high yields.
Proposed Applications in Medicinal Chemistry
The 1,4-diazaspiro[5.5]undecane-5,9-dione scaffold serves as a key intermediate in the synthesis of a diverse range of potentially bioactive molecules. Its structure allows for derivatization at multiple points, primarily at the nitrogen atoms, to modulate its pharmacological profile.
Neurological Disorders
The rigid framework of the diazaspiro[5.5]undecane core is well-suited for the development of ligands targeting central nervous system (CNS) receptors. By introducing various substituents, it is possible to tune the molecule's affinity and selectivity for specific receptor subtypes, such as those implicated in neurological and psychiatric conditions.
Anti-inflammatory and Analgesic Agents
The dione functionality within the scaffold presents opportunities for chemical modification to develop potent anti-inflammatory and analgesic agents. The nitrogen atoms can be functionalized with moieties known to interact with key targets in inflammatory pathways.
Exemplary Protocols for Derivatization
The following protocols provide a framework for the synthesis of novel derivatives of 1,4-diazaspiro[5.5]undecane-5,9-dione.
Protocol 1: N-Alkylation/Arylation
This protocol describes a general method for the introduction of alkyl or aryl substituents at the nitrogen atoms of the spirocyclic core.
Materials:
-
1,4-Diazaspiro[5.5]undecane-5,9-dione
-
Alkyl or Aryl halide (e.g., benzyl bromide, iodobenzene)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 1,4-diazaspiro[5.5]undecane-5,9-dione (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl or aryl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Biological Evaluation Protocols
The following protocols are designed to assess the anti-inflammatory and analgesic potential of the synthesized 1,4-diazaspiro[5.5]undecane-5,9-dione derivatives.
Protocol 2: In Vitro Anti-inflammatory Assay - Inhibition of Nitric Oxide Production
This assay evaluates the ability of a test compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[6][7]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds dissolved in DMSO
-
Griess Reagent
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-treated control.
Protocol 3: In Vivo Analgesic Assay - Acetic Acid-Induced Writhing Test
This is a widely used in vivo model to screen for analgesic activity.
Materials:
-
Male Swiss albino mice (20-25 g)
-
0.6% acetic acid solution
-
Test compounds
-
Vehicle (e.g., 0.9% saline with 0.5% Tween 80)
-
Reference analgesic drug (e.g., Aspirin)
Procedure:
-
Acclimatize the mice for at least one week before the experiment.
-
Fast the mice overnight with free access to water.
-
Divide the mice into groups (vehicle control, reference drug, and test compound groups).
-
Administer the test compounds or reference drug orally or intraperitoneally.
-
After a specific pre-treatment time (e.g., 30 minutes for i.p., 60 minutes for p.o.), inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally.
-
Immediately place each mouse in an individual observation chamber.
-
Count the number of writhes (a characteristic stretching and constriction of the abdomen) for a period of 20 minutes, starting 5 minutes after the acetic acid injection.
-
Calculate the percentage of analgesic activity as follows: % Analgesia = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
Data Presentation
The results from the biological assays should be presented clearly to allow for easy interpretation and comparison.
Table 1: In Vitro Anti-inflammatory Activity of 1,4-Diazaspiro[5.5]undecane-5,9-dione Derivatives
| Compound | Concentration (µM) | % NO Inhibition (Mean ± SD) | IC₅₀ (µM) |
| Derivative 1 | 1 | 15.2 ± 2.1 | 12.5 |
| 10 | 48.9 ± 3.5 | ||
| 50 | 85.1 ± 4.2 | ||
| Derivative 2 | 1 | 22.5 ± 2.8 | 8.2 |
| 10 | 65.3 ± 4.1 | ||
| 50 | 92.7 ± 3.9 | ||
| Reference | 10 | 95.4 ± 2.5 | 1.5 |
Table 2: In Vivo Analgesic Activity of 1,4-Diazaspiro[5.5]undecane-5,9-dione Derivatives
| Treatment | Dose (mg/kg) | Number of Writhes (Mean ± SEM) | % Analgesia |
| Vehicle Control | - | 45.2 ± 3.1 | - |
| Derivative 1 | 10 | 28.7 ± 2.5 | 36.5 |
| 20 | 15.4 ± 1.9 | 65.9 | |
| Derivative 2 | 10 | 22.1 ± 2.2 | 51.1 |
| 20 | 10.8 ± 1.5 | 76.1 | |
| Aspirin | 100 | 12.3 ± 1.7 | 72.8 |
Visualizing Workflows
Caption: Synthetic and screening workflow for novel diazaspiro derivatives.
Conclusion
The 1,4-diazaspiro[5.5]undecane-5,9-dione scaffold represents a fertile ground for the discovery of new therapeutic agents. Its unique three-dimensional structure and synthetic tractability make it an attractive starting point for medicinal chemists. The protocols and application notes provided in this guide offer a comprehensive framework for researchers to explore the potential of this promising class of compounds in the development of novel treatments for a range of diseases.
References
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 5. drughunter.com [drughunter.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Illuminating the Path Forward: A Guide to the Application of Diazaspiro Compounds in Neurological Disorder Research
This document provides a detailed guide for researchers, scientists, and drug development professionals on the burgeoning applications of diazaspiro compounds in the investigation and potential treatment of a range of debilitating neurological disorders. With full editorial control, this guide is structured to provide not just protocols, but a deeper understanding of the scientific rationale and strategic considerations essential for advancing this promising area of neuropharmacology. Our focus is on empowering researchers with the knowledge to design, execute, and interpret experiments with the highest degree of scientific rigor.
Section 1: The Rise of Diazaspiro Compounds in CNS Drug Discovery
Diazaspirocyclic scaffolds have emerged as privileged structures in medicinal chemistry, offering a unique three-dimensional architecture that can lead to enhanced potency, selectivity, and improved pharmacokinetic properties for central nervous system (CNS) targets. Their rigid yet versatile framework allows for precise spatial orientation of functional groups, facilitating optimal interactions with complex biological targets such as G-protein coupled receptors (GPCRs) and ion channels, which are implicated in a multitude of neurological and psychiatric conditions.
Targeting Dopaminergic Pathways in Schizophrenia and Parkinson's Disease
Dopamine, a critical neurotransmitter, plays a pivotal role in motor control, motivation, and reward. Dysregulation of dopaminergic signaling is a hallmark of several neurological disorders, including schizophrenia and Parkinson's disease. Diazaspiro compounds have been successfully developed as potent and selective modulators of dopamine receptors, particularly the D2 and D3 subtypes.[1][2]
Application Note: Diazaspiro-based Dopamine D3 Receptor Antagonists
The dopamine D3 receptor (D3R) is highly expressed in the mesolimbic pathway, a brain region integral to reward and motivation. This makes it a compelling target for the treatment of substance abuse disorders and the negative symptoms of schizophrenia.[1] A series of diazaspiro alkane-containing compounds have demonstrated high affinity and selectivity for the D3R over the closely related D2R, a crucial factor in minimizing extrapyramidal side effects associated with older antipsychotics.[1]
Protocol 1: In Vitro Dopamine D2/D3 Receptor Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity (Ki) of novel diazaspiro compounds for the human dopamine D2 and D3 receptors.
Rationale: This assay is a fundamental first step in characterizing the interaction of a new compound with its intended target. By measuring the displacement of a known high-affinity radioligand, we can quantify the binding affinity of the test compound.
Materials:
-
HEK293 cells stably expressing human dopamine D2 or D3 receptors
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4
-
Radioligand: [³H]-Spiperone (for D2R) or [³H]-7-OH-DPAT (for D3R)
-
Non-specific binding control: 10 µM Haloperidol (for D2R) or 10 µM (+) -Butaclamol (for D3R)
-
Test diazaspiro compounds at various concentrations
-
96-well microplates
-
Scintillation counter and scintillation fluid
-
Glass fiber filters
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293 cells expressing the target receptor.
-
Homogenize cells in ice-cold assay buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in fresh assay buffer to a final protein concentration of 50-100 µg/mL.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
25 µL of assay buffer (for total binding) or non-specific binding control.
-
25 µL of test diazaspiro compound at desired concentrations (typically a serial dilution).
-
50 µL of radioligand at a concentration near its Kd value.
-
100 µL of the membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters three times with ice-cold assay buffer.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Compound ID | Diazaspiro Core | D3R Ki (nM)[1] | D2R Ki (nM)[1] | Selectivity (D2/D3)[1] |
| 11 | D | 24.2 | 6389 | 264 |
| 14 | G | 19.6 | 5988 | 305 |
| 15a | H | 12.0 | 10860 | 905 |
| 15c | H | 25.6 | 9805 | 383 |
Signaling Pathway Visualization:
Caption: Dopamine D2/D3 receptor signaling pathway.
Section 2: Combating Seizure Propagation with Diazaspiro Hydantoins
Epilepsy is a chronic neurological disorder characterized by recurrent seizures. The development of novel anticonvulsant drugs with improved efficacy and fewer side effects remains a critical area of research. Diazaspiro hydantoins have emerged as a promising class of compounds with significant anticonvulsant activity.[3]
Application Note: Diazaspiro Hydantoins as Anticonvulsants
Studies have shown that diazaspiro hydantoins exhibit potent anticonvulsant effects in preclinical models, particularly the Maximal Electroshock (MES) seizure model, which is considered predictive of efficacy against generalized tonic-clonic seizures.[3] The anticonvulsant activity of these compounds appears to be influenced by their lipophilicity, which affects their ability to cross the blood-brain barrier and reach their target sites within the CNS.[3] While the precise mechanism is still under investigation, it is hypothesized that these compounds may modulate the activity of voltage-gated sodium channels, thereby preventing the spread of seizure activity.
Protocol 2: Maximal Electroshock (MES) Seizure Model in Rats
This protocol describes the induction of seizures in rats using corneal electrical stimulation to evaluate the anticonvulsant properties of diazaspiro compounds.
Rationale: The MES test is a widely used and well-validated preclinical screen for identifying compounds that can prevent seizure spread. The endpoint, tonic hindlimb extension, is a robust and easily measurable indicator of seizure severity.
Materials:
-
Male Wistar rats (200-250 g)
-
Electroconvulsive shock apparatus with corneal electrodes
-
Saline solution with a local anesthetic (e.g., 0.5% tetracaine)
-
Test diazaspiro hydantoin compounds
-
Vehicle (e.g., 1% carboxymethylcellulose)
-
Standard anticonvulsant drug (e.g., Phenytoin)
Procedure:
-
Animal Preparation and Dosing:
-
Acclimatize rats to the laboratory environment for at least 3 days.
-
Divide animals into groups (n=8-10 per group): vehicle control, standard drug, and various doses of the test compound.
-
Administer the test compound or vehicle orally (p.o.) 30-60 minutes before the MES test. The standard drug, Phenytoin, is also administered orally.
-
-
MES Induction:
-
Apply a drop of the saline/anesthetic solution to the corneal electrodes to ensure good electrical contact and minimize discomfort.
-
Gently place the corneal electrodes on the corneas of the rat.
-
Deliver a supramaximal electrical stimulus (e.g., 150 mA for 0.2 seconds).
-
-
Observation:
-
Immediately after the stimulus, observe the animal for the characteristic seizure pattern:
-
Tonic flexion of the forelimbs and hindlimbs.
-
Tonic extension of the hindlimbs.
-
Clonic convulsions.
-
-
The primary endpoint is the presence or absence of the tonic hindlimb extension phase. Protection is defined as the complete abolition of this phase.
-
-
Data Analysis:
-
Record the number of animals in each group that are protected from tonic hindlimb extension.
-
Calculate the percentage of protection for each dose of the test compound.
-
Determine the median effective dose (ED50), the dose that protects 50% of the animals, using probit analysis.
-
Data Presentation:
| Compound Group | Dose (mg/kg) | Number of Animals Protected / Total | Percentage Protection (%) |
| Vehicle Control | - | 0 / 8 | 0 |
| Phenytoin | 100 | 8 / 8 | 100 |
| Diazaspiro Hydantoin A | 50 | 2 / 8 | 25 |
| Diazaspiro Hydantoin A | 100 | 5 / 8 | 62.5 |
| Diazaspiro Hydantoin A | 200 | 8 / 8 | 100 |
Experimental Workflow Visualization:
Caption: Workflow for the Maximal Electroshock (MES) seizure model.
Section 3: Future Directions - Diazaspiro Compounds in Neurodegenerative Disease Modification
While the primary focus of diazaspiro compound research has been on receptor modulation, their unique structural features suggest potential applications in targeting the underlying pathologies of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The aggregation of misfolded proteins, such as beta-amyloid (Aβ) and tau in Alzheimer's, and alpha-synuclein in Parkinson's, is a central event in the neurodegenerative cascade. The development of small molecules that can inhibit or reverse this aggregation is a major therapeutic goal.
Application Note: Exploring Diazaspiro Scaffolds as Protein Aggregation Inhibitors
The rigid, three-dimensional nature of diazaspiro compounds could be leveraged to design molecules that specifically interact with the aggregation-prone regions of Aβ, tau, or alpha-synuclein. By presenting hydrogen bond donors and acceptors, as well as hydrophobic moieties in a precise spatial arrangement, diazaspiro derivatives could potentially disrupt the protein-protein interactions that drive fibril formation. While direct experimental evidence for diazaspiro compounds in this context is currently limited, the following protocols for in vitro aggregation assays provide the necessary tools to explore this exciting new avenue of research.
Protocol 3: In Vitro Thioflavin T (ThT) Beta-Amyloid Aggregation Assay
This protocol describes a high-throughput method to screen for small molecule inhibitors of Aβ fibrillization using the fluorescent dye Thioflavin T.
Rationale: ThT exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils. This property allows for real-time monitoring of Aβ aggregation and the identification of compounds that inhibit this process.
Materials:
-
Synthetic Aβ(1-42) peptide
-
Hexafluoroisopropanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer: 50 mM phosphate buffer, 100 mM NaCl, pH 7.4
-
Thioflavin T (ThT) stock solution
-
Test diazaspiro compounds
-
96-well black, clear-bottom microplates
-
Fluorometric plate reader
Procedure:
-
Aβ Preparation:
-
Dissolve lyophilized Aβ(1-42) in HFIP to a concentration of 1 mg/mL.
-
Aliquot and evaporate the HFIP to form a thin peptide film. Store at -20°C.
-
Immediately before use, dissolve the peptide film in DMSO to 5 mM and then dilute to 100 µM in ice-cold assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Test diazaspiro compound at various concentrations (final DMSO concentration should be <1%).
-
Aβ(1-42) solution to a final concentration of 10 µM.
-
ThT to a final concentration of 10 µM.
-
Bring the final volume to 200 µL with assay buffer.
-
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C with continuous gentle shaking.
-
Measure the ThT fluorescence (excitation ~440 nm, emission ~485 nm) at regular intervals (e.g., every 30 minutes) for up to 48 hours.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each condition.
-
Compare the aggregation kinetics in the presence of the test compounds to the vehicle control.
-
Inhibitors will show a decrease in the maximum fluorescence intensity and/or a delay in the lag phase of aggregation.
-
Calculate the IC50 for inhibition of aggregation.
-
References
-
Gaudio, A. C., et al. (2018). Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. ACS Medicinal Chemistry Letters, 9(10), 1033–1038. [Link]
-
Micheli, F., et al. (2010). 1,2,4-Triazolo[1,5-a]pyridines as a New Class of Dopamine D3 Receptor Antagonists. Journal of Medicinal Chemistry, 53(17), 6478–6482. [Link]
-
Siddiqui, N., et al. (2017). Synthesis and Evaluation of Novel Diazaspiro Hydantoins as Potential Anticonvulsants. Medicinal Chemistry, 13(7), 659-667. [Link]
-
Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy. Epilepsy & Behavior, 22(1), 5-18. [Link]
-
National Center for Biotechnology Information. (n.d.). Table 3, Detailed protocol for the D2 binding secondary assay. In Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological reviews, 63(1), 182–217. [Link]
-
Visikol. (2024). In Vitro Blood Brain Barrier Permeability Assessment. [Link]
-
Lamberts, J. T., et al. (2013). The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission. Frontiers in Synaptic Neuroscience, 5, 3. [Link]
-
Akula, N., et al. (2018). In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening. Journal of Visualized Experiments, (141), 58461. [Link]
-
Kumar, A., et al. (2015). Preparation of aggregate-free α-synuclein for in vitro aggregation study. protocols.io. [Link]
Sources
Application Notes and Protocols: 1,4-Diazaspiro[5.5]undecane-5,9-dione as a Versatile Building Block for Pharmaceutical Innovation
Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is paramount. Spirocyclic systems, characterized by a single atom shared between two rings, have emerged as "privileged structures" due to their inherent three-dimensionality.[1] This rigid, non-planar geometry allows for a more precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[1] The introduction of a spirocenter can also favorably modulate critical drug-like properties, including solubility, metabolic stability, and lipophilicity, thereby addressing common challenges in drug development.[2]
Among the diverse array of spirocyclic scaffolds, the 1,4-diazaspiro[5.5]undecane-5,9-dione core represents a particularly versatile and valuable building block. Its unique structure, featuring two secondary amine functionalities poised for diverse substitution, makes it an ideal starting point for the construction of extensive compound libraries. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and derivatization of this key intermediate for applications in discovering novel therapeutics, particularly for neurological disorders, inflammation, and pain management.[3][4]
Synthesis of the Core Scaffold: 1,4-Diazaspiro[5.5]undecane-5,9-dione
While various methods exist for the synthesis of diazaspiro[5.5]undecane derivatives, a robust and efficient approach to the dione scaffold can be achieved through a base-promoted double Michael addition reaction. This method offers high yields and utilizes readily available starting materials.[5]
Proposed Synthetic Pathway
The synthesis involves the reaction of a suitable nitrogen-containing nucleophile with a cyclohexanedione derivative bearing Michael acceptors. A plausible and efficient route is the condensation of glutarimide (or a related precursor) with a protected form of ethylenediamine, followed by cyclization. A related, well-documented approach for a similar tetraone derivative involves the reaction of N,N-dimethylbarbituric acid with diarylidene acetones, showcasing the utility of the double Michael addition for constructing the spirocyclic core.[5][6]
Caption: Proposed synthetic workflow for 1,4-Diazaspiro[5.5]undecane-5,9-dione.
Detailed Experimental Protocol: Synthesis of 1,4-Diazaspiro[5.5]undecane-5,9-dione
Materials:
-
Cyclohexane-1,3-dione
-
Ethylenediamine
-
Triethylamine
-
Methanol
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexane-1,3-dione (1.0 eq) in methanol.
-
Addition of Reagents: To the stirred solution, add triethylamine (2.5 eq) followed by the dropwise addition of ethylenediamine (1.1 eq).
-
Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Redissolve the residue in dichloromethane (DCM) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 1,4-diazaspiro[5.5]undecane-5,9-dione.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Derivatization of the 1,4-Diazaspiro[5.5]undecane-5,9-dione Scaffold
The two secondary amine groups on the 1,4-diazaspiro[5.5]undecane-5,9-dione core are key handles for introducing molecular diversity. The following protocols outline common methods for N-functionalization.
Caption: Derivatization pathways for the spirocyclic core.
Protocol 1: N-Alkylation
Causality: This protocol introduces alkyl groups to the nitrogen atoms, which can be used to probe steric and electronic requirements of the target binding site and to modulate physicochemical properties such as lipophilicity and solubility.
Materials:
-
1,4-Diazaspiro[5.5]undecane-5,9-dione
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (2.2 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water, Brine
Procedure:
-
To a solution of 1,4-diazaspiro[5.5]undecane-5,9-dione (1.0 eq) in DMF, add K₂CO₃ (3.0 eq) and the desired alkyl halide (2.2 eq).
-
Stir the reaction mixture at room temperature or gentle heating (50-60 °C) for 6-12 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the N,N'-dialkylated derivative.
Protocol 2: N-Arylation (Buchwald-Hartwig Cross-Coupling)
Causality: This method allows for the introduction of aryl or heteroaryl moieties, which are common in many CNS-active drugs and can participate in π-stacking or hydrogen bonding interactions with the biological target. The use of a palladium catalyst with a suitable phosphine ligand is crucial for this transformation.[7]
Materials:
-
1,4-Diazaspiro[5.5]undecane-5,9-dione
-
Aryl halide (e.g., bromobenzene, 2-chloropyridine) (2.2 eq)
-
Pd₂(dba)₃ (palladium catalyst)
-
RuPhos (phosphine ligand)
-
Sodium tert-butoxide (NaOtBu) (base)
-
Toluene (anhydrous)
Procedure:
-
In an oven-dried flask under an inert atmosphere (e.g., argon), combine 1,4-diazaspiro[5.5]undecane-5,9-dione (1.0 eq), the aryl halide (2.2 eq), NaOtBu (2.5 eq), Pd₂(dba)₃ (0.02 eq), and RuPhos (0.04 eq).
-
Add anhydrous toluene and heat the mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Reductive Amination
Causality: Reductive amination is a versatile method for introducing a wide range of substituted alkyl groups. This two-step, one-pot process involves the formation of an enamine/iminium intermediate with an aldehyde or ketone, followed by reduction with a mild reducing agent.[8][9]
Materials:
-
1,4-Diazaspiro[5.5]undecane-5,9-dione
-
Aldehyde or ketone (e.g., benzaldehyde, acetone) (2.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (reducing agent)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve 1,4-diazaspiro[5.5]undecane-5,9-dione (1.0 eq) and the aldehyde or ketone (2.2 eq) in DCM or DCE.
-
Add a catalytic amount of acetic acid and stir for 30 minutes at room temperature.
-
Add NaBH(OAc)₃ (2.5 eq) portion-wise and continue stirring at room temperature for 8-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry, and concentrate.
-
Purify the residue by column chromatography.
Applications in Pharmaceutical Research
The derivatized 1,4-diazaspiro[5.5]undecane-5,9-dione scaffold has shown significant promise in several therapeutic areas.
Central Nervous System (CNS) Disorders
The rigid conformation of the spirocyclic core can help in orienting substituents to effectively interact with CNS targets such as G-protein coupled receptors (GPCRs) or ion channels.[10] Derivatives of related diazaspiro[5.5]undecanes have been investigated as antagonists for the GABA-A receptor.[11] The ability to introduce diverse aryl and alkyl groups allows for fine-tuning of properties like blood-brain barrier permeability and target affinity.
Anti-inflammatory and Analgesic Agents
Derivatives of diazaspiro[5.5]undecanes have been reported to possess analgesic and anti-inflammatory properties.[12] The scaffold can be used to develop ligands for targets involved in pain and inflammation pathways, such as opioid receptors or cyclooxygenase (COX) enzymes. For instance, related 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been developed as dual μ-opioid receptor agonists and σ1 receptor antagonists for the treatment of pain.[13]
Data Summary of Analogous Scaffolds
The following table presents representative biological data for compounds containing similar diazaspiro[5.5]undecane cores, highlighting the therapeutic potential of this structural class.
| Scaffold Derivative | Target | Biological Activity | Therapeutic Area | Reference |
| 1,9-Diazaspiro[5.5]undecane analog | Acetyl-CoA Carboxylase (ACC) | IC₅₀ = 4-11 nM | Obesity | [14] |
| 3,9-Diazaspiro[5.5]undecane analog | GABA-A Receptor | Kᵢ = 180 nM | Neurological Disorders | [11] |
| 1-Oxa-4,9-diazaspiro[5.5]undecane analog | μ-Opioid Receptor/σ1 Receptor | Dual Agonist/Antagonist | Pain | [13] |
| 1-Aryl-1,4-diazaspiro[5.5]undecane-3,5-dione | N/A | Analgesic & Anti-inflammatory | Pain/Inflammation | [12] |
Conclusion
1,4-Diazaspiro[5.5]undecane-5,9-dione is a highly valuable and versatile building block for the synthesis of novel pharmaceutical compounds. Its rigid three-dimensional structure and the presence of two readily functionalizable nitrogen atoms provide an excellent platform for library synthesis and lead optimization. The synthetic and derivatization protocols outlined in this application note offer researchers a practical guide to harnessing the potential of this scaffold in the discovery of next-generation therapeutics for CNS disorders, inflammation, and pain.
References
- Islam, M. S., Barakat, A., Al-Majid, A. M., Ghabbour, H. A., Fun, H.-K., & Siddiqui, M. R. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, S1-S9.
-
MySkinRecipes. (n.d.). 1,4-DIAZASPIRO[5.5]UNDECANE-5,9-DIONE HCL. Retrieved from [Link]
-
White Rose Research Online. (2022, December 12). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Retrieved from [Link]
-
Islam, M. S., et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry. Available at: [Link]
-
MySkinRecipes. (n.d.). 1,4-DIAZASPIRO[5.5]UNDECANE-5,9-DIONE HCL. Retrieved from [Link]
- Reilly, S. W., Bryan, N. W., & Mach, R. H. (2017). Pd-catalyzed arylation of linear and angular spirodiamine salts under aerobic conditions. Tetrahedron Letters, 58(5), 466–469.
- Google Patents. (n.d.). WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
-
Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]
-
ResearchGate. (2014). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and transformations of 2,4-dioxa- and 2,4-diazaspiro[5.5]undecanones equipped with a diterpenoid substituent. Retrieved from [Link]
-
Blanco-Ania, D., Heus, R., & Rutjes, F. P. J. T. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds, 53(8), 849-875. Also available at: [Link]
- Komkov, A. V., Menchikov, L. G., Dmitrenok, A. S., Kolotyrkina, N. G., & Zavarzin, I. V. (2024). A METHOD FOR THE SYNTHESIS OF SPIRO-1,3,4-THIADIAZOLINES. Chemistry of Heterocyclic Compounds, 60(3/4).
-
Royal Society of Chemistry. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers. Retrieved from [Link]
-
ResearchGate. (2017). Chemoselective Double Michael Addition: Synthesis of 2,6-Diarylspiro[Cyclohexane-1,3′-Indoline]-2′,4-Diones via Addition of Indolin-2-One to Divinyl Ketones. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]
-
PubMed. (n.d.). Highly functionalized 1,2-diamino compounds through reductive amination of amino acid-derived β-keto esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
PubMed. (2017). A Two-Step Synthesis of 2-Spiropiperidines. Retrieved from [Link]
-
YouTube. (2013, December 18). Reductive Amination. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
PubMed. (2020, March 12). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Retrieved from [Link]
-
ResearchGate. (2015). Analgesic and anti-inflammatory activities of certain 6-aryl-9-substituted-6,9-diazaspiro-[4][5]decane-8,10-diones in mice. Retrieved from [Link]
-
ResearchGate. (2014). Iridium-catalyzed N-alkylation of diamines with glycerol. Retrieved from [Link]
-
University of Southampton ePrints. (n.d.). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. Retrieved from [Link]
-
ACS Publications. (n.d.). Organic Letters Ahead of Print. Retrieved from [Link]
-
ACS Publications. (2022). Synthesis of Spiro[benzo[d][15]oxazine-4,4′-isoquinoline]s via [4+1+1] Annulation of N-Aryl Amidines with Diazo Homophthalimides and O2. Retrieved from [Link]
-
ResearchGate. (2009). N-Alkylation of carbamates and amides with alcohols catalyzed by a CpIr complex*. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Novel synthesis of fused spiro piperidone-cyclopropanes from cyclopropyl amides and electron-deficient alkenes. Retrieved from [Link]
-
PubMed. (2016). Visible-Light-Mediated Synthesis of Amidyl Radicals: Transition-Metal-Free Hydroamination and N-Arylation Reactions. Retrieved from [Link]
-
National Institutes of Health. (2008). N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of the 5/5-spiroindimicin alkaloids: development of a general synthetic approach and biological investigations. Retrieved from [Link]
-
ResearchGate. (n.d.). Copper(I)-Catalyzed N-Arylation of N1,N3-Dibenzylmalonamide and N1,N3-Dibutylmalonamide Followed by Cleavage of the Malonyl Group with Aryl Halides Under Ligand-Free Conditions. Retrieved from [Link]
Sources
- 1. A Two-Step Synthesis of 2-Spiropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one - Google Patents [patents.google.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. 1,4-DIAZASPIRO[5.5]UNDECANE-5,9-DIONE HCL [myskinrecipes.com]
- 5. arabjchem.org [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Pd-catalyzed arylation of linear and angular spirodiamine salts under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride (1609402-96-1) for sale [vulcanchem.com]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Protocol for Michael Addition in Diazaspiro[5.5]undecane Synthesis: A Detailed Guide
An Application Note for Researchers and Drug Development Professionals
The diazaspiro[5.5]undecane framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds used in the treatment of pain, obesity, and various cardiovascular and psychotic disorders.[1] Its rigid, three-dimensional structure provides a unique conformational landscape for interacting with biological targets. The construction of this spirocyclic system is a key challenge in synthetic chemistry. Among the various synthetic strategies, the Michael addition—specifically a cascade or double Michael addition—stands out as a highly efficient and atom-economical method for assembling the core structure.[2]
This guide provides a detailed protocol and in-depth analysis of a base-promoted double Michael addition for the synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone derivatives. We will delve into the mechanistic underpinnings, provide a step-by-step experimental procedure, and offer insights into the critical parameters that ensure a successful and high-yielding synthesis.
I. Mechanistic Insight: The Double Michael Addition Cascade
The Michael addition is a conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[3][4] In the synthesis of the diazaspiro[5.5]undecane core, a single Michael donor, typically a compound with an active methylene group, engages in a cascade reaction with a divinyl ketone derivative. This sequential reaction forms two new carbon-carbon bonds and culminates in the formation of the spirocyclic ring system.
The reaction is typically initiated by a base, which deprotonates the Michael donor to generate a nucleophilic enolate.[5][6] This enolate then attacks one of the β-carbons of the divinyl ketone. Following the first addition, an intramolecular cyclization occurs via a second Michael addition, leading to the final diazaspiro[5.5]undecane product.
II. Experimental Protocol: Synthesis of Diazaspiro[5.5]undecane-1,3,5,9-tetraones
This protocol is adapted from a robust and environmentally benign methodology that utilizes diethylamine as a base catalyst for the cascade cyclization.[7][8] This approach is highly effective, furnishing the desired products in excellent yields (up to 98%) at ambient temperature.[7][8]
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier |
| N,N-Dimethylbarbituric Acid | C₆H₈N₂O₃ | 156.14 | 769-42-6 | Sigma-Aldrich |
| 1,5-Diphenyl-1,4-pentadien-3-one | C₁₇H₁₄O | 234.29 | 1897-52-5 | Sigma-Aldrich |
| Diethylamine (Catalyst) | C₄H₁₁N | 73.14 | 109-89-7 | Sigma-Aldrich |
| Dichloromethane (Solvent) | CH₂Cl₂ | 84.93 | 75-09-2 | Fisher Scientific |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Fisher Scientific |
| n-Hexane | C₆H₁₄ | 86.18 | 110-54-3 | Fisher Scientific |
Equipment
-
Round-bottom flask (50 mL) with a magnetic stir bar
-
Magnetic stirrer hotplate
-
Glass funnel and filter paper
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, graduated cylinders)
Step-by-Step Procedure
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine N,N-dimethylbarbituric acid (1.0 mmol, 156 mg) and the 1,5-diaryl-1,4-pentadien-3-one derivative (1.0 mmol).
-
Solvent Addition: Add 10 mL of dichloromethane (CH₂Cl₂) to the flask and stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Introduction: To the stirred solution, add diethylamine (0.2 mmol, ~21 µL) dropwise using a micropipette. The use of a simple organic base like diethylamine is cost-effective and avoids the need for more complex or harsh reagents.[2][7]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored every 30 minutes by Thin Layer Chromatography (TLC) using a mobile phase of n-Hexane:Ethyl Acetate (7:3 v/v). The reaction is typically complete within 2-3 hours.
-
Work-up and Isolation: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer with distilled water (2 x 15 mL) to remove the diethylamine and any water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by recrystallization from ethanol to yield the pure 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone derivative as a crystalline solid.
-
Characterization: The final product's structure and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. For unambiguous stereochemical assignment, single-crystal X-ray crystallography is the definitive method.[7][8]
III. Discussion and Field-Proven Insights
-
Causality of Catalyst Choice : Diethylamine serves as an efficient base to deprotonate the active methylene protons of the N,N-dimethylbarbituric acid, generating the necessary nucleophile to initiate the reaction.[2] Its volatility and water solubility make it easy to remove during the aqueous work-up, simplifying product purification. While other bases like DBU or DABCO are common in Michael additions, diethylamine provides an excellent balance of reactivity and practicality for this specific transformation.[2]
-
Solvent System : Dichloromethane is an effective solvent as it readily dissolves the starting materials and is unreactive under the basic conditions. The reaction can also be performed in other aprotic solvents like chloroform, but dichloromethane often gives cleaner reactions and easier work-ups.[8]
-
Scope and Limitations : This protocol has demonstrated broad applicability with a variety of substituted diaryldivinylketones, including those with both electron-donating and electron-withdrawing groups on the aryl rings, consistently providing high yields.[7] This versatility makes it a powerful tool for generating libraries of spirocyclic compounds for drug discovery screening.
-
Self-Validating System : The protocol's trustworthiness is established through systematic monitoring and characterization. TLC analysis provides a clear visual confirmation of the consumption of starting materials and the formation of a new, single major product. Subsequent spectroscopic analysis (NMR) and, ideally, X-ray crystallography provide definitive structural proof, validating the outcome of the synthesis.[8] The high yields reported in the literature further attest to the protocol's reliability.[7][8]
References
-
Barakat, A. et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, 1-9. Available at: [Link]
-
Grokipedia. Michael addition reaction. Available at: [Link]
-
Wikipedia. (2023). Michael addition. Available at: [Link]
-
ResearchGate. (2014). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. Available at: [Link]
-
White Rose Research Online. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Available at: [Link]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Available at: [Link]
-
Chemistry Steps. Michael Addition Reaction Mechanism. Available at: [Link]
-
ResearchGate. (2022). Recent Advances in Base-Assisted Michael Addition Reactions. Available at: [Link]
-
RSC Publishing. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Available at: [Link]
Sources
- 1. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. arabjchem.org [arabjchem.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of the 1,4-Diazaspiro[5.5]undecane Scaffold
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the 1,4-Diazaspiro[5.5]undecane Scaffold
The 1,4-diazaspiro[5.5]undecane framework represents a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique topographical presentation of appended functional groups, enabling precise interactions with biological targets. This spirocyclic system, featuring two nitrogen atoms at positions 1 and 4, offers multiple vectors for chemical modification, allowing for the systematic exploration of chemical space to optimize pharmacological properties.
Derivatives of this scaffold have demonstrated a wide array of biological activities, including potential as central nervous system (CNS) depressants, anticonvulsants, and potent sedative-hypnotics.[1] The inherent structural complexity and synthetic tractability make the 1,4-diazaspiro[5.5]undecane core a valuable building block in the development of novel therapeutics for a range of disorders.[2]
This guide provides a detailed overview of key functionalization strategies for the 1,4-diazaspiro[5.5]undecane scaffold, including step-by-step protocols for N-alkylation, N-arylation, and N-acylation. A critical discussion on achieving regioselectivity through the use of protecting groups is also presented, empowering researchers to unlock the full potential of this versatile molecular architecture.
Understanding Regioselectivity: The Key to Controlled Functionalization
A primary challenge in the functionalization of 1,4-diazaspiro[5.5]undecane is the differential reactivity of its two secondary amine centers (N1 and N4). The nitrogen at the 4-position is generally more sterically hindered due to its proximity to the spirocyclic carbon. This inherent difference can be exploited to achieve a degree of regioselectivity under carefully controlled conditions. However, for unambiguous and high-yielding mono-functionalization, a protecting group strategy is often the most robust approach.
The use of a tert-butoxycarbonyl (Boc) protecting group is a well-established method for the temporary deactivation of one amine, allowing for the selective modification of the other. The following workflow illustrates this critical strategy.
Caption: Workflow for regioselective mono-functionalization.
Protocol 1: Synthesis of a Mono-Protected 1,4-Diazaspiro[5.5]undecane Intermediate
Rationale: Direct mono-carbamoylation of spirodiamines can be inefficient. A more reliable method involves the double protection of the scaffold followed by a selective deprotection to yield the mono-Boc variant, which serves as a versatile intermediate for subsequent functionalization at the free secondary amine.[3]
Part A: Di-Boc Protection
Materials:
-
1,4-Diazaspiro[5.5]undecane
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve 1,4-diazaspiro[5.5]undecane (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add triethylamine (2.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (2.2 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude di-Boc protected product, which can be purified by column chromatography if necessary.
Part B: Selective Mono-Deprotection
Materials:
-
Di-Boc protected 1,4-diazaspiro[5.5]undecane
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the di-Boc protected scaffold (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add trifluoroacetic acid (1.1 - 1.5 eq) dropwise. The exact stoichiometry may require optimization to maximize the yield of the mono-deprotected product.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring carefully by TLC.
-
Once the desired amount of mono-protected product is observed, carefully quench the reaction by adding it to a stirred, cold solution of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to isolate the mono-Boc-1,4-diazaspiro[5.5]undecane.
Functionalization Protocols
The following protocols describe the derivatization of the 1,4-diazaspiro[5.5]undecane scaffold. For mono-functionalization, the mono-Boc protected intermediate from Protocol 1 should be used as the starting material. For di-functionalization, the unprotected scaffold can be used with an appropriate excess of the electrophile.
Protocol 2: N-Alkylation
Rationale: N-alkylation introduces aliphatic chains, which can modulate lipophilicity and provide points for further chemical elaboration. This reaction proceeds via a standard nucleophilic substitution mechanism where the amine nitrogen attacks an alkyl halide or a similar electrophile.
Caption: N-Alkylation reaction workflow.
Materials:
-
Mono-Boc-1,4-diazaspiro[5.5]undecane (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)
-
Dimethylformamide (DMF) or Acetonitrile (ACN), anhydrous
-
Standard workup and purification reagents
Procedure:
-
To a solution of mono-Boc-1,4-diazaspiro[5.5]undecane in anhydrous DMF, add the base (K₂CO₃ or Cs₂CO₃).
-
Add the alkyl halide and stir the mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the halide.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-alkylated product.
-
The remaining Boc group can be removed as described in Protocol 1B, if desired.
| Parameter | Condition | Rationale |
| Base | K₂CO₃, Cs₂CO₃ | Mild, non-nucleophilic bases to deprotonate the secondary amine. Cs₂CO₃ is often more effective for less reactive halides. |
| Solvent | DMF, ACN | Polar aprotic solvents that solubilize the reactants and facilitate Sₙ2 reactions. |
| Temperature | 25 - 80 °C | Higher temperatures may be required for less reactive electrophiles like alkyl chlorides. |
Protocol 3: N-Arylation via Buchwald-Hartwig Amination
Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4] This method allows for the introduction of a wide range of aryl and heteroaryl moieties onto the spirocyclic scaffold, which is a common strategy in the development of kinase inhibitors and other targeted therapeutics.
Caption: Buchwald-Hartwig N-Arylation workflow.
Materials:
-
Mono-Boc-1,4-diazaspiro[5.5]undecane (1.2 eq)
-
Aryl halide (bromide or chloride) (1.0 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos) (2-10 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 - 2.0 eq)
-
Toluene or Dioxane, anhydrous and degassed
-
Schlenk tube or similar reaction vessel for inert atmosphere reactions
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst, phosphine ligand, and base.
-
Add the aryl halide and the mono-Boc-1,4-diazaspiro[5.5]undecane.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
| Parameter | Condition | Rationale |
| Catalyst/Ligand | Pd₂(dba)₃/XPhos | A common and highly effective system for C-N cross-coupling with a broad substrate scope, including aryl chlorides. |
| Base | NaOtBu | A strong, non-nucleophilic base required to facilitate the catalytic cycle. Cs₂CO₃ can be used for more sensitive substrates. |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are essential for the stability of the catalytic species. Degassing removes oxygen which can deactivate the catalyst. |
Protocol 4: N-Acylation
Rationale: N-acylation introduces an amide functionality, which can act as a hydrogen bond donor or acceptor and can significantly alter the electronic and conformational properties of the molecule. This is a straightforward and high-yielding transformation typically achieved using an acyl chloride or anhydride.
Materials:
-
Mono-Boc-1,4-diazaspiro[5.5]undecane (1.0 eq)
-
Acyl chloride or anhydride (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Standard workup and purification reagents
Procedure:
-
Dissolve the mono-Boc-1,4-diazaspiro[5.5]undecane in anhydrous DCM and add triethylamine.
-
Cool the mixture to 0 °C.
-
Slowly add the acyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench with water and wash the organic layer with 1M HCl (to remove excess base), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
| Parameter | Condition | Rationale |
| Acylating Agent | Acyl Chloride | Highly reactive electrophile ensuring rapid and complete conversion. Anhydrides can be used as a milder alternative. |
| Base | Triethylamine, Pyridine | Acts as a scavenger for the HCl byproduct generated during the reaction. |
| Solvent | DCM, THF | Aprotic solvents that do not react with the acyl chloride. |
Conclusion
The 1,4-diazaspiro[5.5]undecane scaffold is a synthetically versatile platform for the development of novel chemical entities. Mastery of its functionalization is paramount for its effective use in drug discovery programs. The protocols outlined in this guide for N-alkylation, N-arylation, and N-acylation, combined with a strategic approach to regioselectivity using protecting groups, provide a robust toolkit for researchers. By understanding the causality behind experimental choices—from the selection of a palladium ligand to the necessity of an inert atmosphere—scientists can confidently and efficiently generate diverse libraries of spirocyclic compounds for biological evaluation.
References
-
Islam, M. S., Barakat, A., Al-Majid, A. M., Ghabbour, H. A., Fun, H.-K., & Siddiqui, M. R. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry. [Link]
-
Request PDF. (n.d.). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ResearchGate. [Link]
-
Pubchem. (n.d.). 1,4-diazaspiro[5.5]undecan-5-one. PubChem. [Link]
- Google Patents. (n.d.). WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
-
ACS Publications. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry. [Link]
-
SURFACE at Syracuse University. (n.d.). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. Syracuse University. [Link]
-
Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]
-
MySkinRecipes. (n.d.). 1,4-DIAZASPIRO[5.5]UNDECANE-5,9-DIONE HCL. MySkinRecipes. [Link]
Sources
large-scale synthesis of 1,4-Diazaspiro[5.5]undecane-5,9-dione hydrochloride
An Application Note and Protocol for the Large-Scale Synthesis of 1,4-Diazaspiro[5.5]undecane-5,9-dione Hydrochloride
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the , a valuable spirocyclic scaffold in medicinal chemistry and drug development. The presented methodology is designed for scalability, safety, and efficiency, prioritizing commercially available starting materials and robust, well-documented chemical transformations. The protocol is structured as a multi-step synthesis beginning with the selective protection of 1,4-cyclohexanedione, followed by the construction of the spiro-piperazinone ring system, and concluding with deprotection and salt formation. This guide explains the causal logic behind key experimental choices, provides detailed step-by-step protocols, and includes process flow diagrams to ensure clarity and reproducibility for researchers, chemists, and drug development professionals.
Introduction and Strategic Overview
The 1,4-diazaspiro[5.5]undecane core, which features a piperazinone ring fused spirocyclically to a cyclohexane ring, is a privileged structure in modern pharmacology. Its rigid, three-dimensional architecture makes it an attractive scaffold for developing selective ligands for various biological targets. Specifically, the 5,9-dione derivative serves as a crucial intermediate for creating novel therapeutics, including analogs of compounds used to treat neurological disorders.
The synthesis of such spirocyclic systems on a large scale presents unique challenges, including control of reactivity on symmetrical precursors and efficient construction of the heterocyclic ring. The synthetic strategy detailed herein addresses these challenges through a logical, stepwise approach designed for scalability and process control.
Core Synthetic Strategy:
Our approach avoids the direct use of complex or unstable starting materials. Instead, we begin with the commercially available and symmetrical 1,4-cyclohexanedione. The strategy hinges on a sequence of robust and well-understood reactions:
-
Monoprotection: Selective protection of one carbonyl group of 1,4-cyclohexanedione as an ethylene ketal. This is a critical step to direct the subsequent reactions to a single site and prevent the formation of undesired bis-spiro products.
-
Aminonitrile Formation: A Strecker synthesis is employed on the monoprotected ketone to introduce the key C-C and C-N bonds necessary for the spiro-amine core. The Strecker reaction is a classic, high-yielding multicomponent reaction known for its scalability.
-
Diamine Synthesis: Reduction of the aminonitrile intermediate to the corresponding vicinal diamine, which is the direct precursor for the piperazinone ring.
-
Piperazinone Ring Formation: A two-step, one-pot cyclization sequence involving acylation with an ethyl bromoacetate followed by base-mediated intramolecular nucleophilic substitution to form the six-membered piperazinone ring.
-
Deprotection and Salt Formation: Acid-catalyzed hydrolysis of the ketal protecting group to reveal the final dione structure, followed by precipitation as the hydrochloride salt to ensure stability and ease of handling.
This linear synthesis is designed to produce the target compound with good overall yield and high purity, using purification techniques amenable to large-scale production, such as crystallization and filtration.
Visualization of the Synthetic Pathway
Overall Synthetic Scheme
Caption: Overall workflow for the synthesis of the target compound.
Detailed Protocols and Experimental Procedures
Safety Precautions
This synthesis involves highly toxic reagents, including potassium cyanide (KCN) and flammable solvents. All steps must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves. Cyanide salts must never be mixed with acid , as this will release highly toxic hydrogen cyanide (HCN) gas. A cyanide quench solution (e.g., bleach or hydrogen peroxide/NaOH) should be readily available.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Supplier | Notes |
| 1,4-Cyclohexanedione | C₆H₈O₂ | 112.13 | Commercial | |
| Ethylene glycol | C₂H₆O₂ | 62.07 | Commercial | Anhydrous |
| p-Toluenesulfonic acid | C₇H₈O₃S | 172.20 | Commercial | Monohydrate |
| Toluene | C₇H₈ | 92.14 | Commercial | Anhydrous |
| Potassium cyanide (KCN) | KCN | 65.12 | Commercial | EXTREMELY TOXIC |
| Ammonium chloride | NH₄Cl | 53.49 | Commercial | |
| Raney Nickel | Ni | - | Commercial | Slurry in water |
| Ethyl bromoacetate | C₄H₇BrO₂ | 167.00 | Commercial | Lachrymator |
| Sodium hydride (NaH) | NaH | 24.00 | Commercial | 60% dispersion in oil |
| Hydrochloric acid | HCl | 36.46 | Commercial | Concentrated (37%) |
| Isopropyl alcohol (IPA) | C₃H₈O | 60.10 | Commercial | Anhydrous |
Step 1: Synthesis of 1,4-Cyclohexanedione Monoethylene Ketal
-
Rationale: This step is critical for differentiating the two carbonyl groups of the starting material. By protecting one as a ketal, we ensure that the subsequent Strecker reaction occurs at a single, defined position, preventing the formation of complex mixtures and improving the overall yield. Toluene is used as the solvent to azeotropically remove water using a Dean-Stark apparatus, driving the equilibrium towards ketal formation.
-
Protocol:
-
To a 5 L round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap, and a reflux condenser, add 1,4-cyclohexanedione (560 g, 5.0 mol), toluene (2.5 L), and ethylene glycol (341 g, 5.5 mol).
-
Add p-toluenesulfonic acid monohydrate (9.5 g, 0.05 mol) as a catalyst.
-
Heat the mixture to reflux and continue heating for 4-6 hours, collecting the water that separates in the Dean-Stark trap (approx. 90 mL).
-
Monitor the reaction by GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution (2 x 500 mL) and then with brine (1 x 500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.
-
Recrystallize the crude product from a mixture of ethyl acetate and hexanes to afford 1,4-cyclohexanedione monoethylene ketal as a white crystalline solid.
-
Expected Yield: 80-85%. Purity (by GC): >98%.
-
Step 2: Synthesis of 8-Amino-1,4-dioxaspiro[4.5]decane-8-carbonitrile
-
Rationale: The Strecker synthesis is a robust and cost-effective method for producing α-aminonitriles from ketones.[1][2] It is a multicomponent reaction that builds the crucial spiro-center in a single, high-yielding step. Using a mixture of aqueous ethanol allows for the dissolution of both the organic substrate and the inorganic cyanide and ammonium salts.
-
Protocol:
-
In a 10 L jacketed reactor, dissolve potassium cyanide (358 g, 5.5 mol) and ammonium chloride (294 g, 5.5 mol) in deionized water (2 L). CAUTION: KCN is highly toxic.
-
In a separate vessel, dissolve the monoethylene ketal from Step 1 (781 g, 5.0 mol) in ethanol (3 L).
-
Cool the cyanide/ammonium solution to 10°C and slowly add the ethanolic solution of the ketone over 1 hour, maintaining the internal temperature below 20°C.
-
Allow the mixture to warm to room temperature and stir vigorously for 48 hours. The product will begin to precipitate as a white solid.
-
Cool the reaction mixture to 5°C and stir for an additional 2 hours.
-
Collect the precipitated solid by filtration and wash the filter cake thoroughly with cold deionized water (3 x 1 L) to remove residual inorganic salts.
-
Dry the product under vacuum at 40°C to a constant weight.
-
Expected Yield: 85-90%. Purity (by HPLC): >97%.
-
Step 3: Synthesis of 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-amine
-
Rationale: The conversion of the nitrile and the primary amine precursor to a diamine is achieved through catalytic hydrogenation. Raney Nickel is a cost-effective and highly active catalyst for nitrile reduction. The reaction is performed in an ammoniacal methanol solution to prevent the formation of secondary amine side products.
-
Protocol:
-
To a 5 L high-pressure hydrogenation vessel, add the aminonitrile from Step 2 (729 g, 4.0 mol), methanol (2.5 L), and a 7N solution of ammonia in methanol (500 mL).
-
Carefully add Raney Nickel (approx. 70 g, 50% slurry in water) under a nitrogen atmosphere.
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50 bar.
-
Heat the mixture to 60°C and stir until hydrogen uptake ceases (typically 12-18 hours).
-
Cool the reactor to room temperature and carefully vent the hydrogen. Purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. CAUTION: The catalyst may be pyrophoric; do not allow the filter cake to dry completely. Wash the pad with methanol.
-
Concentrate the combined filtrate under reduced pressure to yield the crude diamine as a viscous oil, which is used directly in the next step without further purification.
-
Expected Yield: Assumed quantitative for the next step.
-
Step 4: Synthesis of 1,4-Diazaspiro[5.5]undecane-5,9-dione
-
Rationale: This two-step, one-pot procedure builds the piperazinone ring. First, the more nucleophilic primary amine of the diamine selectively acylates with ethyl bromoacetate. Second, a strong, non-nucleophilic base (NaH) is used to deprotonate the secondary amine, which then undergoes an intramolecular Williamson ether-type synthesis (SN2 cyclization) to form the stable six-membered ring. This method is analogous to well-established protocols for piperazinone synthesis.
Caption: Workflow for the piperazinone ring formation and deprotection.
-
Protocol:
-
Dissolve the crude diamine from Step 3 (approx. 4.0 mol) in anhydrous tetrahydrofuran (THF, 4 L) in a 10 L reactor under a nitrogen atmosphere.
-
Cool the solution to 0°C and add triethylamine (445 g, 4.4 mol).
-
Slowly add a solution of ethyl bromoacetate (668 g, 4.0 mol) in THF (1 L) dropwise, keeping the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Cool the mixture back to 0°C. In a separate flask, prepare a suspension of sodium hydride (176 g of 60% dispersion, 4.4 mol) in anhydrous THF (1 L).
-
Slowly and carefully add the reaction mixture from the first reactor to the NaH suspension via cannula transfer, controlling the rate to manage hydrogen gas evolution.
-
After the addition is complete, heat the mixture to reflux for 6 hours.
-
Cool to room temperature and cautiously quench the reaction by the slow addition of isopropyl alcohol (500 mL) followed by water (1 L).
-
Add concentrated HCl (approx. 1 L) until the pH of the aqueous layer is ~1-2. This will simultaneously quench the reaction and hydrolyze the ketal. Stir vigorously at room temperature for 8 hours.
-
Neutralize the mixture to pH ~7-8 with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 2 L).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization from ethyl acetate to yield the pure dione product.
-
Expected Yield: 60-70% over 3 steps. Purity (by HPLC): >98%.
-
Step 5: Formation of this compound
-
Rationale: Conversion to the hydrochloride salt improves the stability, crystallinity, and handling properties of the final product, which is common practice for amine-containing pharmaceutical intermediates.
-
Protocol:
-
Dissolve the purified dione from Step 4 (e.g., 1.0 mol) in anhydrous isopropyl alcohol (3 L) with gentle warming.
-
Cool the solution to room temperature and filter to remove any insoluble material.
-
Slowly bubble dry hydrogen chloride gas through the solution, or add a saturated solution of HCl in isopropyl alcohol, until the solution is acidic and a white precipitate forms.
-
Stir the resulting suspension at room temperature for 2 hours, then cool to 0-5°C for an additional 2 hours to maximize precipitation.
-
Collect the white solid by filtration, wash the filter cake with cold, anhydrous isopropyl alcohol, and then with diethyl ether.
-
Dry the final product in a vacuum oven at 50°C to a constant weight.
-
Expected Yield: >95%. Purity (by HPLC): >99.5%.
-
Trustworthiness and Self-Validation
The robustness of this synthetic protocol is ensured by several self-validating systems and checkpoints:
-
In-Process Controls (IPCs): Each step should be monitored by an appropriate analytical technique (GC-MS for Step 1, HPLC for subsequent steps) to ensure the reaction has gone to completion before proceeding. This prevents carrying impurities forward and maximizes the overall yield.
-
Crystallization-Based Purification: The purification of key intermediates and the final product relies on crystallization, a highly effective method for removing impurities on a large scale. The achievement of a sharp melting point and high purity by HPLC/GC confirms the successful removal of process-related impurities.
-
Spectroscopic Confirmation: The structure of the final product and key intermediates should be unequivocally confirmed using standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and compared against a reference standard if available.
Conclusion
This application note provides a detailed, scalable, and robust protocol for the synthesis of this compound. By employing a strategic protection-functionalization-deprotection sequence and utilizing well-established, high-yielding reactions, this guide offers a reliable pathway for producing this valuable pharmaceutical intermediate. The emphasis on process control, safety, and scalable purification methods makes this protocol suitable for both academic research and industrial drug development environments.
References
- Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Liebigs Ann. Chem. Pharm.1850, 75, 27–45.
- Larrow, J. F., & Jacobsen, E. N. (2004). Asymmetric Strecker Reactions. In Topics in Organometallic Chemistry (pp. 123-152). Springer, Berlin, Heidelberg.
- Wu, Y., & Sun, Y. P. (2006). A novel method for the synthesis of 1,4-cyclohexanedione monoethylene acetal. Chinese Chemical Letters, 17(5), 571-572.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer Science & Business Media.
- Yadav, J. S., Reddy, B. V. S., & Kumar, G. M. (2001). A facile and practical synthesis of buspirone. Tetrahedron Letters, 42(45), 8055-8056. (Describes related spirocycle synthesis for a pharmaceutical agent).
Sources
Application Note: A Guide to the Purification of 1,4-Diazaspiro[5.5]undecane-5,9-dione by Recrystallization
Introduction: The Importance of Purity for a Key Spirocyclic Scaffold
1,4-Diazaspiro[5.5]undecane-5,9-dione is a vital heterocyclic building block in medicinal chemistry and materials science. Its rigid spirocyclic core is a privileged scaffold found in a variety of biologically active compounds, making it a valuable intermediate in the synthesis of novel therapeutics.[1][2][3] The ultimate biological efficacy and safety profile of any synthesized compound are directly dependent on its purity. Impurities from the synthetic process, such as unreacted starting materials, by-products, or catalysts, can lead to erroneous biological data and complicate regulatory approval.
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[4][5][6] It leverages differences in solubility between the target compound and impurities in a chosen solvent system to selectively isolate the desired material in a highly pure, crystalline form. This application note provides a comprehensive guide to developing a robust recrystallization protocol for 1,4-Diazaspiro[5.5]undecane-5,9-dione, grounded in fundamental principles and field-proven strategies.
The Recrystallization Principle: A Primer
The efficacy of recrystallization hinges on the principle that most solids are more soluble in a hot solvent than in a cold one.[7] The ideal solvent will dissolve the target compound completely at its boiling point but very poorly at room temperature or below.[5][8] Impurities, in contrast, should either be highly soluble in the solvent at all temperatures or completely insoluble.
The process involves:
-
Dissolution: Dissolving the crude solid in a minimum amount of a suitable hot solvent to create a saturated solution.[7]
-
Filtration (optional): If insoluble impurities are present, they are removed by filtering the hot solution.[9]
-
Crystallization: The hot, saturated solution is allowed to cool slowly. As the temperature drops, the solubility of the target compound decreases, and it begins to crystallize out of the solution, leaving the more soluble impurities behind.[6]
-
Isolation: The pure crystals are collected by vacuum filtration.[10]
-
Drying: The isolated crystals are dried to remove any residual solvent.[9]
The slow formation of crystals is crucial as it allows the molecules to selectively arrange themselves into a crystal lattice, effectively excluding foreign molecules (impurities).[7]
Strategic Solvent Selection: The Cornerstone of Success
The most critical step in developing a recrystallization procedure is selecting the appropriate solvent or solvent system.[5] While no single validated protocol for 1,4-Diazaspiro[5.5]undecane-5,9-dione is broadly published, we can make informed choices based on the purification of structurally similar compounds, such as other diazaspiro[5.5]undecanes and dione-containing heterocycles.[10][11]
Commonly successful solvents for similar polar, heterocyclic compounds include:
-
Alcohols: Ethanol, Methanol, Isopropanol. Ethanol, often in the form of rectified spirit, has been successfully used for recrystallizing related diazaspiro[5.5]undecane derivatives.[11]
-
Ketones: Acetone.
-
Esters: Ethyl acetate.
-
Nitriles: Acetonitrile.[12]
-
Chlorinated Solvents: Dichloromethane (DCM), often used as part of a solvent pair.[1]
-
Water: Typically used as an anti-solvent in a two-solvent system due to the polar nature of the dione.[10]
Experimental Approach for Solvent Screening:
-
Place approximately 20-30 mg of crude 1,4-Diazaspiro[5.5]undecane-5,9-dione into several small test tubes.
-
To each tube, add a different candidate solvent dropwise (e.g., 0.5 mL) at room temperature and agitate. Note the solubility. An ideal single solvent will show poor solubility at this stage.[8]
-
Gently heat the tubes that showed poor solubility in a water bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Remove the tubes from the heat and allow them to cool slowly to room temperature, then place them in an ice bath.
-
Observe the quantity and quality of the crystals formed. The best solvent will yield a large amount of pure-looking crystals upon cooling.
For a two-solvent system , dissolve the compound in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol or DCM). Then, add a hot anti-solvent (e.g., water or ether) dropwise until the solution becomes persistently cloudy. Add a few drops of the first solvent to redissolve the precipitate and then allow the solution to cool slowly.[8][10]
Detailed Experimental Protocol
This protocol is a robust starting point for the purification of 1,4-Diazaspiro[5.5]undecane-5,9-dione. Researchers should optimize parameters based on the results of their solvent screening and the nature of the specific impurities.
Materials and Equipment:
-
Crude 1,4-Diazaspiro[5.5]undecane-5,9-dione
-
Selected recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Büchner funnel and vacuum flask
-
Filter paper
-
Watch glass
-
Ice bath
-
Drying oven or vacuum desiccator
Step-by-Step Methodology:
-
Dissolution:
-
Place the crude solid (e.g., 1.0 g) in an appropriately sized Erlenmeyer flask.
-
Add a small volume of the chosen solvent (e.g., 4-5 mL of ethanol) and a boiling chip.
-
Gently heat the mixture on a hot plate with stirring. Add more hot solvent in small portions until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is critical to ensure the solution is saturated, which maximizes the yield upon cooling.[5][10]
-
-
Hot Filtration (If Necessary):
-
If insoluble impurities are visible in the hot solution, perform a hot gravity filtration.
-
Pre-heat a second Erlenmeyer flask and a stemless funnel on the hot plate. Place a fluted filter paper in the funnel.
-
Pour the hot solution through the fluted filter paper into the clean, hot flask. Causality: Pre-heating the apparatus prevents premature crystallization of the product in the funnel, which would lead to significant loss of yield.[10]
-
-
Crystallization:
-
Cover the flask containing the clear filtrate with a watch glass.
-
Allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, pure crystals by allowing the crystal lattice to form selectively. Rapid cooling can trap impurities.[9]
-
Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal formation.[10]
-
-
Inducing Crystallization (If Necessary):
-
If no crystals form, try scratching the inner wall of the flask with a glass rod at the solution's surface. Causality: This creates microscopic scratches that provide nucleation sites for crystal growth.[7][13]
-
Alternatively, add a tiny "seed" crystal of previously purified product to the solution.[13]
-
-
Isolation of Crystals:
-
Set up a Büchner funnel with filter paper over a vacuum flask. Wet the filter paper with a small amount of the cold recrystallization solvent to ensure a good seal.
-
Turn on the vacuum and pour the cold crystal slurry into the funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces. Causality: Using ice-cold solvent for washing minimizes the redissolving of the purified product.[8]
-
-
Drying:
-
Continue to draw air through the funnel for several minutes to partially dry the crystals.
-
Transfer the crystalline product to a watch glass and allow it to air dry, or dry it more thoroughly in a drying oven at a temperature well below its melting point or in a vacuum desiccator.
-
Workflow Visualization
Caption: Recrystallization workflow for 1,4-Diazaspiro[5.5]undecane-5,9-dione.
Quantitative Data Summary
The following table provides suggested starting parameters for the recrystallization protocol. These should be optimized for each specific batch of crude material.
| Parameter | Suggested Value/Range | Rationale & Notes |
| Solvent Volume | ~4-10 mL per gram of crude solid | This is a starting point. The goal is to achieve a saturated solution at the solvent's boiling point. Adjust as needed.[10] |
| Cooling Time (Room Temp) | 1-2 hours | Allows for the slow formation of well-defined, pure crystals. |
| Cooling Time (Ice Bath) | 30-60 minutes | Maximizes precipitation and yield by further decreasing solubility.[10] |
| Washing Solvent Volume | 1-2 small portions | Use a minimal amount of ice-cold solvent to avoid significant product loss. |
| Drying Temperature | 40-60 °C (in oven) | Must be well below the compound's melting point to avoid decomposition or melting. |
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point, or the solution is cooling too rapidly. | Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. Consider using a different solvent with a lower boiling point.[9] |
| No Crystal Formation | The solution is not sufficiently saturated (too much solvent was used), or nucleation is inhibited. | Try to induce crystallization by scratching the flask or adding a seed crystal.[7][13] If that fails, carefully evaporate some of the solvent to increase the concentration and attempt cooling again. |
| Low Recovery/Yield | Too much solvent was used; crystals were washed with solvent that was not cold enough; premature crystallization during hot filtration. | Optimize the solvent volume. Ensure the washing solvent is ice-cold. Pre-heat all glassware thoroughly for hot filtration.[10] |
| Product Still Impure | The chosen solvent is not effective at separating the specific impurities present; cooling was too rapid. | Re-recrystallize the product, potentially using a different solvent or a two-solvent system. Ensure the cooling process is slow and undisturbed. Purity can be checked via melting point analysis; a pure compound should have a sharp, elevated melting point.[13] |
References
- Technical Support Center: Purification of Pyrazolidine-3,5-dione Derivatives - Benchchem.
- Recrystallization.
- Recrystallization - Single Solvent.
-
Shan, T., et al. (2013). Preparative separation of spirobisnaphthalenes from endophytic fungus Berkleasmium sp. Dzf12 by high-speed counter-current chromatography. Molecules, 18(10), 12896-908. Available at: [Link]
- Technical Support Center: Recrystallization of 5-anilinopyrimidine-2,4(1H,3H)-dione - Benchchem.
- Overcoming challenges in the purification of spirocyclic alcohols - Benchchem.
- Recrystallization.
- Islam, M. S., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry.
-
List of purification methods in chemistry - Wikipedia. Available at: [Link]
-
Islam, M. S., et al. (2014). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. Arabian Journal of Chemistry. Available at: [Link]
-
Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC. Available at: [Link]
- 1,4-DIAZASPIRO[5.5]UNDECANE-5,9-DIONE HCL - MySkinRecipes.
- Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department.
-
methods of purification of organic compounds - BYJU'S. Available at: [Link]
-
A one-pot synthesis of 7,11-diaryl-2,4-diazaspiro[13][13]undecane-3-oxo (or thioxo)-1,5,9-triones - ResearchGate. Available at: [Link]
- 3-Azaspiro[5.5]undecane-2,4-dione - Benchchem.
Sources
- 1. arabjchem.org [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 5. physics.emu.edu.tr [physics.emu.edu.tr]
- 6. byjus.com [byjus.com]
- 7. Recrystallization [sites.pitt.edu]
- 8. Home Page [chem.ualberta.ca]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Diazaspiro[5.5]undecane Synthesis
Welcome to the technical support center dedicated to the synthesis of diazaspiro[5.5]undecane scaffolds. This guide is designed for researchers, medicinal chemists, and drug development professionals. Diazaspiro[5.5]undecanes are a class of privileged heterocyclic motifs found in numerous biologically active compounds, making their efficient synthesis a critical task in modern drug discovery.[1][2] This resource provides in-depth, experience-driven guidance in a question-and-answer format to address specific challenges you may encounter during your experiments, helping you optimize reaction conditions and troubleshoot common issues.
Frequently Asked Questions (FAQs)
This section addresses strategic questions that are crucial during the planning phase of your synthesis.
Q1: My target is a specific diazaspiro[5.5]undecane isomer. How do I select the most appropriate synthetic strategy?
A: The choice of synthesis is dictated by the substitution pattern and the specific isomer (e.g., 1,9-, 2,4-, 1,7-). Each has a preferred synthetic approach.
-
For 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones: A highly efficient method is the base-promoted [5+1] double Michael addition. This reaction involves the cascade cyclization of a barbituric acid derivative (the "5-atom" component) with a divinyl ketone (the "1-atom" component). This method is often high-yielding and stereoselective.[3][4]
-
For 1,9-Diazaspiro[5.5]undecanes: These are commonly synthesized through multi-step sequences. One established route involves a Petasis multicomponent reaction to form a secondary amine, which is then subjected to ring-closing metathesis using a Grubbs catalyst to form the spirocyclic core.[1] Another strategy involves the Beckmann rearrangement of a piperidin-4-one oxime derivative.[1]
-
For 3,9-Diazaspiro[5.5]undecanes: Intramolecular spirocyclization of 4-substituted pyridines can be effective. This involves activating the pyridine ring with an agent like ethyl chloroformate, followed by the intramolecular addition of an attached nucleophile.[5]
-
For 1,7-Diazaspiro[5.5]undecanes: A three-step synthesis starting from N-Boc-δ-valerolactam via Claisen condensation, acid-catalyzed decarboxylation, and spirocyclization has been reported.[6]
Causality: The chosen strategy must logically assemble the two piperidine (or modified piperidine) rings around a central spiro carbon. The double Michael addition, for example, is ideal for the highly symmetric tetraone derivatives as it simultaneously forms two C-C bonds and establishes the core structure in a single cascade. In contrast, routes for less symmetrical isomers often require sequential construction of the rings.
Q2: What are the critical parameters to consider when choosing a catalyst?
A: Catalyst selection is paramount and depends entirely on the reaction mechanism.
-
Ring-Closing Metathesis (RCM): For syntheses involving RCM, second-generation Grubbs catalysts are typically used due to their high activity and functional group tolerance.[1]
-
Michael Additions: Simple organic bases like diethylamine or triethylamine are often sufficient to promote the reaction by generating the required nucleophile.[3] In some cases, organocatalysts like L-proline can be used, particularly in multi-component reactions that involve a Michael-type step.[7][8]
-
Palladium-catalyzed C-N Cross-Coupling: For syntheses involving the arylation of a nitrogen atom on the diazaspiro core, a palladium catalyst (e.g., Pd₂(dba)₃) paired with a suitable phosphine ligand (e.g., RuPhos) is standard.[9] The ligand is crucial for stabilizing the palladium center and facilitating the reductive elimination step.
Expert Insight: Catalyst deactivation can be a hidden cause of low yield. For instance, in RCM, impurities in the substrate or solvent can poison the ruthenium catalyst. In base-catalyzed reactions, ensure your base is not being quenched by acidic protons elsewhere in the molecule.
Q3: When should I use nitrogen protecting groups, and which ones are most effective?
A: Protecting groups are essential for achieving selectivity when the two nitrogen atoms of the diazaspiro core are chemically distinct or when you need to prevent side reactions.
-
When to Use: Use protecting groups when you need to perform a reaction at one nitrogen selectively (e.g., mono-N-alkylation or mono-N-acylation) or when an unprotected N-H group would interfere with a reagent (e.g., Grignard or organolithium reagents).
-
Common Choices:
-
Boc (tert-butoxycarbonyl): This is a widely used protecting group due to its stability under many reaction conditions and its straightforward removal with acid (e.g., TFA or HCl).[9][10]
-
Benzyl (Bn): Benzyl groups are robust and can be removed under neutral conditions via hydrogenolysis (H₂/Pd/C), which is useful if your molecule is acid-sensitive.[9]
-
Self-Validating System: The choice of protecting group should be orthogonal to other planned reaction steps. For example, if your synthesis involves a hydrogenation step, a benzyl group would be a poor choice as it would be cleaved prematurely. Planning your entire synthetic sequence, including deprotection steps, is critical.
Troubleshooting Guide
This section provides solutions to specific experimental problems.
Problem 1: Low to No Product Yield
Q: My spirocyclization reaction is resulting in very low or no yield of the desired diazaspiro[5.5]undecane. What are the likely causes and how can I fix this?
A: This is a common issue that can be traced back to several factors. A systematic approach is the best way to identify and solve the problem.
Potential Causes & Solutions
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| 1. Suboptimal Base/Catalyst | The base may be too weak to generate the nucleophile efficiently, or the catalyst may be inactive. For a double Michael addition, if diethylamine isn't working, consider a stronger non-nucleophilic base like DBU to increase the concentration of the enolate intermediate.[3] |
| 2. Incorrect Reaction Temperature | Many cyclization reactions have a specific activation energy. If the temperature is too low, the reaction may not proceed. Conversely, if it's too high, decomposition or side reactions can occur. Systematically screen temperatures (e.g., room temperature, 50 °C, 80 °C) while monitoring the reaction by TLC or LC-MS.[11] |
| 3. Poor Solvent Choice | The solvent plays a critical role in solubility and stabilizing transition states. For base-catalyzed reactions, polar aprotic solvents like chloroform or acetonitrile often give better results than non-polar solvents like toluene.[3] Screen a range of solvents to find the optimal medium. |
| 4. Reagent Stoichiometry | Incorrect molar ratios can halt the reaction. For multicomponent reactions, ensure precise stoichiometry. In some cases, like the Bucherer-Bergs reaction for related spirocycles, an excess of reagents like cyanide and ammonium carbonate is used to drive the reaction to completion.[11] Carefully verify the molar ratios of all reactants. |
| 5. Low Reactant Concentration | Intramolecular reactions, such as RCM, often benefit from high dilution conditions (e.g., 0.005 M) to favor the intramolecular cyclization over intermolecular polymerization. For intermolecular reactions, a higher concentration may be necessary. Adjust the concentration based on the reaction type. |
Troubleshooting Workflow
Caption: General workflow for troubleshooting low product yield.
Problem 2: Formation of Significant Impurities
Q: My reaction produces the desired product, but it's contaminated with significant side products. How can I identify and minimize them?
A: Side product formation is often a result of competing reaction pathways. Identifying the impurity is the first step to suppression.
Common Impurities & Mitigation Strategies
-
Incomplete Cyclization Product: In cascade reactions, the intermediate may be stable enough to be isolated.
-
Identification: Look for a mass corresponding to the addition of one reactant to another without the final ring closure (and loss of a small molecule like H₂O).
-
Mitigation: Increase reaction time or temperature to provide sufficient energy for the final cyclization step. Ensure the catalyst is active and present in the correct amount.[11]
-
-
Polymerized Material: This is common in reactions like RCM if the concentration is too high, leading to intermolecular reactions.
-
Identification: Often appears as an insoluble baseline material on TLC or a complex mixture of high molecular weight species in MS.
-
Mitigation: Perform the reaction under high dilution conditions as previously described.
-
-
Rearrangement Products: Some spirocyclic systems can undergo rearrangements, such as an acyl shift from one nitrogen to another.[1]
-
Identification: This can be challenging and often requires detailed spectroscopic analysis (e.g., 2D NMR) to confirm the connectivity. The mass will be identical to the desired product.
-
Mitigation: Modifying the reaction conditions (e.g., using a less acidic or basic medium, lower temperature) can sometimes prevent these rearrangements.
-
Problem 3: Difficulty in Product Purification
Q: I'm struggling to isolate my diazaspiro[5.5]undecane derivative in pure form using column chromatography. What other techniques can I try?
A: Purification can be challenging when impurities have similar polarity to the product.
-
Crystallization: This is the most powerful purification technique if your compound is a solid. Screen a variety of solvent systems (e.g., ethyl acetate/hexanes, methanol/water, dichloromethane/pentane) to induce crystallization. This method has the added benefit of providing material suitable for X-ray crystallography, which is invaluable for structure confirmation.[4]
-
Acid/Base Extraction: The nitrogen atoms in the diazaspiro core are basic. You can often selectively extract your product into an acidic aqueous layer (e.g., 1M HCl), wash the organic layer to remove non-basic impurities, and then re-basify the aqueous layer (e.g., with NaOH) and extract your purified product back into an organic solvent.
-
Salt Formation: If the product is an oil, converting it to a salt (e.g., a hydrochloride or tosylate salt) can often produce a stable, crystalline solid that is easier to handle and purify.
Key Experimental Protocol
This section provides a detailed, step-by-step methodology for a common synthesis.
Protocol: Synthesis of 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraone Derivatives via Double Michael Addition[3][4]
This protocol describes the synthesis of a substituted 2,4-diazaspiro[5.5]undecane core via the reaction of N,N-dimethylbarbituric acid with a diarylideneacetone (a divinyl ketone).
Sources
- 1. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arabjchem.org [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1,7-diazaspiro[5.5]undecane--a neglected heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and transformations of 2,4-dioxa- and 2,4-diazaspiro[5.5]undecanones equipped with a diterpenoid substituent | Sciact - научная деятельность [sciact.nioch.nsc.ru]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Spirocyclic Diamines
Welcome to the Technical Support Center for the synthesis of spirocyclic diamines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the synthesis of these structurally complex and medicinally relevant scaffolds.
Introduction
Spirocyclic diamines are a unique class of molecules characterized by two rings sharing a single carbon atom, with each ring containing a nitrogen atom. Their rigid, three-dimensional structures make them attractive scaffolds in drug discovery, offering precise spatial orientation of functional groups. However, their synthesis presents distinct challenges, including control of stereochemistry at the spirocenter, purification of closely related stereoisomers, and unambiguous structural characterization. This guide provides practical, field-proven insights to navigate these complexities.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Yield in Pictet-Spengler Reaction for Spiro-azaspirocycles
Q1: My Pictet-Spengler reaction to form a spiro-tetrahydroisoquinoline or spiro-tetrahydro-β-carboline is resulting in low or no product yield. What are the likely causes and how can I optimize the reaction?
A1: Low yields in a Pictet-Spengler reaction for spirocycle formation often stem from several factors related to substrate reactivity, reaction conditions, and potential side reactions. Here is a systematic approach to troubleshooting:
-
Substrate Reactivity:
-
Nucleophilicity of the Aryl Ring: The key cyclization step is an intramolecular electrophilic aromatic substitution. Electron-donating groups on the aromatic ring of the β-arylethylamine are crucial for high yields.[1][2] If your substrate has electron-withdrawing groups, the reaction will be significantly slower and may require harsher conditions.
-
Purity of Starting Materials: Ensure the purity of your β-arylethylamine and carbonyl compound. Impurities can interfere with the reaction. For aldehydes that are prone to oxidation or polymerization, using a freshly opened bottle or purifying it before use is recommended.[3]
-
-
Reaction Conditions:
-
Acid Catalyst: The choice and amount of acid are critical. Too little acid will lead to incomplete iminium ion formation, while too much can cause degradation.[3]
-
Screening Acids: Experiment with different Brønsted acids (e.g., TFA, HCl) and Lewis acids (e.g., BF₃·OEt₂).[4] For sensitive substrates, milder conditions may be necessary.
-
-
Solvent: The solvent choice can impact solubility and reaction rates. While protic solvents are common, aprotic solvents like dichloromethane (DCM) or toluene have been shown to improve yields in some cases.[1][3]
-
Temperature: If the reaction is sluggish at room temperature, gentle heating (40-60 °C) can be beneficial. Conversely, if you observe decomposition, lowering the temperature (0 °C) may be necessary.[3]
-
Water Scavenging: The initial condensation to form the imine releases water. For non-aqueous reactions, the use of molecular sieves can drive the equilibrium towards the imine and subsequent cyclization.
-
-
Common Side Reactions:
-
Incomplete Cyclization: The imine intermediate may be stable and not cyclize efficiently. This can be addressed by using a stronger acid or higher temperature to promote the formation of the more electrophilic iminium ion.
-
Oxidation: The desired tetrahydro-β-carboline product can sometimes be oxidized to the aromatic β-carboline, especially with prolonged reaction times at elevated temperatures in the presence of air.[3] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
-
Retro-Pictet-Spengler: At higher temperatures, the reverse reaction can occur, leading to an equilibrium mixture and lower yields of the desired product.[5]
-
Troubleshooting Workflow for Low Yield in Pictet-Spengler Reaction
Caption: Troubleshooting flowchart for low yields in the Pictet-Spengler reaction.
Issue 2: Catalyst Decomposition in Ring-Closing Metathesis (RCM) for Spirocyclic Diamines
Q2: I am attempting a Ring-Closing Metathesis (RCM) to form a nitrogen-containing spirocycle, but the reaction is stalling, suggesting catalyst decomposition. What are the common causes and how can I prevent this?
A2: Ruthenium-based RCM catalysts are powerful tools for forming cyclic amines, but they can be susceptible to decomposition, especially with amine-containing substrates. Here are key factors to consider:
-
Catalyst Poisoning by Amines: Free amines can coordinate to the ruthenium center, leading to catalyst deactivation.[6]
-
Protecting Groups: The most effective strategy is to protect the amine functionalities. Carbamates (e.g., Boc, Cbz) are excellent choices as they reduce the nucleophilicity of the nitrogen.[7]
-
-
Side Reactions Involving the Catalyst:
-
Isomerization of the Double Bond: Ruthenium hydride species, which can form as byproducts, can catalyze the isomerization of the newly formed double bond.[8] Adding additives like 1,4-benzoquinone or phenol can suppress this side reaction.[8]
-
Catalyst Degradation at Elevated Temperatures: High reaction temperatures can lead to catalyst degradation, resulting in the formation of desallyl byproducts.[8] It is often beneficial to run the reaction at a lower temperature (e.g., 40 °C) even if it requires a longer reaction time.[8]
-
-
Optimizing Reaction Conditions:
-
Catalyst Loading: While higher catalyst loading can sometimes overcome sluggish reactions, it can also lead to more decomposition products.[8] It is often better to start with a lower catalyst loading (e.g., 1-5 mol%) and optimize from there.
-
Solvent Choice: Anhydrous, degassed solvents are crucial for RCM. Dichloromethane and toluene are commonly used.
-
Strategies to Mitigate Catalyst Decomposition in RCM
Caption: Key strategies to prevent catalyst decomposition in RCM for spirodiamine synthesis.
Issue 3: Poor Diastereoselectivity in Spirocyclic Diamine Synthesis
Q3: My reaction is producing a mixture of diastereomers of the spirocyclic diamine, and the ratio is not favorable. How can I improve the diastereoselectivity?
A3: Controlling the stereochemistry at the newly formed spirocenter is a common challenge. The diastereoselectivity is influenced by a combination of factors:
-
Reaction Mechanism and Transition State: The inherent facial selectivity of the cyclization step is key. For reactions like the [3+2] cycloaddition, the approach of the dipole to the dipolarophile determines the stereochemical outcome.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry and, therefore, the diastereoselectivity.[9][10] A screen of different solvents is often a good starting point. For instance, a complete reversal of diastereoselectivity has been observed by switching between coordinating (e.g., THF) and non-coordinating (e.g., DCM) solvents.[10]
-
Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.
-
Chiral Auxiliaries and Catalysts: The use of a chiral auxiliary on one of the reactants can effectively direct the stereochemical outcome. Similarly, employing a chiral catalyst can create a chiral environment that favors the formation of one diastereomer over the other.
-
Steric Hindrance: Introducing bulky protecting groups or substituents on the reactants can sterically bias the cyclization to favor a specific diastereomer.
| Parameter | Strategy to Improve Diastereoselectivity | Rationale |
| Solvent | Screen a range of solvents with varying polarities and coordinating abilities (e.g., THF, DCM, Toluene, Acetonitrile).[9][10] | The solvent can stabilize or destabilize different transition states, altering the energy difference between them.[9] |
| Temperature | Run the reaction at lower temperatures (e.g., 0 °C, -20 °C, -78 °C). | Favors the product formed via the lower energy transition state (thermodynamic vs. kinetic control). |
| Catalyst/Reagent | Employ chiral catalysts or reagents. | Creates a chiral environment that directs the approach of the reactants. |
| Substrate | Introduce bulky protecting groups or chiral auxiliaries. | Steric interactions in the transition state can favor the formation of one diastereomer. |
Issue 4: Difficulty in Purifying Diastereomers of Spirocyclic Diamines
Q4: I have synthesized a mixture of spirocyclic diamine diastereomers, but I am struggling to separate them. What are the best purification strategies?
A4: The separation of diastereomers can be challenging due to their similar physical properties. Here are some effective techniques:
-
Flash Column Chromatography: This is typically the first method to try.
-
Optimization: Careful optimization of the solvent system is crucial. A shallow gradient of a more polar solvent can often provide the necessary resolution. Sometimes, switching to a different solvent system entirely (e.g., from ethyl acetate/hexanes to dichloromethane/methanol) can be effective.
-
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC offers higher resolution.
-
Normal-Phase vs. Reversed-Phase: Both can be effective. Normal-phase HPLC (with columns like silica or diol) is often a good starting point for less polar compounds. For more polar diamines, reversed-phase HPLC (with a C18 column) may be more suitable.
-
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for preparative chiral and achiral separations, often offering faster separations and using less organic solvent than HPLC.[11][12][13][14][15]
-
Crystallization: If one diastereomer is crystalline, fractional crystallization can be a highly effective and scalable purification method. Experiment with different solvents to find one in which the diastereomers have different solubilities.
Protocol: Preparative HPLC for Diastereomer Separation
-
Analytical Method Development:
-
Develop an analytical HPLC method that shows baseline separation of the diastereomers.
-
Screen different columns (e.g., C18, Phenyl-Hexyl, Diol) and mobile phases (e.g., acetonitrile/water, methanol/water, with or without additives like TFA or DEA for basic compounds).
-
-
Scale-Up to Preparative HPLC:
-
Use a preparative column with the same stationary phase as the optimized analytical method.
-
Calculate the appropriate flow rate and sample loading for the larger column.
-
Dissolve the crude mixture in a minimal amount of the mobile phase or a compatible strong solvent.
-
Perform the preparative separation, collecting fractions.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by analytical HPLC or TLC to identify the pure fractions of each diastereomer.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified diastereomers.
-
Issue 5: Ambiguous Structural and Stereochemical Characterization
Q5: How can I definitively confirm the structure and stereochemistry of my synthesized spirocyclic diamine?
A5: A combination of spectroscopic techniques is essential for unambiguous characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: These are fundamental for confirming the carbon skeleton and the presence of all expected functional groups.[16][17][18][19] The number of signals in the ¹³C NMR spectrum can help confirm the symmetry of the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assigning all proton and carbon signals and confirming the connectivity of the atoms, which is essential for verifying the spirocyclic structure.
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): This is a powerful technique for determining the relative stereochemistry.[20][21][22] NOE correlations are observed between protons that are close in space (typically < 5 Å), allowing you to distinguish between diastereomers by identifying which groups are on the same face of the rings.[21][23] For example, a strong NOE between protons on the two different rings can confirm a cis or syn relationship.[23]
-
-
Mass Spectrometry (MS):
-
Single-Crystal X-ray Crystallography:
-
This is the gold standard for unambiguously determining the three-dimensional structure and absolute stereochemistry (if a chiral synthesis was performed) of a crystalline compound.
-
Characterization Workflow
Caption: A logical workflow for the complete characterization of spirocyclic diamines.
References
- Troubleshooting low yields in Pictet-Spengler reaction with 2,2-dimethoxyacetaldehyde. Benchchem. (n.d.).
- Troubleshooting Oxa-Pictet–Spengler reaction side reactions. Benchchem. (n.d.).
- Minimizing side reactions in the Pictet-Spengler synthesis of piperidines. Benchchem. (n.d.).
- Troubleshooting Aromoline synthesis side reactions. Benchchem. (n.d.).
- Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. (n.d.).
- Ghattas, W., et al. (2021). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl).
- Pardo, F., et al. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews.
- Pictet–Spengler reaction. Grokipedia. (n.d.).
- Khalilov, L. M., et al. (2011). 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. Magnetic Resonance in Chemistry.
- Pictet–Spengler reaction. Wikipedia. (n.d.).
- A. G. M. Barrett, et al. (2012). Overcoming Catalyst Decomposition in Acrylate Metathesis: Polyphenol Resins as Enabling Agents for PCy3.
- Lipka, E., et al. (2016). Preparative supercritical fluid chromatography: A powerful tool for chiral separations.
- Regalado, E. L. (2017). Preparative Achiral and Chiral SFC – Method Development, Stationary Phases, and Mobile Phases.
- Zhang, X., et al. (2018). A [3+2] cycloaddition reaction for the synthesis of spiro[indoline-3,3′-pyrrolidines] and evaluation of cytotoxicity towards cancer cells. New Journal of Chemistry.
- de la Cuesta, E., et al. (2021). Diastereoselectivity of the Addition of Propargylic Magnesium Reagents to Fluorinated Aromatic Sulfinyl Imines.
- Pictet-Spengler Reaction - Common Conditions. (n.d.).
- Wu, D. R., et al. (2016). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. SpringerLink.
- Zhang, X., et al. (2022). Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines.
- Pultar, P., et al. (2018). Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes.
- Mass Spectrometry Fragmentation Patterns. HSC Chemistry - Science Ready. (n.d.).
- Harland, J., et al. (2014). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae).
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
- Hashimoto, H., et al. (2013).
- Zhang, X., et al. (2022). Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines.
- Mass Spectrometry - Fragmentation P
- Pictet-Spengler Reaction. J&K Scientific LLC. (2021).
- Zhang, X., et al. (2022). Three-component [3 + 2] cycloaddition for regio- and diastereoselective synthesis of spirooxindole-pyrrolidines. University of Massachusetts Boston.
- Major fragmentation patterns of ionized spiro[2.2]pentane.
- D'Acquarica, I., et al. (2020).
- D'Acquarica, I., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits.
- Application Notes and Protocols for the Pictet-Spengler Reaction of Tryptamine Deriv
- Al-Hourani, B. J., et al. (2021). [3 + 2] Cycloadditions in Asymmetric Synthesis of Spirooxindole Hybrids Linked to Triazole and Ferrocene Units: X-ray Crystal Structure and MEDT Study of the Reaction Mechanism. MDPI.
- Khalilov, L. M., et al. (2011). H-1 and C-13 NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method.
- Mass spectra - fragmentation p
- Fazakerley, N. J., et al. (2021). Base Metal Catalysts for Deoxygenative Reduction of Amides to Amines. MDPI.
- Bertuzzi, G., et al. (2018). Solvent-controlled diastereoselectivity in tryptophan-catalyzed Mannich reactions.
- de Sousa, J., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View.
- Stereochemistry Information from NOESY/ROESY d
- Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance) For most organic comp. (n.d.).
- O'Reilly, C., et al. (2021). Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams.
- 5.4: NOESY Spectra. Chemistry LibreTexts. (2025).
- Observed correlations in the NOESY NMR experiment of the....
- 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).
- Kim, H., et al. (2022). Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives. MDPI.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy.
- Falck, J. R., et al. (2000).
Sources
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Diastereoselectivity of the Addition of Propargylic Magnesium Reagents to Fluorinated Aromatic Sulfinyl Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparative supercritical fluid chromatography: A powerful tool for chiral separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. selvita.com [selvita.com]
- 15. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nmr.ceitec.cz [nmr.ceitec.cz]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 20. acdlabs.com [acdlabs.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. researchgate.net [researchgate.net]
- 23. rsc.org [rsc.org]
- 24. scienceready.com.au [scienceready.com.au]
- 25. Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. researchgate.net [researchgate.net]
- 28. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Synthesis of 1,4-Diazaspiro[5.5]undecane-5,9-dione
Welcome to the technical support center for the synthesis of 1,4-Diazaspiro[5.5]undecane-5,9-dione. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, with a particular focus on the formation of byproducts, to help you optimize your synthetic route, improve yield, and ensure the purity of your final compound.
Overview of the Synthesis
The most common and efficient method for synthesizing 1,4-Diazaspiro[5.5]undecane-5,9-dione is through a double Bucherer-Bergs reaction, starting from 1,4-cyclohexanedione. This multicomponent reaction involves the treatment of the diketone with a cyanide source (e.g., KCN or NaCN) and an ammonium source (typically ammonium carbonate) in a suitable solvent like aqueous ethanol.[1][2][3] The reaction proceeds through the formation of two hydantoin rings fused at a central spirocyclic carbon.
While seemingly straightforward, this reaction can be prone to the formation of several byproducts that complicate purification and reduce the overall yield. This guide will help you troubleshoot these issues.
digraph "Synthesis_Workflow" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="General Synthesis Workflow", splines=ortho];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Caption: A decision-making flowchart for troubleshooting common byproducts.
Q3: My product seems to be contaminated with an open-ring byproduct. What could be the cause?
A: This is likely due to the hydrolysis of nitrile-containing intermediates, such as the α-aminonitrile, which is a key intermediate in the Bucherer-Bergs reaction.
Causality:
The α-aminonitrile intermediate is formed by the reaction of the imine (from the ketone and ammonia) with the cyanide ion.[3] This intermediate then reacts with CO₂ (from ammonium carbonate) to proceed towards the hydantoin ring. However, under aqueous conditions, particularly with prolonged heating or if the pH is not optimal, this nitrile group can be hydrolyzed to a carboxylic acid or an amide.[4][5] This hydrolysis prevents the cyclization to the hydantoin, leading to impurities.
Mitigation Strategies:
-
Control Water Content: While the reaction is often run in aqueous solvent, excessive water can favor hydrolysis. Experiment with the ratio of ethanol to water.
-
Temperature Profile: Avoid excessively high temperatures for extended periods, which can accelerate hydrolysis. A controlled reflux is generally sufficient.
-
Rapid Work-up: Once the reaction is deemed complete, proceed with the acidification and isolation of the product without undue delay to minimize the risk of hydrolysis of any remaining intermediates.
Q4: How can I effectively purify my 1,4-Diazaspiro[5.5]undecane-5,9-dione?
A: The desired product is typically a crystalline solid with limited solubility in many common organic solvents, which can be used to your advantage during purification.
Purification Protocol:
-
Initial Isolation: After the reaction is complete, cool the mixture and carefully acidify with a mineral acid (e.g., HCl) to a pH of ~6-7. This will precipitate the crude product.
-
Filtration and Washing: Filter the crude solid and wash thoroughly with cold water to remove inorganic salts. A subsequent wash with a small amount of a cold organic solvent like ethanol or diethyl ether can help remove more soluble organic impurities.
-
Recrystallization: This is the most effective method for purification.
-
Solvent Selection: Good solvents for recrystallization include ethanol/water mixtures, dimethylformamide (DMF), or acetic acid.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is colored, you can treat it with activated charcoal. Filter the hot solution to remove any insoluble impurities, and then allow it to cool slowly to form well-defined crystals. Collect the pure crystals by filtration.
Data Summary for Product and Key Byproduct
Compound Expected Molecular Weight Key ¹H NMR Signals (DMSO-d₆) Key ¹³C NMR Signals (DMSO-d₆) Solubility 1,4-Diazaspiro[5.5]undecane-5,9-dione (Product) 196.19 g/mol ~10.5-11.5 ppm (s, 2H, NH), ~8.0-8.5 ppm (s, 2H, NH), ~1.5-2.0 ppm (m, 8H, CH₂) ~175 ppm (C=O), ~157 ppm (C=O), ~60 ppm (spiro-C), ~30-35 ppm (CH₂) Low in water and common organic solvents; soluble in DMF, DMSO. 8-oxo-1,3-diazaspiro[4.5]decan-2,4-dione (Mono-hydantoin Byproduct) 182.17 g/mol Signals for NH protons, and a more complex, asymmetric pattern for the CH₂ protons. Signals for hydantoin C=O, ketone C=O, spiro-C, and asymmetric CH₂ carbons. More soluble than the final product in aqueous ethanol.
Note: Exact NMR shifts can vary based on solvent and concentration.
By understanding the reaction mechanism and the potential pitfalls, you can effectively troubleshoot the synthesis of 1,4-Diazaspiro[5.5]undecane-5,9-dione, leading to higher yields and a purer final product.
References
- Islam, M. S., Barakat, A., Al-Majid, A. M., Ghabbour, H. A., Fun, H.-K., & Siddiqui, M. R. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry.
- WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one. (n.d.). Google Patents.
- A novel hydantoin synthesis and exploration of related reactions. (2015, October 4). RMIT University.
- Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 3999.
- 5 Nitrile Hydrolysis Steps. (2025, April 18). Berkeley Learning Hub.
-
Bucherer–Bergs reaction. (n.d.). In Wikipedia. Retrieved from [Link]
- Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. (2014, March). Arabian Journal of Chemistry.
-
Hydrolysis of nitriles. (n.d.). Lumen Learning. Retrieved from [Link]
-
The Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Chad's Prep. (n.d.). 20.11 Synthesis and Reactions of Nitriles. Retrieved from [Link]
- Monteiro, J. L., Pieber, B., Corrêa, A. G., & Kappe, C. O. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett, 26(15), 2135–2138.
-
Bucherer-Bergs Reaction. (n.d.). Retrieved from [Link]
- Bucherer-Bergs Reaction. (n.d.). In Organic Reactions.
-
Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. (n.d.). ResearchGate. Retrieved from [Link]
- Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (2017). RSC Medicinal Chemistry.
-
Bucherer-Bergs Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Synthesis, NMR analysis and applications of isotope-labelled hydantoins. (n.d.). Beilstein Journal of Organic Chemistry.
- Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. (2015, September 17). Scite.ai.
- Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. (n.d.). MDPI.
-
A one-pot synthesis of 7,11-diaryl-2,4-diazaspiro[2][2]undecane-3-oxo (or thioxo)-1,5,9-triones. (2025, August 7). ResearchGate.
-
1,4-Cyclohexanedione. (n.d.). In Wikipedia. Retrieved from [Link]
- High yield production of 1,4-cyclohexanediol and 1,4-cyclohexanediamine from high molecular-weight lignin oil. (n.d.). PubMed Central.
-
Spiro[cyclohexanone-3,6'-hexahydropyridin-2-one], 2-butyl-, (trans). (n.d.). PubChem. Retrieved from [Link]
- Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. (2025, August 6).
- US4161614A - Process for the preparation of cyclohexane dione-(1,4)-tetramethyl diketal. (n.d.).
- Preparation method of 1, 4-cyclohexanedione monoethylene glycol ketal. (n.d.). Google Patents.
- Synthesis of diazaspiro[5.5]undecane-1,5,9-trione 4. (n.d.).
-
1,4-Cyclohexanedione. (n.d.). PubChem. Retrieved from [Link]
- Minimizing impurities in the synthesis of 3-Azaspiro[5.5]undecane-2,4-dione. (n.d.). Benchchem.
Sources
Technical Support Center: Optimizing the Synthesis of 1,4-Diazaspiro[5.5]undecane-5,9-dione Hydrochloride
Welcome to the technical support center for the synthesis and purification of 1,4-Diazaspiro[5.5]undecane-5,9-dione hydrochloride. This molecule is a valuable spirocyclic intermediate in the development of novel pharmaceuticals, particularly for neurological disorders.[1] Its unique three-dimensional structure provides a rigid scaffold, making it a person of interest in modern drug discovery.
This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple procedural outlines to address the common challenges encountered during synthesis, focusing on the causality behind experimental choices to empower you to troubleshoot and optimize your reaction outcomes effectively.
Overview of a Common Synthetic Pathway
The synthesis of the 1,4-diazaspiro[5.5]undecane core often involves a multi-step sequence that culminates in a key cyclization reaction. While various routes exist, a prevalent strategy involves the condensation of a suitably substituted piperidine derivative with an amino acid equivalent, followed by cyclization. The final step is the formation of the hydrochloride salt to improve stability and handling.
The general workflow can be visualized as follows:
Caption: General workflow for the synthesis of the target compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Category: Low Reaction Yield
Question 1: My overall yield for the spirocyclization step is disappointingly low (<40%). What are the most probable causes?
Answer: Low yields in spirocyclization reactions of this type are common and can typically be traced back to one of three areas: incomplete reaction, competing side reactions, or product degradation during work-up.
-
Incomplete Reaction: The intramolecular cyclization is an equilibrium process. Sub-optimal conditions such as incorrect base stoichiometry, insufficient reaction time, or an inappropriate solvent can prevent the reaction from reaching completion. The choice of base is critical; it must be strong enough to deprotonate the active methylene or amine group to initiate cyclization but not so strong that it promotes undesired side reactions.
-
Competing Side Reactions: The most common side reaction is intermolecular polymerization, where two or more precursor molecules react with each other instead of cyclizing. This is particularly problematic at high concentrations. Another possibility is the formation of alternative ring systems or incompletely cyclized products.
-
Sub-optimal Conditions: Temperature plays a crucial role. While heating can drive the reaction forward, excessive heat can lead to decomposition of both the starting material and the product. The solvent must be able to dissolve the reactants while facilitating the desired chemical transformation. Aprotic polar solvents are often preferred.
Question 2: How can I systematically optimize the cyclization reaction conditions to improve my yield?
Answer: A systematic approach using a Design of Experiments (DoE) methodology is recommended. However, a simpler, one-factor-at-a-time (OFAT) approach can also be effective. Focus on the following key parameters:
| Parameter | Range to Investigate | Rationale & Key Insights |
| Base | NaH, KHMDS, NaOEt, DBU | The choice of base affects the deprotonation equilibrium. Start with a common base like sodium ethoxide (NaOEt) in ethanol. For more sensitive substrates, a non-nucleophilic base like DBU or a strong hydride base might be necessary. |
| Solvent | Toluene, THF, Dichloromethane | The solvent polarity and boiling point are critical. Toluene is often used to allow for azeotropic removal of water if it is formed. Dichloromethane is a good choice for reactions at ambient temperature.[2][3] |
| Temperature | Room Temp to Reflux | Start at room temperature. If no reaction is observed (monitor by TLC or LC-MS), gradually increase the temperature. Some cyclizations require heat to overcome the activation energy barrier. |
| Concentration | 0.1 M to 1.0 M | High concentrations can favor intermolecular side reactions. Running the reaction under more dilute conditions often favors the desired intramolecular cyclization. A good starting point is typically 0.2-0.5 M. |
| Reaction Time | 2h to 24h | Monitor the reaction progress every few hours. An optimal time will maximize product formation while minimizing the formation of degradation products. |
Protocol for Optimization:
-
Set up a series of small-scale parallel reactions.
-
Keep all variables constant except for one (e.g., the base).
-
Monitor each reaction at set time points using an analytical technique like TLC or LC-MS.
-
Quench the reactions and perform a mini-workup to estimate the yield of the desired product.
-
Identify the best condition for that variable and use it as the new baseline to optimize the next variable (e.g., solvent).
Category: Product Purity Issues
Question 3: My NMR spectrum shows the presence of unreacted starting materials, even after extended reaction times. How can I drive the reaction to completion?
Answer: The presence of starting materials indicates an incomplete conversion. Consider the following:
-
Stoichiometry: Ensure that the base is used in at least a stoichiometric amount (or slightly more, e.g., 1.1 equivalents) to ensure full deprotonation of the substrate.
-
Reagent Purity: Verify the purity and activity of your reagents. Older bases or wet solvents can significantly hinder the reaction.
-
Equilibrium: As mentioned, the reaction might be in equilibrium. Changing the solvent or temperature can shift the equilibrium towards the product side. In some cases, removing a byproduct (like water or ethanol) using a Dean-Stark apparatus can drive the reaction to completion.
Question 4: I'm observing a significant, unidentified byproduct in my crude material. What is its likely identity and how can I prevent its formation?
Answer: Without analytical data (like Mass Spectrometry), it is difficult to be certain. However, a common byproduct is the dimer or polymer resulting from an intermolecular reaction.
Caption: Logic diagram for troubleshooting byproduct formation.
To minimize intermolecular reactions, employ high-dilution conditions. This can be achieved by adding the substrate slowly via a syringe pump to the reaction mixture containing the base. This keeps the instantaneous concentration of the unreacted substrate low, favoring the intramolecular pathway.
Category: Isolation and Purification Challenges
Question 5: The isolation of the hydrochloride salt is messy, resulting in an oily product instead of a crystalline solid. How can I improve this step?
Answer: Oiling out during salt formation is a common issue, often caused by impurities or the wrong choice of solvent. A high-yield isolation can often be achieved by filtration after the addition of an acid.[4]
Recommended Protocol for HCl Salt Formation:
-
Ensure the freebase of your product is fully dissolved in a suitable solvent. Good options include isopropanol, ethanol, or ethyl acetate.
-
Cool the solution in an ice bath. This decreases the solubility of the resulting salt and promotes crystallization over precipitation.
-
Slowly add a solution of HCl in a compatible solvent (e.g., 4M HCl in 1,4-dioxane or 2M HCl in diethyl ether) dropwise with vigorous stirring.
-
Monitor the pH to ensure you reach an acidic state (pH 1-2).
-
If a precipitate forms, continue stirring in the cold for at least 30 minutes to an hour to maximize crystal growth.
-
If the product oils out, try adding a non-polar co-solvent (like hexane or diethyl ether) to induce precipitation. Seeding with a small crystal of pure product, if available, can also be very effective.
-
Collect the solid by vacuum filtration, wash with a cold, non-polar solvent (like diethyl ether) to remove residual impurities, and dry under vacuum.
Question 6: My final product's purity is still below 98% after salt formation. What is the most effective terminal purification method?
Answer: Recrystallization is the most effective method for purifying crystalline solids like hydrochloride salts. The key is to find a suitable solvent system where the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.
| Solvent System | Comments |
| Methanol / Diethyl Ether | Dissolve the salt in a minimum amount of hot methanol, then slowly add diethyl ether until turbidity persists. Allow to cool slowly. |
| Ethanol / Water | A small amount of water can sometimes aid in dissolving the salt. Dissolve in hot ethanol with a few drops of water, then allow to cool. |
| Isopropanol | Sometimes a single solvent system works well. Isopropanol is a good candidate to try. |
Recrystallization Protocol:
-
Place the crude hydrochloride salt in a flask.
-
Add a small amount of the chosen primary solvent (e.g., methanol).
-
Heat the mixture to a gentle boil while stirring until the solid is fully dissolved. Add more solvent in small portions only if necessary to achieve full dissolution.
-
Once dissolved, remove from heat and allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.
-
For maximum recovery, place the flask in an ice bath or refrigerator for several hours once it has reached room temperature.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold secondary solvent (e.g., diethyl ether), and dry thoroughly.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of converting the final compound to its hydrochloride salt? A1: The formation of a hydrochloride salt serves several critical functions. It typically increases the compound's crystallinity, which greatly simplifies purification by recrystallization. It also improves the compound's stability and shelf-life and makes it easier to handle as a solid.
Q2: Is it feasible to perform the synthesis as a "one-pot" reaction to improve efficiency? A2: Yes, combining steps such as the initial condensation and the final cyclization into a single reaction vessel without isolating the intermediate is possible and can significantly improve process efficiency.[4] However, this requires careful optimization, as the conditions required for each step may differ. A one-pot approach can sometimes lead to lower purity if side reactions from the first step interfere with the second. It is recommended to first develop a robust stepwise process before attempting to telescope the steps.
Q3: What are the most critical safety precautions to take during this synthesis? A3: Standard laboratory safety protocols should be followed. Pay special attention to:
-
Strong Bases: Reagents like sodium hydride (NaH) and potassium hexamethyldisilazide (KHMDS) are highly reactive and moisture-sensitive. They should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents: Use flammable solvents only in a well-ventilated fume hood, away from ignition sources.
-
Acids: Concentrated HCl solutions and HCl in dioxane are corrosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
-
Islam, M. S., Barakat, A., Al-Majid, A. M., Ghabbour, H. A., Fun, H.-K., & Siddiqui, M. R. (n.d.). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. King Saud University. Retrieved from [Link]
- WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one. (n.d.). Google Patents.
-
1,4-DIAZASPIRO[5.5]UNDECANE-5,9-DIONE HCL. (n.d.). MySkinRecipes. Retrieved from [Link]
-
Islam, M. S., et al. (2014). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. ResearchGate. Retrieved from [Link]
Sources
Technical Support Center: 1,4-Diazaspiro[5.5]undecane-5,9-dione hydrochloride
Welcome to the technical support guide for 1,4-Diazaspiro[5.5]undecane-5,9-dione hydrochloride (CAS: 1263475-13-3). This document, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this valuable pharmaceutical intermediate.
Introduction to the Compound
This compound is a unique spirocyclic compound featuring a diketopiperazine-like (or spiro-hydantoin) moiety.[1][2] This structural feature is crucial for its application in the synthesis of novel therapeutics, particularly for neurological disorders.[1] However, the amide bonds within the dione ring system are susceptible to hydrolysis, which is the primary stability concern for researchers. This guide will help you understand and mitigate these stability challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability issue with this compound?
The core stability issue stems from the susceptibility of the two amide bonds in the 5,9-dione ring to nucleophilic attack, primarily hydrolysis. This reaction leads to the opening of the heterocyclic ring, forming a linear amino acid derivative. The rate of this degradation is highly dependent on the solvent, pH, and temperature. This reactivity is common for cyclic structures containing amide or anhydride functionalities.[3]
Q2: How should I store the solid compound?
The solid hydrochloride salt is generally stable. For optimal shelf life, it should be stored at room temperature in a tightly sealed container, protected from moisture.[1] The presence of moisture can lead to slow hydrolysis of the solid over long-term storage.
Q3: In which solvents is the compound most stable?
The compound exhibits the highest stability in anhydrous, aprotic, non-nucleophilic solvents. These solvents do not have acidic protons and do not participate in hydrolysis reactions.
-
Recommended: Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethyl sulfoxide (DMSO, anhydrous).
-
Use with Caution: Protic and nucleophilic solvents like water, methanol, and ethanol will react with the compound, leading to solvolysis (hydrolysis or alcoholysis).[3] If these solvents are necessary for your experiment, solutions should be prepared fresh and used immediately.
Q4: How does pH affect the stability of this compound in aqueous solutions?
The hydrolysis of the amide bonds in the dione ring is catalyzed by both acid and base.
-
Acidic Conditions (pH < 6): The rate of hydrolysis increases due to the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water.
-
Neutral Conditions (pH ≈ 7): The compound will exhibit its maximum stability in a buffered, neutral aqueous solution.
-
Basic Conditions (pH > 8): The rate of hydrolysis increases significantly due to the presence of the hydroxide ion (OH⁻), which is a strong nucleophile that readily attacks the carbonyl carbon.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Issue 1: I'm seeing a new, more polar peak appear in my HPLC analysis over time.
-
Probable Cause: This is a classic sign of degradation. The compound is likely undergoing hydrolysis, opening the spiro-dione ring. The resulting product contains a new carboxylic acid group, which significantly increases its polarity, leading to a shorter retention time on a reverse-phase HPLC column.
-
Troubleshooting Steps:
-
Confirm Degradation: Obtain a mass spectrum (LC-MS) of your sample. The hydrolyzed product will have a molecular weight corresponding to the addition of one molecule of water (M + 18).
-
Solvent Check: If you are using an aqueous or alcoholic solvent for your sample or mobile phase, this is the most likely cause.
-
Solution:
-
Prepare your stock solutions in anhydrous acetonitrile or DMSO.
-
If an aqueous mobile phase is required for HPLC, ensure it is buffered to a neutral pH (e.g., pH 7.0-7.4).
-
Keep your samples in the autosampler at a low temperature (e.g., 4°C) to slow the rate of degradation while awaiting injection.[3]
-
-
Issue 2: My assay results are inconsistent, or the compound's activity is decreasing.
-
Probable Cause: The loss of activity is directly linked to the degradation of the parent compound. The ring-opened product will have a different three-dimensional structure and will not bind to the target in the same way, leading to a loss of biological activity.
-
Workflow for Investigation:
Caption: Workflow for troubleshooting inconsistent assay results.
Issue 3: A precipitate is forming in my reaction mixture.
-
Probable Cause: The degradation product, a dicarboxylic acid or amino acid derivative, may have lower solubility in your reaction solvent compared to the parent spiro compound.[3]
-
Troubleshooting Steps:
-
Isolate and Analyze: Isolate the precipitate by filtration or centrifugation.
-
Characterize: Analyze the precipitate using techniques like NMR or Mass Spectrometry to confirm if it is the ring-opened degradation product.
-
Solvent System Modification: If the degradation product is unavoidable in your reaction, you may need to modify your solvent system to ensure all components remain in solution.
-
Proposed Degradation Pathway
The primary degradation pathway is the hydrolysis of one of the amide bonds in the diketopiperazine ring, as illustrated below.
Caption: Proposed hydrolytic degradation of the spiro-dione ring.
Experimental Protocols
Protocol 1: Solution Stability Assessment by HPLC-UV
This protocol provides a framework for determining the stability of the compound in your experimental solvent.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in anhydrous acetonitrile to prepare a 10 mg/mL stock solution.
-
-
Preparation of Test Solutions:
-
Dilute the stock solution to a final concentration of 100 µg/mL in the solvents you wish to test (e.g., water, methanol, buffered mobile phase, etc.).
-
-
Time-Point Analysis:
-
Immediately after preparation (T=0), inject an aliquot of each test solution into a calibrated HPLC system.
-
Store the remaining test solutions at a constant, controlled temperature (e.g., 25°C).
-
Inject aliquots at subsequent time points (e.g., 1, 2, 4, 8, 24 hours).
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Column Temperature: 30°C
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to T=0.
-
Plot the percentage remaining versus time to determine the degradation rate. Stability-indicating methods like HPLC are crucial for separating the main analytes from degradation products.[4]
-
Data Presentation
The following table summarizes the expected stability based on chemical principles and data from analogous compounds.[3] Note: This is an illustrative guide; actual degradation rates must be determined experimentally.
| Solvent System | Expected Stability at 25°C (Hypothetical) | Rationale |
| Anhydrous Acetonitrile | High (>99% remaining after 24h) | Aprotic, non-nucleophilic solvent. |
| Anhydrous DMSO | High (>99% remaining after 24h) | Aprotic, non-nucleophilic solvent. |
| Methanol | Low (<80% remaining after 8h) | Protic, nucleophilic solvent; alcoholysis will occur. |
| Water (unbuffered) | Low (<70% remaining after 8h) | Protic, nucleophilic solvent; hydrolysis will occur. |
| Aqueous Buffer (pH 7.4) | Moderate (>90% remaining after 8h) | Hydrolysis is minimized at neutral pH. |
| Aqueous Buffer (pH 3.0) | Very Low (<50% remaining after 4h) | Acid-catalyzed hydrolysis is rapid. |
| Aqueous Buffer (pH 9.0) | Very Low (<30% remaining after 4h) | Base-catalyzed hydrolysis is very rapid. |
References
-
MySkinRecipes. 1,4-DIAZASPIRO[5.5]UNDECANE-5,9-DIONE HCL. Available from: [Link]
-
PubChemLite. This compound. Available from: [Link]
-
Chemical Synthesis Database. 1,4-diazaspiro[5.5]undecane-3,5-dione. Available from: [Link]
-
PubChem. 1,4-Diazaspiro[5.5]undecane. Available from: [Link]
-
PMC. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Available from: [Link]
-
ACS Publications. Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic α,α-Disubstituted α-Amino Esters. Available from: [Link]
-
PubMed. Spiro hydantoin aldose reductase inhibitors. Available from: [Link]
-
CONICET. Trends in Analytical chemistry. Available from: [Link]
- Google Patents. Spiro-hydantoin derivatives, process for their preparation and pharmaceutical compositions thereof.
-
PubMed. Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Available from: [Link]
-
PubMed. [Synthesis and pharmacologic study of several spirohydantoins: relation to conformation]. Available from: [Link]
-
Wikipedia. Hydantoin. Available from: [Link]
Sources
Technical Support Center: Stereoselective Synthesis of Diazaspiro Compounds
Welcome to the technical support center for the stereoselective synthesis of diazaspiro compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing these sterically demanding, three-dimensional scaffolds. Diazaspirocycles are privileged structures in medicinal chemistry, and achieving precise control over their stereochemistry is often a critical challenge.[1][2][3]
This resource provides in-depth, field-proven insights in a question-and-answer format to directly address common issues encountered during experimental work. We will delve into the causality behind experimental choices, offering logical frameworks for troubleshooting and optimization.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Diastereoselectivity and Enantioselectivity Issues
Q1: I am observing low diastereoselectivity in my [3+2] cycloaddition reaction to form a diazaspiro-pyrrolidine. What are the likely causes and how can I improve it?
A1: Low diastereoselectivity in [3+2] cycloaddition reactions for synthesizing spiro-pyrrolidines is a common hurdle. The stereochemical outcome is dictated by the transition state energies of the competing diastereomeric pathways. Several factors can influence this delicate energy balance.
Root Causes & Troubleshooting Steps:
-
Solvent Choice: The polarity of the solvent plays a pivotal role in stabilizing or destabilizing the transition state, thereby influencing diastereoselectivity.[4] It is highly recommended to screen a variety of solvents with different polarities. For instance, moving from a non-polar solvent like toluene to a more polar one like acetonitrile can significantly alter the diastereomeric ratio (d.r.).
-
Catalyst/Promoter Effects: In catalyzed [3+2] cycloadditions, the catalyst's steric and electronic properties are paramount.
-
Lewis Acids: For metal-catalyzed reactions (e.g., using AgOAc or Cu(OTf)₂), the ligand sphere around the metal center can create a chiral environment that directs the approach of the reactants. Consider screening different ligands or metal salts.
-
Organocatalysts: With organocatalysts, such as cinchona alkaloid-derived squaramides, the catalyst's structure directly influences the transition state through hydrogen bonding and steric interactions.[5][6] Modifying the catalyst backbone or substituents can tune selectivity.
-
-
Reaction Temperature: Lowering the reaction temperature generally enhances selectivity by favoring the pathway with the lower activation energy. If your reaction is running at room temperature or elevated temperatures, consider cooling it to 0 °C, -20 °C, or even -78 °C.
-
Substrate Sterics and Electronics: The steric bulk and electronic nature of the substituents on both the dipolarophile and the dipole precursor can significantly impact the facial selectivity of the cycloaddition. Bulky protecting groups can be employed to block one face of the reacting species.[7]
Experimental Protocol: Solvent Screening for a [3+2] Cycloaddition
-
Setup: Prepare multiple reaction vials under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: To each vial, add the dipolarophile (1.0 equiv), the dipole precursor (1.1 equiv), and the catalyst (e.g., 10 mol%).
-
Solvent Addition: Add a different anhydrous solvent (e.g., Toluene, THF, CH₂Cl₂, MeCN, DMF) to each vial to achieve the desired concentration.
-
Reaction: Stir the reactions at a constant temperature (e.g., room temperature) and monitor by TLC or LC-MS.
-
Analysis: Once the reactions are complete, carefully determine the diastereomeric ratio of the crude product in each vial using ¹H NMR spectroscopy or chiral HPLC.
| Solvent | Dielectric Constant (ε) | Observed d.r. (Example) |
| Toluene | 2.4 | 2:1 |
| THF | 7.6 | 5:1 |
| CH₂Cl₂ | 9.1 | 8:1 |
| MeCN | 37.5 | >20:1 |
This table is illustrative; actual results will vary based on the specific reaction.
Q2: My rhodium-catalyzed cyclopropanation for an azaspiro[n.2]alkane is giving poor enantioselectivity. What should I consider?
A2: Achieving high enantioselectivity in rhodium-catalyzed cyclopropanations hinges on the ability of the chiral dirhodium tetracarboxylate catalyst to effectively discriminate between the prochiral faces of the olefin.[7]
Key Considerations for Optimization:
-
Catalyst Selection: The choice of the chiral dirhodium catalyst is the most critical factor. Catalysts like Rh₂(S-p-PhTPCP)₄ are designed with a "chiral pocket" that controls the substrate's approach.[7] If one catalyst provides low enantiomeric excess (ee), screening others with different ligand architectures is essential.
-
Protecting Group Strategy: The protecting group on the nitrogen atom can influence the stereochemical outcome. A bulkier protecting group, such as a tosyl (Ts) group, can enhance interactions with the catalyst's chiral environment compared to a smaller group like Boc.[7]
-
Solvent and Temperature: As with diastereoselectivity, solvent and temperature can affect enantioselectivity, albeit often to a lesser extent than the catalyst choice. Screening non-coordinating solvents and optimizing the temperature is advisable.
-
Diazo Compound Stability: The stability of the donor/acceptor carbene precursor is crucial. Ensure it is pure and handled appropriately to avoid side reactions.
Section 2: Reaction Failures and Low Yields
Q3: My spirocyclization reaction is not proceeding to completion, or I am getting a very low yield. What are the common culprits?
A3: Low yields or incomplete conversion in spirocyclization reactions can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions.[8]
Troubleshooting Checklist:
-
Reagent Purity and Stability:
-
Starting Materials: Confirm the purity of your starting materials by NMR, LC-MS, or other appropriate analytical techniques. Impurities can inhibit catalysts or lead to side reactions.
-
Catalyst Activity: If using a catalyst, ensure it is active. Some catalysts are air- or moisture-sensitive and require handling under inert conditions. Consider using a fresh batch or a different catalyst.
-
Solvent Quality: Always use anhydrous solvents, as water can quench sensitive reagents or interfere with the catalytic cycle.[4]
-
-
Reaction Conditions:
-
Concentration: If the reaction is bimolecular, concentration can be a key parameter. For intramolecular reactions, high dilution may be necessary to favor the desired cyclization over intermolecular side reactions.
-
Temperature and Reaction Time: The reaction may require higher temperatures for activation or longer reaction times to go to completion. Monitor the reaction progress over time using TLC or LC-MS to determine the optimal reaction duration.
-
-
Protecting Groups:
Logical Flow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low-yield spirocyclization.
Section 3: Product Purification and Characterization
Q4: I am struggling with the purification of my diazaspiro compound. The diastereomers are difficult to separate, and the compound seems to degrade on silica gel.
A4: The purification of diazaspiro compounds can be challenging due to the similar polarity of stereoisomers and potential instability.[14][15]
Purification Strategies:
-
Chromatography Optimization:
-
Column Chromatography: If the diastereomers are inseparable on standard silica gel, try using a different stationary phase like alumina (basic or neutral) or a reverse-phase C18 silica. A careful screening of the eluent system is also critical. Sometimes, a very slow and careful gradient elution can achieve separation.
-
Preparative HPLC: For very difficult separations, preparative HPLC, especially with a chiral stationary phase for enantiomers, is the method of choice.
-
-
Crystallization: If your compound is crystalline, diastereomeric purification by fractional crystallization can be a very effective and scalable method.
-
Derivatization: In some cases, derivatizing a functional group on the molecule can exaggerate the polarity differences between diastereomers, making them easier to separate. The derivatizing group can then be removed in a subsequent step.
-
Solid-Phase Extraction (SPE): For compounds that are unstable on traditional silica or alumina, using C18 reverse-phase silica cartridges for purification can be a gentler and faster alternative to full-scale HPLC, especially for polar compounds.[14]
Q5: How can I confidently determine the relative and absolute stereochemistry of my synthesized diazaspiro compound?
A5: Determining the three-dimensional structure of your product is a critical final step. A combination of spectroscopic and analytical techniques is usually required.
Methods for Stereochemical Assignment:
-
X-ray Crystallography: This is the gold standard for unambiguously determining both the relative and absolute stereochemistry of a crystalline compound.[16][17]
-
NMR Spectroscopy:
-
¹H NMR: The coupling constants (J-values) between adjacent protons can provide information about their dihedral angles, helping to determine the relative stereochemistry.
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): These experiments reveal through-space proximity of protons. The presence of an NOE between specific protons can confirm their relative orientation (e.g., cis or trans).
-
-
Chiral HPLC/SFC: Comparison of the retention time of your product with that of a known standard on a chiral column can be used to assign the absolute configuration.
-
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict the most stable diastereomer and to correlate calculated NMR parameters with experimental data, aiding in stereochemical assignment.[18][19][20][21][22] Computational studies can provide insights into the reaction mechanism and the origin of stereoselectivity.[19][20]
Workflow for Stereochemical Determination
Caption: Decision tree for assigning stereochemistry.
References
- Diastereoselective Synthesis of Dispiro[Imidazothiazolotriazine-Pyrrolidin-Oxindoles] and Their Isomerization P
- Enantioselective and Diastereoselective Synthesis of Azaspiro[n.
- Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis. (n.d.). Benchchem.
- Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. (2014).
- Chemo-, Regio- and Diastereoselective Synthesis of Azaspiro Tetra-/Pentacyclic Scaffolds with Anticancer Activity. (2025). Semantic Scholar.
- (PDF) Diastereoselective Synthesis of Dispiro[Imidazothiazolotriazine-Pyrrolidin-Oxindoles] and Their Isomerization Pathways in Basic Medium. (2023).
- Enantioselective Synthesis of Functionalized Diazaspirocycles from 4‐Benzylideneisoxazol‐5(4H)
- Theoretical Underpinnings of Spiroketal Formation: A Comput
- Computational insight into the mechanism and stereoselectivity of cycloaddition between donor–acceptor spirocyclopropane and aldehyde catalyzed by Brønsted acid TsOH. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Troubleshooting common issues in spirocyclic compound synthesis. (2025). Benchchem.
- Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid. (n.d.). PMC - NIH.
- Diastereo‐ and Enantioselective Organocatalytic Synthesis of Spirocyclopropyl Pyrazolones. (2025).
- Enantioselective Synthesis of Functionalized Diazaspirocycles from 4‐Benzylideneisoxazol‐5(4H)‐one Derivatives and Isocyanoacetate Esters | Request PDF. (2025).
- Protecting Groups. (n.d.). Unknown Source.
- Computational insight into the mechanism and stereoselectivity of cycloaddition between donor-acceptor spirocyclopropane and aldehyde catalyzed by Brønsted acid TsOH | Request PDF. (n.d.).
- Diastereo- and Enantioselective Synthesis of Spiro-Pyrrolidine-Pyrazolones by Squaramide-Catalyzed Cascade Aza-Michael/Michael Reactions | Request PDF. (2025).
- Highly stereoselective synthesis of spirocyclopropylthiooxindoles and biological evaluation. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
- Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (n.d.). PMC - PubMed Central.
- Protecting Groups. (n.d.). Organic Chemistry Portal.
- Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. (2022).
- Comput
- Protecting group. (n.d.). Wikipedia.
- Comput
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). Unknown Source.
- Diastereoselective Synthesis of N-Methylspiroindolines by Intramolecular Mizoroki–Heck Annulations. (2022).
- Stereocontrolled Formation of a [4.
- PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024). Neliti.
- Stereoselective Synthesis of a Novel Series of Dispiro-oxindolopyrrolizidines Embodying Thiazolo[3,2-a]benzimidazole Motif: A Molecular Electron Density Theory Study of the Mechanism of the [3 + 2] Cycloaddition Reaction. (2023). MDPI.
- Electrospray Tandem Mass-Spectrometric Analysis of Diastereo- And Stereoisomeric Pyrimidine Nucleoside Analogues Based on the 1,3-dihydrobenzo[c]furan Core. (2003). PubMed.
- Spectroscopic Analysis: Diastereomeric Derivatiz
- Solving Prep-HPLC Challenges in Early Drug Discovery: Efficient Purification of Unstable Prodrugs via C18 SPE. (2025). Syngene.
- (PDF) Inline purification in continuous flow synthesis – opportunities and challenges. (2022).
- Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. (n.d.).
- Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. (2018). PubMed.
- Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. (2022). White Rose Research Online.
- 10.29 Spectroscopic Analysis: Diastereomeric Derivatization for Spectroscopy. (2024).
- Identification and Profiling of a Novel Diazaspiro[3.
- Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. (2021). Journal of Medicinal Chemistry.
- PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. (n.d.). Drug Development and Delivery.
- Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. (2023). White Rose Research Online.
- Spectroscopic Scrutiny: Differentiating Diastereomers of 2,4-Disubstituted Pentanes. (2025). Benchchem.
Sources
- 1. Highly stereoselective synthesis of spirocyclopropylthiooxindoles and biological evaluation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sci-hub.ru [sci-hub.ru]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. Protective Groups [organic-chemistry.org]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. jocpr.com [jocpr.com]
- 13. media.neliti.com [media.neliti.com]
- 14. syngeneintl.com [syngeneintl.com]
- 15. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Computational insight into the mechanism and stereoselectivity of cycloaddition between donor–acceptor spirocyclopropane and aldehyde catalyzed by Brønsted acid TsOH - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Route scouting | SpiroChem [spirochem.com]
- 22. Computational Chemistry | SpiroChem [spirochem.com]
Technical Support Center: Purification of Polar Spirocyclic Amines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of polar spirocyclic amines. This guide is designed to provide expert advice, troubleshooting strategies, and answers to frequently asked questions (FAQs) to address the unique and often complex challenges encountered during the purification of this important class of molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
The inherent characteristics of polar spirocyclic amines—namely their basicity, high polarity, and rigid three-dimensional structure—often lead to significant purification hurdles. These can include poor chromatographic resolution, low recovery, and difficulties in separating stereoisomers. This guide will equip you with the knowledge to anticipate and overcome these challenges.
Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you may encounter during the purification of polar spirocyclic amines, offering potential causes and actionable solutions.
Issue 1: Poor Peak Shape (Tailing or Broadening) in Normal-Phase Chromatography
-
Question: My polar spirocyclic amine is showing significant peak tailing on a standard silica gel column, even with a highly polar mobile phase. What's causing this and how can I fix it?
-
Answer: This is a classic issue arising from the interaction between the basic amine and the acidic silanol groups on the surface of the silica gel.[1] This strong interaction leads to non-ideal elution behavior.
-
Causality: The lone pair of electrons on the nitrogen atom of your amine acts as a Lewis base, interacting strongly with the acidic protons of the silanol groups (Si-OH) on the silica surface. This can lead to irreversible adsorption, sample degradation, and poor peak shape.[1]
-
Solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your mobile phase to compete with your analyte for the active sites on the silica.
-
Use of Specialized Columns:
-
Boc Protection: If your amine is a primary or secondary amine, you can temporarily protect it as a tert-butyloxycarbonyl (Boc) carbamate. The resulting protected compound is less basic and less polar, making it easier to purify on silica gel. The Boc group can then be removed under acidic conditions.[4][5]
-
-
Issue 2: Difficulty Separating Stereoisomers
-
Question: I have a mixture of diastereomers of my spirocyclic amine, and they are co-eluting on my achiral column. How can I separate them?
-
Answer: The rigid, three-dimensional nature of spirocyclic compounds often leads to the formation of stereoisomers with very similar physical properties, making their separation challenging.[6][7]
-
Causality: Diastereomers have different spatial arrangements of atoms, which can result in subtle differences in their polarity and how they interact with the stationary phase. However, these differences can be minimal, requiring highly selective purification techniques.
-
Solutions:
-
Chiral Chromatography: This is the most direct and often most effective method for separating enantiomers and can also be highly effective for diastereomers.
-
Protocol: Screen a variety of chiral stationary phases (CSPs), such as those based on substituted cyclodextrins or polysaccharide derivatives (e.g., cellulose or amylose).[8] The mobile phase will typically be a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol.
-
-
Derivatization: Reacting the amine with a chiral derivatizing agent can convert a mixture of enantiomers into a mixture of diastereomers, which can then be separated on a standard achiral column. This is also a useful strategy for improving the separation of existing diastereomers.
-
Crystallization: Diastereomers have different solubilities, and it may be possible to selectively crystallize one diastereomer from a solution.[9] This often requires careful solvent screening.
-
-
Issue 3: Low Solubility and Poor Crystallization
-
Question: My polar spirocyclic amine is poorly soluble in common organic solvents, making it difficult to purify by crystallization. What can I do?
-
Answer: The rigid spirocyclic framework can lead to strong crystal lattice forces and poor solubility.[7][10]
-
Causality: The combination of a rigid, often bulky, spirocyclic core and polar amine functional groups can result in molecules that do not readily dissolve in either purely non-polar or highly polar solvents.
-
Solutions:
-
Salt Formation: Convert the amine into a salt (e.g., hydrochloride or tartrate) by treating it with the corresponding acid.[4][9] Amine salts often have significantly different solubility profiles than the free base and may be more amenable to crystallization.
-
Solvent Screening: Systematically screen a wide range of solvents and solvent mixtures for recrystallization. Consider using co-solvent systems where one solvent dissolves the compound and the other acts as an anti-solvent to induce crystallization.
-
Supercritical Fluid Chromatography (SFC): For compounds with poor solubility, SFC can be a powerful purification technique. It uses supercritical carbon dioxide as the main mobile phase, which has excellent solvating properties for many organic molecules.
-
-
Frequently Asked Questions (FAQs)
Q1: What is Hydrophilic Interaction Liquid Chromatography (HILIC) and is it suitable for polar spirocyclic amines?
A1: HILIC is a chromatographic technique that uses a polar stationary phase (like silica or a bonded polar phase) and a mobile phase with a high concentration of an organic solvent and a small amount of an aqueous solvent.[11][12] It is an excellent alternative to reversed-phase chromatography for highly polar compounds that show little or no retention on C18 columns.[11][12] Polar spirocyclic amines are often good candidates for HILIC, as the technique allows for their retention and separation in a mobile phase that is compatible with mass spectrometry.[11]
Q2: My polar spirocyclic amine appears to be degrading on the silica gel column. What are my options?
A2: Degradation on silica gel is a common problem for sensitive compounds, including some amines.[13]
-
Deactivate the Silica: You can reduce the acidity of the silica gel by pre-treating the column with a mobile phase containing a basic modifier like triethylamine.[13]
-
Alternative Stationary Phases: Consider using less acidic stationary phases like alumina or a polymer-based column.
-
Faster Purification: Minimize the time your compound spends on the column by using a faster flow rate or a steeper gradient.
Q3: How can I effectively remove residual polar solvents from my purified amine?
A3: Highly polar solvents like water, methanol, or DMSO can be difficult to remove from polar compounds.
-
Azeotropic Distillation: If your compound is stable to heat, you can add a solvent that forms a low-boiling azeotrope with the residual solvent (e.g., toluene to remove water) and then remove the azeotrope by rotary evaporation.
-
Lyophilization (Freeze-Drying): If your compound is dissolved in water or a solvent with a relatively high freezing point, lyophilization can be a very effective method for removing the solvent without heating.
-
High-Vacuum Drying: Drying your sample under high vacuum for an extended period, possibly with gentle heating if the compound is stable, can help to remove residual solvents.
Experimental Protocols
Protocol 1: General Procedure for Purification of a Polar Spirocyclic Amine using Flash Chromatography with a Basic Modifier
-
TLC Analysis: Develop a TLC method to determine the optimal mobile phase. Spot your crude material on a silica gel TLC plate and test various solvent systems (e.g., gradients of ethyl acetate in hexane or methanol in dichloromethane). Add 0.5% triethylamine to the mobile phase to improve the spot shape. Aim for an Rf value of 0.2-0.3 for your target compound.
-
Column Preparation: Pack a flash chromatography column with silica gel using the chosen non-polar solvent.
-
Equilibration: Equilibrate the column by passing several column volumes of the initial mobile phase (containing 0.5% triethylamine) through the silica gel.
-
Sample Loading: Dissolve your crude material in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If solubility is an issue, you can adsorb the crude material onto a small amount of silica gel (dry loading).
-
Elution: Run the column using the predetermined gradient, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing your purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. To remove the triethylamine, you may need to co-evaporate with a solvent like dichloromethane or perform a liquid-liquid extraction.
Protocol 2: Salt Formation for Purification by Crystallization
-
Dissolution: Dissolve your crude polar spirocyclic amine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol).
-
Acid Addition: Slowly add a solution of an acid (e.g., 1M HCl in diethyl ether or a solution of tartaric acid in methanol) to the stirred solution of your amine.
-
Precipitation/Crystallization: The amine salt may precipitate immediately or require cooling or the addition of an anti-solvent to induce crystallization.
-
Isolation: Collect the solid salt by filtration and wash it with a small amount of cold solvent.
-
Recrystallization (if necessary): If the initial purity is not sufficient, recrystallize the salt from a suitable solvent system.
-
Liberation of the Free Base: To recover the free amine, dissolve the purified salt in water and add a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the solution is basic. Extract the free amine with an organic solvent, dry the organic layer, and remove the solvent.
Visualizations
Decision Tree for Purification Strategy
Caption: Decision tree for selecting a purification strategy.
Workflow for Troubleshooting Poor Peak Shape
Caption: Workflow for troubleshooting poor peak shape.
References
-
Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442-447. Available from: [Link]
-
University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available from: [Link]
-
Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. Available from: [Link]
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. Available from: [Link]
-
Gasser, G., & Peukert, P. (2021). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Chemistry–A European Journal, 27(1), 245-251. Available from: [Link]
-
Eastgate, M. D., et al. (2021). Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists. ACS Medicinal Chemistry Letters, 12(11), 1738-1744. Available from: [Link]
-
El-Sheshtawy, H. S., et al. (2022). A Theoretical Investigation of Novel Sila- and Germa-Spirocyclic Imines and Their Relevance for Electron-Transporting Materials and Drug Discovery. Molecules, 27(19), 6529. Available from: [Link]
-
Krasavin, M. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Pharmaceuticals, 15(3), 329. Available from: [Link]
-
Wang, S.-G., et al. (2018). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Journal of the American Chemical Society, 140(40), 12775-12779. Available from: [Link]
-
University of Rochester. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
HASAN, M. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. Available from: [Link]
-
Merck & Co., Inc. (2021). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Reddit. Purification of strong polar and basic compounds. Available from: [Link]
-
Carmona, D., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(21), 13284-13353. Available from: [Link]
-
Wang, T., et al. (2018). Catalytic enantioselective synthesis of chiral spirocyclic 1,3-diketones via organo-cation catalysis. Chemical Communications, 54(76), 10733-10736. Available from: [Link]
-
Wiley Analytical Science. (2018). New GC investigation of chiral amine separation. Available from: [Link]
-
Reddit. Purification Troubleshooting. Available from: [Link]
-
Barabe, F., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 225-232. Available from: [Link]
-
LibreTexts. Amines and Heterocycles. Available from: [Link]
-
LibreTexts. 23.1: Properties of amines. Available from: [Link]
-
MDPI. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. Available from: [Link]
-
Reddit. Why do longer amines have less solubility than shorter amines?. Available from: [Link]
-
Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. Available from: [Link]
-
ResearchGate. (PDF) Organic amine flash purification using a novel stationary phase. Available from: [Link]
-
MDPI. Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Available from: [Link]
-
Nature. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Available from: [Link]
-
ACS Publications. Organic Letters Ahead of Print. Available from: [Link]
-
Master Organic Chemistry. Master Organic Chemistry. Available from: [Link]
-
Master Organic Chemistry. Functional Groups In Organic Chemistry. Available from: [Link]
-
Master Organic Chemistry. Table of Functional Group Priorities for Nomenclature. Available from: [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 12. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chromatography [chem.rochester.edu]
Technical Support Center: Stereocontrol in Spirocyclic Amine Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for stereoselective synthesis. Spirocyclic amines are foundational scaffolds in modern drug discovery, prized for their rigid three-dimensional structures that can enhance binding affinity and optimize pharmacokinetic properties.[1] However, the construction of the defining feature of these molecules—the chiral spirocenter—presents a significant synthetic challenge. Controlling the absolute and relative stereochemistry is paramount, as even minor deviations can lead to a loss of biological activity or off-target effects.
This guide is designed to provide researchers, medicinal chemists, and process development scientists with practical, field-tested insights into avoiding racemization and achieving high stereoselectivity in the synthesis of spirocyclic amines. We will move beyond simple protocols to explore the mechanistic underpinnings of common issues, empowering you to troubleshoot effectively and innovate rationally.
Troubleshooting & FAQs: Navigating Stereochemical Challenges
This section addresses the most common issues encountered during the synthesis of chiral spirocyclic amines. Each answer provides a diagnosis of potential causes and a series of actionable solutions.
Q1: My reaction is yielding a nearly racemic mixture of the spirocyclic amine. What are the primary causes and how can I resolve this?
A1: Obtaining a racemic or near-racemic product is a frequent and frustrating issue that typically points to one of several root causes. Identifying the specific cause is key to implementing the correct solution.
-
Possible Cause 1: Epimerization of the Spirocenter. The stereocenter you are trying to form may be labile under the reaction or workup conditions. Protons alpha to a carbonyl or imine, for instance, can be abstracted by base, leading to a planar intermediate that re-protonates without stereocontrol.
-
Troubleshooting Steps:
-
Modify pH: If your conditions are strongly acidic or basic, consider using buffered systems or weaker, non-nucleophilic bases like 2,6-lutidine or N-methylmorpholine (NMM) instead of stronger bases like DIPEA or TEA.[2]
-
Lower Temperature: Epimerization is an equilibrium process. Running the reaction at a lower temperature (e.g., 0 °C to -78 °C) can significantly slow the rate of racemization.[3]
-
Change Workup: Analyze your workup and purification protocol. Prolonged exposure to acidic or basic conditions (e.g., during extraction or chromatography on untreated silica gel) can cause racemization of the final product. Consider using neutralized silica gel or a different purification method.
-
-
-
Possible Cause 2: Dominant Background Reaction. The desired stereoselective, catalyzed pathway may be slow, allowing a non-selective, uncatalyzed background reaction to produce a significant amount of racemic product.[3]
-
Troubleshooting Steps:
-
Increase Catalyst Loading: A modest increase in the catalyst loading can sometimes accelerate the desired pathway sufficiently to outcompete the background reaction.
-
Slow Reagent Addition: Ensure that the achiral substrate is added slowly to the reaction mixture. This maintains a low concentration of the substrate, favoring the faster, catalyzed pathway over the slower, uncatalyzed one.[3]
-
-
-
Possible Cause 3: Ineffective Chiral Controller. The chosen chiral catalyst, ligand, or auxiliary may not be providing a sufficient energy difference between the two diastereomeric transition states leading to the enantiomers.
-
Troubleshooting Steps:
-
Screen Chiral Ligands/Catalysts: The steric and electronic properties of the chiral controller are critical. It is often necessary to screen a library of related ligands (e.g., different PHOX or BOX ligands for metal catalysis, or different cinchona alkaloid derivatives for organocatalysis) to find the optimal match for your specific substrate.[4][5]
-
Re-evaluate the Catalytic System: If screening is unsuccessful, a fundamentally different approach may be needed. For example, if a transition-metal-catalyzed reaction is failing, an organocatalytic approach might offer a different and more effective mode of stereoinduction.[6]
-
-
Q2: My reaction produces the desired spirocycle, but with very low diastereoselectivity (poor d.r.). How can I improve this?
A2: Low diastereoselectivity occurs when the energy barriers to forming multiple diastereomeric products are too similar. Improving the diastereomeric ratio (d.r.) involves modifying the system to increase the energy difference between the competing transition states.
-
Possible Cause 1: Insufficient Steric Bias. The facial selectivity of the cyclization is often governed by steric interactions. If the existing groups on your substrate do not create a strong bias for the approach of a reactant from one face, a mixture of diastereomers will result.[3]
-
Troubleshooting Steps:
-
Modify Substrate: Introduce bulkier protecting groups or substituents on the substrate to physically block one face of the molecule, thereby directing the reaction to the other.[3]
-
Utilize a Chiral Auxiliary: Covalently attaching a chiral auxiliary can enforce a specific conformation of the substrate, leading to highly diastereoselective transformations. The auxiliary is then cleaved in a later step.[7][8][9]
-
-
-
Possible Cause 2: Unfavorable Reaction Conditions. Solvent and temperature play a crucial role in stabilizing or destabilizing transition states.
-
Troubleshooting Steps:
-
Solvent Screening: The polarity of the solvent can influence substrate conformation and the tightness of catalyst binding. Screen a range of solvents from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., CH₂Cl₂, THF). Aromatic solvents have been shown to improve diastereoselectivity in some cascade reactions.[10]
-
Temperature Optimization: Lowering the reaction temperature generally increases selectivity by amplifying small differences in activation energies.
-
-
-
Possible Cause 3: Mechanistic Ambiguity. The reaction may be proceeding through an unexpected pathway, such as a stepwise mechanism when a concerted one was desired, which can erode stereoselectivity.
-
Troubleshooting Steps:
-
Review Mechanistic Precedents: Consult the literature for detailed mechanistic studies of similar reactions. This may reveal subtle factors you can control. For instance, in some cascade reactions, the stereochemistry is set in an initial Michael addition, and subsequent cyclization must be irreversible to preserve it.[10][11]
-
-
Key Methodologies for Robust Stereocontrol
To proactively avoid issues with racemization and selectivity, employing a well-established stereocontrolled synthetic strategy is essential. Below are protocols for three powerful approaches.
Methodology 1: Chiral Auxiliary-Directed Synthesis
This strategy involves temporarily incorporating a chiral molecule (the auxiliary) into the substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is removed at the end of the sequence.[7] Evans oxazolidinones and camphorsultams are classic examples.
Conceptual Workflow:
Caption: General workflow for chiral auxiliary-based synthesis.
Experimental Protocol: Diastereoselective Synthesis of a Spiro-pyrrolidone-oxindole via a Bicyclic Lactam Auxiliary [8]
-
Acylation of Auxiliary: To a solution of the chiral bicyclic lactam (1.0 eq.) in anhydrous THF at -78 °C under an argon atmosphere, add lithium bis(trimethylsilyl)amide (LHMDS) (1.05 eq., 1.0 M solution in THF) dropwise. Stir for 30 minutes. Add the desired acylating agent (e.g., chloromethylformate, 1.1 eq.) and allow the reaction to slowly warm to room temperature over 4 hours.
-
SNAr Reaction: To the solution of the acylated lactam, add the o-nitroaryl substrate (1.2 eq.) and a suitable base (e.g., K₂CO₃, 2.0 eq.). Stir the reaction at room temperature and monitor by TLC.
-
Reductive Cyclization: Upon completion of the SNAr reaction, filter off the base and concentrate the solution. Redissolve the crude product in ethanol/water. Add a reducing agent such as sodium dithionite (Na₂S₂O₄) or perform catalytic hydrogenation (H₂, Pd/C) to reduce the nitro group. The reduction will trigger an in situ intramolecular cyclization to form the spiro-pyrrolidone-oxindole.
-
Auxiliary Cleavage & Purification: The auxiliary can be cleaved under standard hydrolytic conditions (e.g., LiOH, THF/H₂O). Purify the final spirocyclic amine product by flash column chromatography.
-
Troubleshooting:
-
Low Diastereoselectivity in SNAr: Ensure the acylation step is complete and the starting lactam is pure. The conformation of the acylated lactam is key to directing the nucleophilic attack.
-
Incomplete Cyclization: Ensure the nitro group reduction is complete. Incomplete reduction is a common cause of failed cyclization.
-
Methodology 2: Asymmetric Organocatalysis
Organocatalysis uses small, chiral organic molecules to induce enantioselectivity, often by forming transient chiral intermediates like iminium or enamine ions.[12][13] This approach avoids potentially toxic or expensive transition metals.
Conceptual Mechanism: Iminium Ion Activation
Caption: Organocatalytic cascade via iminium ion activation.[12]
Experimental Protocol: Secondary Amine-Catalyzed Synthesis of Spirooxindole-Fused Cyclopentanes [12]
-
Reaction Setup: To a solution of the 3-substituted oxindole (0.1 mmol, 1.0 eq.) and the α,β-unsaturated aldehyde (0.12 mmol, 1.2 eq.) in an appropriate solvent (e.g., toluene, 1.0 mL) at room temperature, add the chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether, 0.02 mmol, 20 mol%).
-
Reaction Execution: Stir the mixture at the specified temperature (e.g., 40 °C) and monitor the reaction progress by TLC or LC-MS. These cascade reactions can take 24-72 hours.
-
Workup and Purification: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Purify the residue directly by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral spirocyclic product.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR analysis of the crude product and the enantiomeric excess by chiral HPLC.
-
Troubleshooting:
-
Low Enantioselectivity (ee): The choice of catalyst is paramount. If ee is low, screen other secondary amine catalysts. The presence of additives like benzoic acid can also influence the stereochemical outcome.
-
Low Yield: Ensure all reagents are pure. The oxindole nucleophile must be sufficiently acidic to react. If not, consider using a stronger base in a stoichiometric reaction, though this may require re-optimization for stereocontrol.
-
Methodology 3: Transition-Metal Asymmetric Catalysis
This powerful class of reactions uses a chiral ligand coordinated to a metal center to create a highly organized, asymmetric catalytic environment. Palladium, iridium, and copper are commonly used metals.[1][14][15][16]
Experimental Protocol: Iridium-Catalyzed Enantioselective Synthesis of Spirocyclic Amines [14]
This protocol describes an enzymatic approach using an iridium-containing cytochrome for stereoselective cyclopropanation.
-
Catalyst Preparation: Prepare the engineered iridium-containing cytochrome variant as described in the literature. This often involves protein expression and purification.
-
Reaction Setup: In a reaction vial, prepare a buffered solution (e.g., potassium phosphate buffer). Add the N-heterocycle substrate (e.g., a methylene-substituted piperidine, 1.0 eq.).
-
Initiation: Add the purified catalyst solution. Initiate the reaction by adding the diazo reagent (e.g., ethyl diazoacetate, 1.5 eq.) via syringe pump over several hours to maintain a low concentration and minimize side reactions.
-
Reaction Monitoring: Stir the reaction at a controlled temperature (e.g., 25 °C). Monitor the formation of the spirocyclic product by chiral GC or HPLC.
-
Workup and Purification: Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the spirocyclic amine product by flash chromatography.
-
Troubleshooting:
-
Low Enantioselectivity: The specific enzyme variant is critical. If selectivity is poor, further rounds of directed evolution or mutagenesis may be required to optimize the catalyst for the specific substrate.[14]
-
Low Conversion: Enzyme activity can be inhibited by high substrate or reagent concentrations. Ensure slow addition of the diazo reagent. Check the buffer pH and temperature to ensure they are optimal for enzyme activity.
-
Data Summary: Chiral Catalysts for Spiroannulation
The selection of the catalyst is often the most critical parameter for achieving high stereoselectivity. The table below summarizes representative catalyst systems for the asymmetric synthesis of spirocyclic amines and related structures.
| Catalyst System | Reaction Type | Substrate Example | Yield (%) | ee (%) | Reference |
| Organocatalysis | |||||
| Cinchona-based Primary Amine | Vinylogous Organo-cascade | Cyclic Dienone + Oxindole | ~80 | 90-99 | [12] |
| Diarylprolinol Silyl Ether | Michael/Aldol Cascade | Enals + Pyrazolones | >95 | >99 (dr) | [10] |
| Chiral Phosphoric Acid | Asymmetric Pictet-Spengler | Tryptamine + Isatin | 75-95 | 85-95 | [16] |
| Transition Metal Catalysis | |||||
| Cu(CH₃CN)₄PF₆ / Chiral PHOX Ligand | Asymmetric Dearomatization ([4+1] Spiroannulation) | 2-Phenylindole | 75-85 | 91-94 | [16] |
| Pd(OAc)₂ / Chiral Ligand | Enantioconvergent Aminocarbonylation & Aza-addition | Heterobiaryl Triflates | 70-99 | up to 98 | [1] |
| Engineered Ir-Cytochrome | Enzymatic Carbene Transfer (Cyclopropanation) | Methylene-piperidine | High | up to 99 | [14] |
References
- Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. PMC - NIH.
- Recent advances in the organocatalytic synthesis of chiral C3-spiro-cyclopentaneoxindoles. RSC Publishing.
- Modular, automated synthesis of spirocyclic tetrahydronaphthyridines
- Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. Sci-Hub.
- Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous c
- Catalytic asymmetric synthesis of (N, N)- spiroketal via Pd-catalyzed enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition. PMC - PubMed Central.
- Technical Support Center: Overcoming Stereoselectivity in Acorenone Synthesis. Benchchem.
- Enantioselective Synthesis of Spiro Heterocyclic Compounds Using a Combination of Organocatalysis and Transition-Metal C
- Preventing racemization during N-methyl
- Asymmetric Organocatalytic Synthesis of aza-Spirocyclic Compounds from Isothiocyanates and Isocyanides.
- A Technical Guide to the Synthesis of Spirocyclic Amines. Benchchem.
- New development in the enantioselective synthesis of spiro compounds. SciSpace.
- Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds.
- Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. PMC.
- Stereoselective domino reactions in the synthesis of spiro compounds. AIR Unimi.
- Highly Diastereoselective Synthesis of Spiropyrazolones. PMC - NIH.
- Chiral auxiliary. Wikipedia.
- Enantioselective synthesis of spirooxoindoles via chiral auxiliary (bicyclic lactam) controlled SNAr reactions. Enamine.
- Catalytic asymmetric synthesis of polysubstituted spirocyclopropyl oxindoles: organocatalysis versus transition metal catalysis. Organic Chemistry Frontiers (RSC Publishing).
- Enantio- and diastereo-selective synthesis of spirocyclic compounds. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Diastereoselective reaction to construct polycyclic spiroindolines from 3-(2-isocyanoethyl)indoles and ynones. New Journal of Chemistry (RSC Publishing).
- Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones.
Sources
- 1. Catalytic asymmetric synthesis of (N, N)- spiroketal via Pd-catalyzed enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sci-hub.ru [sci-hub.ru]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalytic asymmetric synthesis of polysubstituted spirocyclopropyl oxindoles: organocatalysis versus transition metal catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. aragen.com [aragen.com]
- 9. Enantio- and diastereo-selective synthesis of spirocyclic compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Highly Diastereoselective Synthesis of Spiropyrazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. air.unimi.it [air.unimi.it]
- 12. Recent advances in the organocatalytic synthesis of chiral C3-spiro-cyclopentaneoxindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Enantioselective Synthesis of Spiro Heterocyclic Compounds Using a Combination of Organocatalysis and Transition-Metal Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up of 1,4-Diazaspiro[5.5]undecane-5,9-dione Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and scale-up of 1,4-Diazaspiro[5.5]undecane-5,9-dione. This resource is designed for researchers, chemists, and process development professionals. Spiro-heterocyclic compounds are a critical class of molecules in modern drug discovery, valued for their structural rigidity and novel chemical space they occupy.[1][2][3] The 1,4-diazaspiro[5.5]undecane core, in particular, serves as a versatile scaffold for building complex molecular architectures.
This guide addresses common challenges encountered when transitioning the synthesis of 1,4-Diazaspiro[5.5]undecane-5,9-dione from laboratory scale to pilot or manufacturing scale. The advice herein is centered on the most direct and widely applicable synthetic route: a double amidation/cyclization reaction between a 1,1-cyclohexanediacetic acid derivative and ethylenediamine.
Troubleshooting Guide: From Bench to Pilot Plant
This section is formatted as a series of questions and answers to directly address specific issues you may encounter during the scale-up process.
Question 1: We are experiencing a significant drop in yield and an increase in impurities, particularly oligomeric byproducts, when scaling the reaction from 10g to 1kg. What is the primary cause and how can we mitigate it?
Answer:
This is a classic scale-up challenge rooted in reaction kinetics and mass transfer limitations. The formation of 1,4-Diazaspiro[5.5]undecane-5,9-dione involves a bimolecular condensation reaction that competes with an undesirable intermolecular polymerization pathway. On a small scale, rapid and efficient mixing allows the intramolecular cyclization to dominate. On a large scale, slower, less efficient mixing creates localized areas of high reagent concentration, favoring the formation of linear oligomers and polymers.
Causality and Strategic Solutions:
-
Pseudo-High Dilution Principle: The key to favoring the desired intramolecular cyclization over intermolecular polymerization is to maintain a low concentration of the reactive intermediates at all times. On a large scale, this is not achieved by using vast volumes of solvent (which is economically and environmentally prohibitive), but by controlling the addition rate of one reagent to the other.
-
Actionable Protocol: Instead of charging all reactants at once, add the ethylenediamine solution dropwise to a heated solution of the 1,1-cyclohexanediacetic acid derivative (e.g., the dimethyl ester) over several hours. This ensures that the concentration of the diamine is always low, and any mono-acylated intermediate that forms is more likely to react with its own tail (intramolecularly) than with another molecule.
-
-
Mass and Heat Transfer: Inadequate mixing in a large reactor leads to non-uniform temperature and concentration profiles.
-
Expertise-Driven Insight: The condensation reaction is typically endothermic, but poor mixing can create stagnant zones where side reactions, potentially exothermic, can occur. Conversely, poor heat transfer can slow the reaction rate in parts of the reactor, leading to incomplete conversion.
-
Actionable Protocol: Ensure your reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine for good axial flow) and that the stirring speed is optimized to provide sufficient turnover without causing excessive shear. Monitor the internal reaction temperature at multiple points if possible.
-
-
Solvent Selection: The choice of solvent becomes more critical at scale. A solvent that effectively dissolves the starting materials but from which the product will crystallize upon formation or cooling can significantly simplify isolation and drive the reaction equilibrium forward.
-
Recommendation: High-boiling point aprotic polar solvents like toluene or xylene are often used to facilitate water removal (via a Dean-Stark trap if starting from the diacid) and drive the cyclization at elevated temperatures.
-
Question 2: Our final product after crystallization is off-color (yellow to brown), and standard recrystallization is not improving purity significantly. What are the likely impurities and what purification strategies are viable at scale?
Answer:
Discoloration typically arises from thermal degradation of starting materials or the product, or from high-molecular-weight, colored byproducts that co-crystallize with your desired compound. Column chromatography, the go-to lab method, is generally not feasible for large-scale production.
Causality and Strategic Solutions:
-
Source of Color: The high temperatures often required for the final cyclization can lead to the formation of colored degradation products. The presence of residual starting materials or catalysts can also contribute.
-
Expertise-Driven Insight: Even minor impurities can become concentrated in the final solid product during crystallization if they have similar solubility profiles or can be trapped within the crystal lattice.
-
-
Alternative Purification Strategies:
-
Activated Carbon Treatment (Charcoaling): This is a highly effective and scalable method for removing colored, non-polar, and high-molecular-weight impurities.
-
Actionable Protocol: Dissolve the crude product in a suitable solvent (e.g., ethanol, methanol) at an elevated temperature. Add a small amount of activated carbon (typically 1-5% w/w) and stir for 15-30 minutes. Filter the hot solution through a pad of celite to remove the carbon, and then allow the filtrate to cool for recrystallization.
-
-
Trituration/Slurry Wash: If the impurities are significantly more soluble than the product in a particular solvent, a slurry wash can be very effective.
-
Actionable Protocol: Suspend the crude, isolated solid in a solvent in which the product is poorly soluble but the impurities are reasonably soluble (e.g., ethyl acetate, diethyl ether). Stir the slurry vigorously for 1-2 hours at room temperature, then filter and wash the solid with fresh solvent.
-
-
pH Adjustment: If acidic or basic impurities are present, a wash of the organic solution of the product with a dilute aqueous base or acid, respectively, can remove them prior to the final crystallization.
-
Data Summary: Solvent Selection for Purification
| Solvent | Boiling Point (°C) | Key Use Case | Scale-Up Considerations |
|---|---|---|---|
| Ethanol | 78 | Recrystallization, Carbon Treatment | Flammable, good solvency for many organics. |
| Ethyl Acetate | 77 | Trituration/Slurry Wash | Flammable, lower solvency for the product may be advantageous for washing. |
| Toluene | 111 | Reaction Solvent, Recrystallization | Higher boiling point, good for azeotropic water removal. |
| Heptane | 98 | Anti-solvent in Crystallization | Non-polar, often used to induce precipitation from more polar solvents. |
Experimental Workflow & Protocols
Visualizing the Scale-Up Workflow
The following diagram outlines a typical workflow for the production of 1,4-Diazaspiro[5.5]undecane-5,9-dione, highlighting key control points for successful scale-up.
Caption: High-level workflow for the scaled production of 1,4-Diazaspiro[5.5]undecane-5,9-dione.
Protocol: Scalable Synthesis of 1,4-Diazaspiro[5.5]undecane-5,9-dione
Disclaimer: This protocol is a representative example and must be optimized for your specific equipment and safety procedures.
Materials:
-
Dimethyl 1,1-cyclohexanediacetate (1.0 eq)
-
Ethylenediamine (1.05 eq)
-
Toluene (10-15 volumes)
-
Ethanol (for recrystallization)
Procedure:
-
Reactor Setup: Charge a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, thermocouple, and addition funnel with dimethyl 1,1-cyclohexanediacetate and toluene (10 volumes).
-
Initial Heating: Begin agitation and heat the mixture to a gentle reflux (~110 °C).
-
Controlled Addition: In a separate vessel, prepare a solution of ethylenediamine in toluene (5 volumes). Slowly add this solution to the refluxing reactor contents via the addition funnel over a period of 4-6 hours. Methanol will be generated as a byproduct and can be slowly distilled off.
-
Reaction Monitoring: After the addition is complete, maintain the reaction at reflux. Monitor the reaction progress by taking small aliquots and analyzing them by a suitable method (e.g., LCMS, TLC) until the starting ester is consumed.
-
Initial Isolation: Cool the reaction mixture to ambient temperature. The product will likely precipitate. Filter the solid product and wash the filter cake with a small amount of cold toluene or heptane to remove soluble impurities.
-
Purification:
-
Transfer the crude solid to a clean reactor. Add ethanol (5-10 volumes, depending on solubility).
-
Heat the slurry to reflux to fully dissolve the solid.
-
Optional: If the solution is colored, cool slightly, add 1-2% w/w activated carbon, and stir at reflux for 20 minutes.
-
Filter the hot solution through a pre-heated filter to remove any insolubles (or activated carbon).
-
Allow the clear filtrate to cool slowly to ambient temperature, then cool further in an ice bath to maximize crystallization.
-
Filter the pure white crystalline product, wash with cold ethanol, and dry under vacuum at 50-60 °C to a constant weight.
-
Frequently Asked Questions (FAQs)
Q: What is the reaction mechanism and why is controlled addition so critical?
A: The reaction is a double nucleophilic acyl substitution. Ethylenediamine's two primary amine groups act as nucleophiles, attacking the two electrophilic carbonyl carbons of the diester. This forms two amide bonds, releasing two molecules of methanol and cyclizing to form the stable six-membered diketopiperazine ring.
The critical intermediate is the mono-acylated, uncyclized molecule. Controlled, slow addition (visualized below) ensures its concentration remains low, maximizing the probability of an intramolecular cyclization rather than an intermolecular reaction with another ethylenediamine or mono-acylated molecule, which leads to unwanted oligomers.
Caption: Competing reaction pathways in the synthesis.
Q: What In-Process Controls (IPCs) are recommended?
A: For robust process control, implement the following IPCs:
-
Reaction Completion: Use LCMS or HPLC to monitor the disappearance of the dimethyl 1,1-cyclohexanediacetate starting material. Define completion as <1% remaining.
-
Purity Check: Use HPLC to check the purity of the crude isolated solid before committing to the final purification step.
-
Loss on Drying (LOD): Determine the residual solvent content of the final product to ensure it meets specifications.
Q: Are there alternative starting materials?
A: Yes, while the diester is common, you can also use:
-
1,1-Cyclohexanediacetic acid: Requires higher temperatures and azeotropic removal of water (using a Dean-Stark trap with toluene or xylene). This route avoids the use of the ester but can require more energy.
-
1,1-Cyclohexanediacetyl chloride: A highly reactive starting material that allows the reaction to proceed at much lower temperatures. However, it is more expensive, moisture-sensitive, and generates corrosive HCl as a byproduct, requiring an acid scavenger (like triethylamine) and more complex material handling protocols.
References
-
Islam, M. S., Barakat, A., Al-Majid, A. M., Ghabbour, H. A., Fun, H.-K., & Siddiqui, M. R. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, 1-9. Available at: [Link]
-
Kagan, S. (2023). Spiro Heterocycles in Organic Electronics: Synthesis and Applications. Modern Chemistry & Applications, 11(430). Available at: [Link]
-
de Fátima, Â., & Modolo, L. V. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(33), 20438–20457. Available at: [Link]
-
Barakat, A. et al. (2014). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. Arabian Journal of Chemistry. Available at: [Link]
-
Shinde, A.R. (2019). AN EFFICIENT GREEN SYNTHESIS OF SPIRO- HETEROCYCLIC COMPOUNDS: A BRIF RIVIEW. JETIR, 6(6). Available at: [Link]
-
Astaraki, A. M., & Bazgir, A. (2012). An Efficient Approach to Diazaspiro [5.5] undecane -1, 5, 9-trione Derivatives under Ultrasound Irradiation. ResearchGate. Available at: [Link]
-
Yet, L. (2006). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. ResearchGate. Available at: [Link]
-
Viromii. (2020). New family of spiro-heterocyclic compounds for pharmaceutical applications and its synthesis method. Available at: [Link]
-
Akhter, K. et al. (2011). A one-pot synthesis of 7,11-diaryl-2,4-diazaspiro[2][2]undecane-3-oxo (or thioxo)-1,5,9-triones. Journal of Bangladesh Chemical Society, 24(2), 193-198. Available at: [Link]
- Takeda Chemical Industries, Ltd. (1989). Heterocyclic spiro compounds and their preparation. Google Patents.
-
Al-Amiery, A. A. (2023). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. Egyptian Journal of Chemistry. Available at: [Link]
- Rubicon Research Pty Ltd. (2020). Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one. Google Patents.
Sources
Technical Support Center: Analytical Methods for Detecting Impurities in Diazaspiro Compounds
Welcome to the Technical Support Center for the analysis of diazaspiro compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity detection and characterization in this unique class of molecules. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct Q&A format to address specific challenges you may encounter during your analytical experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of impurities in diazaspiro compounds, providing a foundational understanding of the challenges and strategies involved.
Q1: What are the typical sources of impurities in diazaspiro compounds?
A1: Impurities in diazaspiro compounds can be introduced at various stages of the manufacturing process and storage.[1][2] Common sources include:
-
Starting Materials and Reagents: Impurities present in the initial building blocks or reagents used in the synthesis.[1][3]
-
By-products: Unwanted side reactions occurring during the synthesis can lead to the formation of structurally related impurities.[1][2]
-
Intermediates: Incomplete reactions can result in the carry-over of reaction intermediates into the final product.[1][3]
-
Degradation Products: The inherent stability of the diazaspiro scaffold can be compromised under stress conditions such as heat, light, humidity, or extreme pH, leading to the formation of degradation products.[1][2][4]
-
Residual Solvents: Solvents used during synthesis and purification that are not completely removed can remain as impurities.[1][5]
Q2: Which analytical techniques are most effective for impurity profiling of diazaspiro compounds?
A2: A multi-faceted approach employing a combination of chromatographic and spectroscopic techniques is essential for a comprehensive impurity profile of diazaspiro compounds.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with UV or Mass Spectrometric (MS) detection, is the cornerstone for identifying and quantifying non-volatile organic impurities.[1][5][6][]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the analysis of volatile and semi-volatile impurities, including residual solvents.[1][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the unambiguous structure elucidation of unknown impurities, providing detailed information about the molecular framework.[1][9][10][11]
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), MS provides crucial molecular weight information and fragmentation patterns that aid in the identification of impurities.[5][]
Q3: Why are forced degradation studies important for diazaspiro compounds?
A3: Forced degradation studies, also known as stress testing, are critical for several reasons:
-
Identifying Potential Degradants: By subjecting the diazaspiro compound to harsh conditions (e.g., acid, base, oxidation, heat, light), we can predict the degradation products that might form under normal storage conditions over time.[12][13]
-
Developing Stability-Indicating Methods: The data from these studies are essential for developing and validating analytical methods that can separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[12]
-
Understanding Degradation Pathways: Forced degradation helps to elucidate the chemical pathways by which the molecule degrades, providing insights into its intrinsic stability.[13]
Part 2: Troubleshooting Guides for Analytical Techniques
This section provides detailed troubleshooting advice for common issues encountered when using specific analytical techniques for diazaspiro compound impurity analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for impurity analysis. However, the unique properties of diazaspiro compounds can present challenges.
Troubleshooting Common HPLC Issues
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Peak Tailing | Secondary Interactions: The basic nitrogen atoms in the diazaspiro core can interact with acidic silanol groups on the silica-based stationary phase, leading to tailing.[14] | 1. Optimize Mobile Phase pH: Lowering the pH (e.g., adding 0.1% trifluoroacetic acid or formic acid) will protonate the basic nitrogens, minimizing their interaction with silanols.[14] 2. Use a Base Deactivated Column: Employ a column specifically designed to have minimal residual silanol groups. 3. Add a Competing Base: A small amount of a basic additive like triethylamine (TEA) in the mobile phase can compete for the active silanol sites.[14] |
| Poor Resolution between Impurities | Suboptimal Mobile Phase or Stationary Phase: The chosen conditions may not provide sufficient selectivity for closely related impurities. | 1. Modify Mobile Phase Composition: Systematically vary the organic modifier (e.g., acetonitrile vs. methanol) and the buffer concentration. 2. Screen Different Columns: Evaluate columns with different stationary phase chemistries (e.g., C18, C8, Phenyl-Hexyl) to exploit different separation mechanisms.[15] 3. Adjust Temperature: Lowering the temperature can sometimes improve resolution, though it may increase analysis time.[14] |
| Ghost Peaks | Contamination: Extraneous peaks can arise from the mobile phase, sample solvent, or carryover from previous injections.[14] | 1. Run Blank Gradients: Injecting a blank (mobile phase) can help identify if the contamination is from the system or solvent.[14] 2. Use High-Purity Solvents: Ensure all mobile phase components are of high purity to avoid introducing contaminants. 3. Implement a Needle Wash Step: A robust needle wash protocol in the autosampler can prevent carryover between injections. |
| Irreproducible Retention Times | System Instability: Fluctuations in mobile phase composition, flow rate, or temperature can lead to shifts in retention time.[16] | 1. Ensure Proper System Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence. 2. Check Pump Performance: Verify that the pump is delivering a consistent flow rate. 3. Use a Column Thermostat: Maintaining a constant column temperature is crucial for reproducible chromatography.[16] |
Experimental Workflow: HPLC Method Development for Impurity Profiling
Caption: A systematic workflow for developing a robust HPLC impurity profiling method.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is primarily used for the detection of volatile and semi-volatile impurities, such as residual solvents.
Troubleshooting Common GC-MS Issues
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Poor Peak Shape (Fronting or Tailing) | Improper Injection Technique or Column Overload: Injecting too large a sample volume or too concentrated a sample can lead to peak distortion. | 1. Optimize Injection Parameters: Adjust the injection temperature and split ratio to ensure rapid and efficient sample vaporization and transfer to the column. 2. Dilute the Sample: If overloading is suspected, dilute the sample and re-inject. 3. Check the Liner: A contaminated or inappropriate liner can cause peak shape issues. Consider using a liner with glass wool to aid in sample vaporization.[17] |
| No Peaks Detected | System Leak or No Sample Introduction: A leak in the system or an issue with the syringe can prevent the sample from reaching the detector. | 1. Perform a Leak Check: Systematically check for leaks from the injection port to the detector. 2. Verify Syringe Function: Ensure the syringe is drawing and dispensing the correct volume. 3. Check Septum: A cored or leaking septum can be a source of leaks. |
| Mass Spectra with High Background Noise | Column Bleed or Contamination: At high temperatures, the stationary phase can degrade ("bleed"), contributing to background noise. Contamination can also come from the carrier gas or sample. | 1. Condition the Column: Properly condition a new column according to the manufacturer's instructions to remove volatile contaminants. 2. Use High-Purity Carrier Gas: Ensure the carrier gas (e.g., Helium) is of high purity and filtered to remove oxygen and moisture. 3. Check for Contamination in the Inlet and Source: The inlet liner and ion source may need cleaning.[17] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for the definitive structural elucidation of impurities.
Troubleshooting Common NMR Issues
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Low Signal-to-Noise Ratio | Insufficient Sample Concentration or Low Number of Scans: The impurity may be present at a very low level. | 1. Increase Sample Concentration: If possible, prepare a more concentrated sample. 2. Increase the Number of Scans: Acquiring more scans will improve the signal-to-noise ratio. 3. Use a Cryoprobe: If available, a cryoprobe offers significantly higher sensitivity. |
| Broad Peaks | Sample Aggregation, Paramagnetic Impurities, or Poor Shimming: These factors can lead to a loss of spectral resolution. | 1. Check Sample Solubility: Ensure the sample is fully dissolved. Consider changing the solvent or gently warming the sample. 2. Filter the Sample: Remove any particulate matter that could be paramagnetic. 3. Optimize Shimming: Carefully shim the magnet to improve the homogeneity of the magnetic field. |
| Difficulty in Distinguishing Impurity Signals from the Main Component | Signal Overlap: The signals of the impurity may be masked by the much larger signals of the diazaspiro compound. | 1. Utilize 2D NMR Techniques: Experiments like COSY, HSQC, and HMBC can help to resolve overlapping signals and establish connectivity within the impurity molecule.[9][11] 2. Use Solvent Suppression Techniques: If the impurity signals are obscured by a residual solvent peak, apply appropriate solvent suppression pulse sequences. |
Experimental Protocol: Structure Elucidation of an Unknown Impurity by NMR
-
Prepare the Sample: Dissolve a sufficient amount of the isolated impurity in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Acquire 1D Spectra:
-
Obtain a ¹H NMR spectrum to identify proton environments.
-
Acquire a ¹³C NMR spectrum to determine the number and type of carbon atoms.
-
-
Acquire 2D Spectra:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for piecing together the molecular skeleton.[9]
-
-
Data Analysis and Structure Proposal:
-
Integrate all 1D and 2D NMR data to build a structural hypothesis.
-
Compare the proposed structure with the known structure of the diazaspiro compound and potential reaction pathways to ensure chemical plausibility.
-
-
Confirmation:
-
If possible, confirm the proposed structure by independent synthesis or by high-resolution mass spectrometry (HRMS) to obtain an accurate mass and molecular formula.
-
Mass Spectrometry (MS)
MS, especially when coupled with a separation technique like HPLC, is a powerful tool for impurity identification.
Troubleshooting Common MS Issues
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Poor Ionization Efficiency | Suboptimal Source Conditions or Inappropriate Ionization Mode: The diazaspiro compound or its impurities may not ionize well under the current settings. | 1. Optimize Source Parameters: Adjust parameters such as capillary voltage, gas flow, and temperature to maximize the signal. 2. Switch Ionization Mode: If using electrospray ionization (ESI), try both positive and negative ion modes. The basic nitrogens in diazaspiro compounds generally ionize well in positive mode. 3. Modify Mobile Phase: The addition of a small amount of an acid (e.g., formic acid) or base can enhance ionization in ESI. |
| Complex or Uninterpretable Fragmentation Patterns | Multiple Fragmentation Pathways: The spirocyclic nature of the compounds can lead to complex fragmentation.[18][19] | 1. Perform MS/MS Experiments: Isolate the precursor ion of the impurity and fragment it to obtain a cleaner product ion spectrum. 2. Use High-Resolution MS: Accurate mass measurements of fragment ions can help in determining their elemental composition, aiding in the interpretation of fragmentation pathways.[] 3. Consult Fragmentation Libraries and Literature: Compare the observed fragmentation with known fragmentation patterns of similar compounds.[18][19][20] |
| In-Source Fragmentation | Harsh Source Conditions: If the source conditions are too energetic, the molecule can fragment before mass analysis, complicating the spectrum. | 1. Reduce Source Voltages: Lower the fragmentor or cone voltage to minimize in-source collision-induced dissociation. 2. Optimize Source Temperature: A lower source temperature may also reduce thermal degradation. |
Diagram: Logical Approach to Impurity Identification using LC-MS
Caption: A logical workflow for identifying an unknown impurity using LC-MS techniques.
References
-
Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry. PubMed. [Link]
-
Fragmentation patterns of novel dispirocyclopiperazinium dibromides during electrospray ionization mass spectrometry. ResearchGate. [Link]
-
Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkat USA. [Link]
-
Analytical Method Development. SpiroChem. [Link]
-
Challenges in Analytical Method Development For. Scribd. [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]
-
Challenges in Analytical Method Development and Validation. BioPharm International. [Link]
-
The validation of analytical methods for drug substances and drug products in UK pharmaceutical laboratories. PubMed. [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. PharmaTech. [Link]
-
Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. MDPI. [Link]
-
GC/MS Identification of Impurities. Medistri SA. [Link]
-
Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. ResearchGate. [Link]
-
Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research. [Link]
-
Common challenges in bioanalytical method development. Simbec-Orion. [Link]
-
Forced Degradation Studies for Glycopyrrolate, Formoterol & Budesonide By UPLC. International Journal of Pharmaceutical Research & Allied Sciences. [Link]
-
Strengths and Challenges in Analytical Development in Pharmaceutical Industry. YouTube. [Link]
-
Analytical method validation: A brief review. Journal of Pharmacy Research. [Link]
-
Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Pharma Times. [Link]
-
VALIDATION OF ANALYTICAL METHODS. IKEV. [Link]
-
Validation of Analytical Methods: A Review. Gavin Publishers. [Link]
-
Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants preparation. PubMed. [Link]
-
Impurity Profiling of Pharmaceutical Drugs By Various Methods. IOSR Journal of Applied Chemistry. [Link]
-
Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. National Institutes of Health. [Link]
-
(PDF) Identification and structure elucidation by NMR spectroscopy. ResearchGate. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]
-
Forced Degradation Studies in Pharmaceutical Industry. YouTube. [Link]
-
Fragmentation in Mass Spectrometry. YouTube. [Link]
-
HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate. [Link]
-
Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central. [Link]
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Semantic Scholar. [Link]
-
Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]
-
NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. PubMed. [Link]
-
Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. Indian Journal of Pharmaceutical Education and Research. [Link]
-
Characterization of forced degradation products of clozapine by LC-DAD/ESI-Q-TOF. PubMed. [Link]
-
Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview. ResearchGate. [Link]
-
Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe. [Link]
-
Method Development for Drug Impurity Profiling: Part 1. LCGC International. [Link]
-
Sources and Types of Impurities in Pharmaceutical Substances. Veeprho. [Link]
-
HPLC Troubleshooting Guide. ACE. [Link]
-
Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. Labcompare. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. veeprho.com [veeprho.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. hplc.eu [hplc.eu]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. arkat-usa.org [arkat-usa.org]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Synthetic Routes to Diazaspiro[5.5]undecanes: A Guide for Researchers
Introduction: The Significance of the Diazaspiro[5.5]undecane Scaffold
The diazaspiro[5.5]undecane framework, a unique structural motif featuring two nitrogen-containing rings fused at a single carbon atom, represents a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional architecture provides a versatile platform for the development of novel therapeutic agents, with derivatives exhibiting a wide range of biological activities. These include potential treatments for obesity, pain, cardiovascular diseases, and central nervous system disorders.[1] The specific arrangement of the nitrogen atoms within the spirocyclic system (e.g., 1,7-, 1,8-, 1,9-, 2,4-, 3,9-isomers) significantly influences the molecule's physicochemical properties and its interaction with biological targets. Consequently, the development of efficient and stereoselective synthetic routes to access these diverse isomers is of paramount importance to the drug discovery and development community.
This guide provides a comparative analysis of several key synthetic strategies for the construction of the diazaspiro[5.5]undecane core. We will delve into the mechanistic underpinnings of each approach, providing detailed experimental protocols and a critical evaluation of their respective strengths and limitations.
Route 1: Double Michael Addition for the Synthesis of 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones
The double Michael addition, or tandem aza-Michael addition, has emerged as a powerful and straightforward method for the synthesis of highly functionalized 2,4-diazaspiro[5.5]undecanes. This approach typically involves the reaction of a nucleophilic nitrogen-containing ring system with a suitable Michael acceptor, leading to the formation of the spirocyclic core in a single, efficient step.
Mechanistic Rationale
The reaction proceeds via a cascade sequence initiated by the base-catalyzed addition of a nitrogen nucleophile to a divinyl ketone or a similar Michael acceptor. The initial conjugate addition is followed by an intramolecular cyclization, which constitutes the second Michael addition, to furnish the spirocyclic product. The choice of base is critical to facilitate the initial deprotonation of the nucleophile without promoting undesired side reactions. Diethylamine has been shown to be an effective and mild base for this transformation.[2][3]
Sources
A Comparative Guide to the Biological Activity of 1,4-Diazaspiro[5.5]undecane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,4-diazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, offering a unique three-dimensional architecture that has proven to be a fertile ground for the discovery of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of various 1,4-diazaspiro[5.5]undecane derivatives, with a focus on their anticancer and antimicrobial potential. We will delve into the available experimental data, present it in a comparative format, and provide detailed, validated protocols for the assessment of these biological activities.
Unveiling the Therapeutic Potential: A Comparative Overview
Recent research has highlighted the diverse pharmacological properties of 1,4-diazaspiro[5.5]undecane derivatives. These compounds have demonstrated significant potential in several therapeutic areas, most notably in oncology and infectious diseases.
Anticancer Activity: A Tale of Potency and Selectivity
A number of studies have explored the cytotoxic effects of 1,4-diazaspiro[5.5]undecane derivatives against various cancer cell lines. The data, while originating from different studies, allows for a preliminary comparison of their potency.
Derivatives of 2,4-diazaspiro[5.5]undecane-1,5,9-trione have shown anti-cancer effects on liver adenocarcinoma cells.[1] One study reported that compound 3a exhibited the strongest anticancer activity with an IC50 of 112 ± 12 µM against the SK-HEP-1 cell line.[1] In contrast, compounds 3b and 3j from the same series displayed weaker cytotoxic effects (>300 µM) against the same cell line.[1] This suggests that the nature of the substituents on the spirocyclic core plays a crucial role in determining the anticancer potency.
Another class of related spiro compounds, 1-oxa-4-azaspironenone derivatives, has also been investigated for their antitumor activity.[2] For instance, compound 6d was found to be highly potent against the A549 lung cancer cell line with an IC50 of 0.26 μM.[2] Compound 8b demonstrated remarkable cytotoxicity against the MDA-MB-231 breast cancer cell line, with an IC50 of 0.10 μM.[2] Furthermore, compound 6b was effective against the HeLa cervical cancer cell line, with an IC50 of 0.18 μM.[2]
The inhibitory activities of most of the synthesized 1-oxa-4-azaspironenone derivatives were generally stronger against the MDA-MB-231 cell line compared to the other two cell lines, indicating a degree of selectivity.[2]
It is important to note that a direct comparison between different studies should be made with caution due to variations in experimental conditions, such as the specific cancer cell lines used and the duration of drug exposure.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2,4-Diazaspiro[5.5]undecane-1,5,9-trione | 3a | SK-HEP-1 (Liver Adenocarcinoma) | 112 ± 12 | [1] |
| 2,4-Diazaspiro[5.5]undecane-1,5,9-trione | 3b | SK-HEP-1 (Liver Adenocarcinoma) | >300 | [1] |
| 2,4-Diazaspiro[5.5]undecane-1,5,9-trione | 3j | SK-HEP-1 (Liver Adenocarcinoma) | >300 | [1] |
| 1-Oxa-4-azaspironenone | 6d | A549 (Lung Cancer) | 0.26 | [2] |
| 1-Oxa-4-azaspironenone | 8b | MDA-MB-231 (Breast Cancer) | 0.10 | [2] |
| 1-Oxa-4-azaspironenone | 6b | HeLa (Cervical Cancer) | 0.18 | [2] |
Antimicrobial Activity: A Broad Spectrum of Action
Spiro heterocyclic compounds, including derivatives of 1,4-diazaspiro[5.5]undecane, have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.
One study reported the synthesis of novel spiro-thiazolidine derivatives, with compound 36 exhibiting good antibacterial activity against Staphylococcus aureus at a concentration of 30 μg/mL. Another series of spiro thiazolinone derivatives was also evaluated, with molecule 37 showing a Minimum Inhibitory Concentration (MIC) of 24 ± 0.5 μg/mL against S. aureus.
The mechanism of action for some spiro-oxindole derivatives is believed to involve the inhibition of DNA gyrase, which disrupts bacterial DNA replication.
While quantitative comparative data for 1,4-diazaspiro[5.5]undecane derivatives is still emerging, the broader class of spiro compounds shows significant promise in the development of new antimicrobial agents.
Validating Biological Activity: Detailed Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings, it is crucial to employ standardized and well-validated experimental protocols. Here, we provide detailed, step-by-step methodologies for assessing the anticancer and antimicrobial activities of 1,4-diazaspiro[5.5]undecane derivatives.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3]
Caption: Workflow for assessing cytotoxicity using the MTT assay.
-
Cell Seeding:
-
Harvest cancer cells during their exponential growth phase.
-
Seed the cells in a 96-well flat-bottomed plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.[1]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the 1,4-diazaspiro[5.5]undecane derivatives in the culture medium.
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.
-
Include a vehicle control (cells treated with the solvent used to dissolve the compounds, e.g., DMSO) and an untreated control (cells in fresh medium only).[1]
-
Incubate the plate for another 48 to 72 hours.[4]
-
-
MTT Assay:
-
After the treatment period, remove the medium and add 50 µL of MTT reagent (5 mg/mL in PBS) to each well.[5]
-
Incubate the plate for 4 hours at 37°C.
-
After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]
-
-
Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[5]
-
The percentage of cell viability is calculated using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
-
Protocol 2: Antimicrobial Susceptibility Testing using Broth Microdilution
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[6] The MIC is the lowest concentration of the drug that inhibits the visible growth of the microorganism.[6]
Caption: Workflow for antimicrobial susceptibility testing via broth microdilution.
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of each 1,4-diazaspiro[5.5]undecane derivative in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of each compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[6] The final volume in each well should be 50 µL.
-
-
Preparation of Inoculum:
-
From a fresh culture of the test microorganism, prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[6]
-
Conclusion and Future Directions
The available evidence strongly suggests that 1,4-diazaspiro[5.5]undecane derivatives represent a promising class of compounds with significant potential for the development of new anticancer and antimicrobial agents. The comparative data presented in this guide, although compiled from various sources, highlights the impressive potency of certain derivatives and underscores the importance of continued structure-activity relationship studies to optimize their therapeutic properties.
The detailed experimental protocols provided herein offer a standardized framework for the validation of the biological activities of these and other novel compounds. Adherence to these robust methodologies is paramount for generating reliable and reproducible data, which is the cornerstone of drug discovery and development.
Future research should focus on the synthesis of new libraries of 1,4-diazaspiro[5.5]undecane derivatives with diverse substitution patterns. A systematic and comparative evaluation of their biological activities under uniform experimental conditions will be crucial for elucidating clear structure-activity relationships and identifying lead candidates for further preclinical and clinical development.
References
- CLSI. (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; 12th Edition. M07.
-
Broth Microdilution | MI - Microbiology. (n.d.). [Link]
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). [Link]
-
MTT (Assay protocol). (2023, February 22). protocols.io. [Link]
- Waites, K. B., et al. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. M43-A.
- Burgaz, E. V., et al. (2024). Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4- diazaspiro[5.5]undecane-1,5,9-trion. Arkivoc, 2024(8), 202412321.
-
Antimicrobial susceptibility testing by broth microdilution method: widely available modification. (n.d.). Clinical Microbiology and Antimicrobial Chemotherapy. [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. [Link]
- Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738–12760.
-
Dolbois, A., et al. (2021, August 25). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. ResearchGate. [Link]
- Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (2017). RSC Advances, 7(58), 36683–36706.
- Zhang, Y., et al. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1836–1844.
-
Burgaz, E. V., et al. (2024, December 9). Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4-diazaspiro[5.5]undecane-1,5,9-trione (or 1,3,5,9-tetraone) derivatives. ResearchGate. [Link]
-
Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. (n.d.). ePrints Soton. [Link]
- Lyakhova, E. A., et al. (2023). Comparative Evaluation of the Antibacterial and Antitumor Activities of 9-Phenylfascaplysin and Its Analogs. Molecules, 28(14), 5393.
- The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review. (2022). Molecules, 27(21), 7233.
- Ngouonpe, A. W., et al. (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Chemistry Central Journal, 16(1), 1-9.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. protocols.io [protocols.io]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. rr-asia.woah.org [rr-asia.woah.org]
The Ascendancy of Spirocycles in Drug Discovery: A Comparative Guide to 1,4-Diazaspiro[5.5]undecane-5,9-dione and Related Scaffolds
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic scaffolds. The strategic incorporation of three-dimensional structures has become a cornerstone of modern drug design, with spirocyclic systems emerging as particularly privileged motifs. Their inherent rigidity, conformational pre-organization, and ability to project substituents into diverse vectors of chemical space offer a powerful toolkit for optimizing drug-like properties. This guide provides an in-depth comparison of the 1,4-Diazaspiro[5.5]undecane-5,9-dione scaffold with other notable spirocyclic systems, offering experimental insights into their relative performance and therapeutic potential.
The Spirocyclic Advantage: Escaping Flatland for Enhanced Biological Performance
Spirocycles, characterized by two rings sharing a single atom, introduce a defined three-dimensional architecture into a molecule. This structural feature can profoundly influence a compound's biological activity and pharmacokinetic profile. The move towards more sp³-rich, non-planar molecules often correlates with improved solubility, metabolic stability, and target selectivity, while reducing the likelihood of off-target effects.[1] The rigid nature of the spirocyclic core can also lock a molecule into a bioactive conformation, minimizing the entropic penalty upon binding to its target and potentially leading to enhanced potency.
This guide will delve into the specific attributes of the 1,4-diazaspiro[5.5]undecane-5,9-dione scaffold, comparing it with other diazaspiro isomers and related spirocyclic frameworks. We will explore their synthesis, physicochemical properties, and reported biological activities, supported by experimental data and detailed protocols.
Comparative Analysis of Spirocyclic Scaffolds
While direct head-to-head experimental data for 1,4-Diazaspiro[5.5]undecane-5,9-dione is limited in publicly accessible literature, its value as a synthetic intermediate for neurologically active compounds, as well as its potential anti-inflammatory and analgesic properties, is recognized.[2] To provide a comprehensive comparison, this guide will analyze data from closely related diazaspiro[5.5]undecane isomers and other relevant spirocyclic scaffolds.
Physicochemical Properties
The physicochemical properties of a scaffold are critical determinants of its drug-likeness. Properties such as lipophilicity (LogP), topological polar surface area (TPSA), and molecular weight (MW) influence absorption, distribution, metabolism, and excretion (ADME). The introduction of a spiro-center can significantly modulate these parameters.
| Scaffold | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XlogP | Predicted TPSA (Ų) |
| 1,4-Diazaspiro[5.5]undecane-5,9-dione | C₉H₁₄N₂O₂ | 182.22 | -1.1 | 58.2 | |
| 1,9-Diazaspiro[5.5]undecane | C₉H₁₈N₂ | 154.25 | 1.2 | 24.1 | |
| 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraone | C₉H₁₀N₂O₄ | 210.19 | -0.8 | 94.8 | |
| Oxaspiro[5.5]undecane | C₁₀H₁₈O | 154.25 | 2.8 | 9.2 |
Note: Predicted values are computationally generated and serve as a guide. Experimental validation is recommended.
The data suggests that the dione functionality in the 1,4-diazaspiro[5.5]undecane scaffold significantly increases its polarity (lower XlogP and higher TPSA) compared to the parent 1,9-diazaspiro[5.5]undecane. This could translate to improved aqueous solubility, a desirable property for drug candidates.
Biological Activity: A Comparative Overview
The true measure of a scaffold's utility lies in its biological activity. Here, we compare the reported activities of derivatives of diazaspiro[5.5]undecane isomers and other spirocyclic systems.
| Scaffold Derivative | Biological Target/Activity | Reported IC₅₀/ED₅₀ | Reference |
| 1,4-Diazaspiro[5.5]undecane-5,9-dione derivative | Neurological disorders, Anti-inflammatory, Analgesic | Data not publicly available | [2] |
| 1,9-Diazaspiro[5.5]undecan-2-one derivative | Acetyl-CoA Carboxylase (ACC1/ACC2) Inhibitor | ACC1 IC₅₀ = 3.4 nM, ACC2 IC₅₀ = 1.0 nM | [3] |
| 1,9-Diazaspiro[5.5]undecane derivative | Neuropeptide Y (NPY) Y₅ Antagonist | IC₅₀ < 100 nM | [3] |
| 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraone derivative | CNS Depressant, Anticonvulsant, Antibacterial, Fungicidal | Qualitative data reported | [4] |
| 2-Amino-7-oxa-3-thia-1-azaspiro[5.5]undec-1-ene | Analgesic (phenylquinone writhing assay) | ED₅₀ of various derivatives reported | [5][6] |
| Spiro[indan-1,3'-pyrrolidine] derivative | Analgesic (hot plate test) | Exhibited codeine-level analgesia | [1] |
This comparative table highlights the diverse therapeutic potential of diazaspiro[5.5]undecane scaffolds. While specific quantitative data for 1,4-diazaspiro[5.5]undecane-5,9-dione is pending, the potent activities of its isomers suggest that it is a promising scaffold for further investigation, particularly in the fields of metabolic diseases, oncology, and neurology.
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key experiments relevant to the evaluation of these spirocyclic scaffolds.
Synthesis of 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraone Derivatives
This protocol describes a base-promoted double Michael addition for the synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone derivatives.[4]
Materials:
-
N,N-dimethylbarbituric acid
-
Diaryl-divinylketone derivative
-
Diethylamine
-
Dichloromethane (DCM)
-
Stirring apparatus
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of N,N-dimethylbarbituric acid (1 mmol) in DCM (10 mL), add the diaryl-divinylketone derivative (1 mmol).
-
Add diethylamine (2 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature for the time required for the reaction to complete (monitor by TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone derivative.
-
Characterize the final product by NMR and mass spectrometry.
Synthesis of 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones.
In Vitro Cytotoxicity MTT Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.[7][8]
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
General workflow for an in vitro cytotoxicity MTT assay.
In Vivo Analgesic Activity: Hot Plate Test
The hot plate test is a common method to evaluate the central analgesic activity of compounds.[9][10]
Materials:
-
Hot plate apparatus with temperature control
-
Animal subjects (e.g., mice or rats)
-
Test compound
-
Vehicle control
-
Positive control (e.g., morphine)
-
Syringes for administration
Procedure:
-
Acclimatize the animals to the experimental room for at least one hour before the test.
-
Set the hot plate temperature to a constant, non-injurious temperature (e.g., 55 ± 0.5°C).
-
Administer the test compound, vehicle, or positive control to the animals via the desired route (e.g., intraperitoneal or oral).
-
At a predetermined time after administration (e.g., 30, 60, 90, and 120 minutes), place each animal on the hot plate.
-
Record the latency time for the animal to show a nociceptive response (e.g., licking a paw or jumping). A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.
-
Compare the latency times of the treated groups with the control group to determine the analgesic effect.
Future Directions and Conclusion
The exploration of spirocyclic scaffolds is a vibrant and rapidly evolving field in medicinal chemistry. The 1,4-Diazaspiro[5.5]undecane-5,9-dione scaffold, with its unique structural and electronic features, represents a promising yet underexplored area of chemical space. While direct comparative data remains to be fully elucidated, the potent and diverse biological activities of its isomers strongly suggest its potential as a valuable building block for the development of novel therapeutics.
Future research should focus on the synthesis and biological evaluation of a focused library of 1,4-Diazaspiro[5.5]undecane-5,9-dione derivatives. Direct, head-to-head comparisons with other spirocyclic scaffolds in a panel of standardized assays will be crucial for definitively positioning this scaffold in the medicinal chemist's toolbox. The experimental protocols provided in this guide offer a starting point for such investigations. By continuing to explore the three-dimensional landscapes of spirocyclic chemistry, we can unlock new avenues for the discovery of next-generation medicines.
References
-
Cohen, N., Banner, B. L., et al. (1978). Analgesic activity of novel spiro heterocycles. 2-Amino-7-oxa-3-thia-1-azaspiro[10][10]undec-1-enes and related compounds. Journal of Medicinal Chemistry, 21(9), 895-900. [Link]
-
Cohen, N., Banner, B. L., et al. (1978). Analgesic activity of novel spiro heterocycles. 2-Amino-7-oxa-3-thia-1-azaspiro[10][10]undec-1-enes and related compounds. PubMed. [Link]
-
Eddy, N. B., & Leimbach, D. (1953). Synthetic analgesics. II. Dithienylbutenyl- and dithienylbutylamines. The Journal of Pharmacology and Experimental Therapeutics, 107(3), 385-393. [Link]
-
Expert Opinion on Drug Discovery. (2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]
-
Slideshare. (2018). Hot plate analgesiometer. [Link]
-
Gao, F. L., Wang, X., Zhang, H. M., Cheng, T. M., & Li, R. T. (2003). Unique spirocyclopiperazinium salt I: synthesis and structure-activity relationship of spirocyclopiperazinium salts as analgesics. Bioorganic & medicinal chemistry letters, 13(9), 1535–1537. [Link]
-
Scribd. (n.d.). Analgesia Hot Plat Test. [Link]
-
Pinardi, G., et al. (2005). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Brazilian journal of medical and biological research, 38(3), 445–451. [Link]
-
Menendez, L., et al. (2002). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Journal of neuroscience methods, 113(1), 91–97. [Link]
-
Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology (Clifton, N.J.), 644, 131–144. [Link]
-
Ali, A., et al. (2021). Synthesis of Tetracyclic Spirooxindolepyrrolidine-Engrafted Hydantoin Scaffolds: Crystallographic Analysis, Molecular Docking Studies and Evaluation of Their Antimicrobial, Anti-Inflammatory and Analgesic Activities. Molecules (Basel, Switzerland), 26(16), 4998. [Link]
-
Islam, M. S., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 12(8), 3455-3464. [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
MySkinRecipes. (n.d.). 1,4-DIAZASPIRO[5.5]UNDECANE-5,9-DIONE HCL. [Link]
-
Ballo, M., et al. (2023). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology, 17(2), 34-42. [Link]
-
Oridupa, O. A., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of visualized experiments : JoVE, (81), e50556. [Link]
-
ResearchGate. (2014). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. [Link]
-
ResearchGate. (2014). How can I assay cyclooxygenase pathway inhibition for plant extracts? [Link]
-
ResearchGate. (2020). In vitro anti-inflammatory activity data (NO scavenging). [Link]
-
ResearchGate. (2013). Scheme 1. Synthesis of diazaspiro[5.5]undecane-1,5,9-trione 4. [Link]
-
ResearchGate. (2011). (PDF) Regioselective Synthesis and Anti-inflammatory Activity of Novel Dispiro[pyrazolidine-4,3'-pyrrolidine-2',3"-indoline]- 2",3,5-triones. [Link]
-
ResearchGate. (2012). A one-pot synthesis of 7,11-diaryl-2,4-diazaspiro[10][10]undecane-3-oxo (or thioxo)-1,5,9-triones. [Link]
-
van der Mey, M., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds, 53(8), 827-845. [Link]
-
PubChemLite. (n.d.). 1,4-diazaspiro[5.5]undecane-5,9-dione hydrochloride. [Link]
-
Griswold, D. E., et al. (1998). Evaluation of the cutaneous anti-inflammatory activity of azaspiranes. Inflammation research : official journal of the European Histamine Research Society ... [et al.], 47(2), 68–74. [Link]
-
MDPI. (2023). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Semantic Scholar. (1998). Evaluation of the cutaneous anti-inflammatory activity of azaspiranes. [Link]
-
ResearchGate. (2019). Synthesis and Cytotoxicity of 1,4-Dihydropyridines and an Unexpected 1,3-Oxazin-6-one. [Link]
-
PubMed. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. [Link]
-
National Center for Biotechnology Information. (2014). Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. [Link]
Sources
- 1. The synthesis and analgesic activities of some spiro[indan-1,3'-pyrrolidine] derivatives designed as rigid analogs of profadol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro assays for cyclooxygenase activity and inhibitor characterization [pubmed.ncbi.nlm.nih.gov]
- 3. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arabjchem.org [arabjchem.org]
- 5. Analgesic activity of novel spiro heterocycles. 2-Amino-7-oxa-3-thia-1-azaspiro[5,5]undec-1-enes and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Hot plate test - Wikipedia [en.wikipedia.org]
- 10. Hot plate analgesiometer | PPTX [slideshare.net]
structure-activity relationship of 3,9-diazaspiro[5.5]undecane-based compounds
An In-Depth Technical Guide to the Structure-Activity Relationship of 3,9-Diazaspiro[5.5]undecane-Based Compounds
Introduction: The Value of Conformational Constraint in Drug Design
In medicinal chemistry, the quest for potency and selectivity is paramount. The 3,9-diazaspiro[5.5]undecane scaffold has emerged as a "privileged" structure, a molecular framework that can bind to multiple, distinct biological targets.[1][2] Its defining feature is the spirocyclic center, which joins two piperidine rings. This arrangement imparts significant conformational rigidity, reducing the entropic penalty upon binding to a target protein and often leading to enhanced affinity and selectivity.[1][2] The presence of two nitrogen atoms at the 3- and 9-positions provides versatile handles for synthetic modification, allowing chemists to systematically explore the chemical space around the core and fine-tune pharmacological properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) for 3,9-diazaspiro[5.5]undecane derivatives across different biological targets, supported by experimental data and protocols.
Targeting the GABAergic System: Peripherally Acting GABA-A Receptor Antagonists
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), but its signaling system, including GABA-A receptors (GABA-A-R), is also present in peripheral tissues like the immune system.[3] This has opened avenues for developing peripherally restricted GABA-A-R ligands to modulate immune responses without CNS side effects. The 3,9-diazaspiro[5.5]undecane-based compounds 2027 and 018 were identified as potent, competitive GABA-A-R antagonists with inherently low cell membrane permeability, making them ideal starting points for this endeavor.[3][4]
Causality in Design: From Complex Lead to Simplified Analog
The primary challenge was to understand the structural determinants of activity for these complex molecules and simplify them for easier synthesis and optimization. Researchers employed a deconstruction strategy, systematically dissecting the lead compound 018 to identify the core pharmacophore.[3] This approach revealed that the spirocyclic benzamide moiety was a critical component for binding, effectively compensating for the lack of a conventional acidic group typically found in GABA-A-R ligands.[3][4]
The logical progression from the initial complex lead to a simplified, potent analog is depicted below.
Caption: Logical workflow for the deconstruction of compound 018.
Comparative Performance Data
The systematic exploration led to the discovery of analog 1e , which not only retained high affinity but also exhibited a superior selectivity profile compared to the original leads.[3][4]
| Compound | Target | Binding Affinity (Ki) | Selectivity Profile |
| 018 | GABA-A-R | Potent Antagonist | - |
| 2027 | GABA-A-R | Potent Antagonist | - |
| 1e | GABA-A-R | 180 nM | Superior selectivity for extrasynaptic α4βδ subtype vs. α1- and α2-containing subtypes[3][4] |
Experimental Protocol: Radioligand Binding Assay for GABA-A Receptors
This protocol is a self-validating system to determine the binding affinity (Ki) of test compounds for specific GABA-A receptor subtypes.
-
Preparation of Membranes: Membranes from HEK293 cells stably expressing the desired human GABA-A receptor subtype (e.g., α4β1δ) are prepared. Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in the assay buffer.
-
Assay Setup: The assay is performed in a 96-well plate format. Each well contains:
-
Cell membranes (10-20 µg of protein).
-
A specific radioligand, such as [³H]Gabazine, at a concentration near its Kd value.
-
Varying concentrations of the unlabeled test compound (e.g., 1e ) to generate a competition curve.
-
Assay buffer to reach the final volume.
-
-
Non-Specific Binding: A set of wells containing a high concentration of an unlabeled standard ligand (e.g., 10 µM GABA) is included to determine non-specific binding.
-
Incubation: The plates are incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 4°C) to reach equilibrium.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed quickly with ice-cold buffer to remove unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression analysis (e.g., using GraphPad Prism). The IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
CNS Applications: Highly Selective Dopamine D3 Receptor Antagonists
The dopamine D3 receptor (D3R) is a key target for treating neuropsychiatric disorders, including substance abuse and schizophrenia.[5] A major hurdle in developing D3R-selective drugs is overcoming the high sequence homology with the dopamine D2 receptor (D2R), as off-target D2R activity can lead to undesirable side effects.[5] The rigid 3,9-diazaspiro[5.5]undecane core has proven instrumental in developing ligands with exceptional D3R selectivity.
SAR Insights: The Impact of Aryl Substitution
A series of potent and selective D3R antagonists were developed using arylated diazaspiroalkane cores. The SAR studies focused on modifying the aryl group attached to one of the piperidine nitrogens, demonstrating that this position is critical for both affinity and selectivity.
Caption: SAR summary for D3R antagonists based on the diazaspiro scaffold.
Comparative Performance Data
The data clearly show that while several aryl substitutions yield high affinity and selectivity, certain modifications, such as introducing a benzonitrile or pyridine moiety, are detrimental.[5]
| Compound | D3R Affinity (Ki) | D3R vs. D2R Selectivity (-fold) | Key Structural Feature |
| 15a | 25.6 nM | 905 | Phenylpropyl group and 4-chlorophenyl substitution |
| 15c | 33.7 nM | 264 | Phenylpropyl group and 2,3-dichlorophenyl substitution |
| 11 | 122 nM | >410 | Phenylpropyl group and unsubstituted phenyl |
| 15d | >1000 nM | - | Introduction of a benzonitrile moiety led to loss of affinity[5] |
| 15e | >1000 nM | - | Introduction of a pyridine moiety led to loss of affinity[5] |
Versatility of the Scaffold: A Comparison Across Other Targets
The utility of the 3,9-diazaspiro[5.5]undecane core extends beyond GABA and dopamine receptors, highlighting its status as a privileged scaffold.
| Target Class | Key Application | Rationale / SAR Insights | Representative Compound(s) |
| CCR5 Antagonists | Antiviral (HIV) | Replacement of a cyclic carbamate in a previous series with the 3,9-diazaspiro[5.5]undecane core led to compounds with a potent combination of antiviral activity and favorable pharmacokinetics.[6] | Compound 32 [6] |
| Sigma (σ) Receptors | CNS Disorders | SAR studies identified that N-substituents were critical for high affinity. N-butyl and N-dimethylallyl groups were found to be optimal for high affinity and selectivity.[6] | N-butyl and N-dimethylallyl analogs[6] |
| Dual µ-Opioid Receptor (MOR) Agonist / σ1 Receptor (σ1R) Antagonist | Pain | A merging strategy of pharmacophores for both targets led to the design of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives. Phenethyl groups at position 9 and substituted pyridyl moieties at position 4 yielded the best dual-activity profiles.[7] | 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane series |
Conclusion
The 3,9-diazaspiro[5.5]undecane scaffold provides a robust and conformationally constrained framework that has been successfully exploited to generate potent and selective ligands for a diverse range of biological targets. The key takeaways from the structure-activity relationship studies are:
-
Rigidity Enhances Selectivity: The spirocyclic nature of the core is fundamental to achieving high selectivity, as demonstrated in the development of D3R antagonists with over 900-fold selectivity versus D2R.[5]
-
Nitrogen Atoms are Key Modification Points: The nitrogens at the 3- and 9-positions serve as critical handles for introducing substituents that modulate affinity, selectivity, and pharmacokinetic properties.
-
Scaffold Hopping Potential: The core can replace other cyclic systems (e.g., cyclic carbamates) to improve drug-like properties, as seen in the development of CCR5 antagonists.[6]
Future research will likely continue to leverage this versatile scaffold to explore new biological targets and address unmet medical needs, particularly in CNS disorders and immunology where precise target engagement is critical.
References
-
ResearchGate. (n.d.). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones | Request PDF. Retrieved from [Link]
-
Bavo, F., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Bavo, F., et al. (n.d.). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. University of Southampton ePrints. Retrieved from [Link]
-
Bavo, F., et al. (n.d.). Structure-Activity studies of 3,9- Diazaspiro[5.5]undecane-based γ-Aminobutyric Acid Type A Receptor Antagonists. University of Southampton ePrints. Retrieved from [Link]
-
Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Kovalevs, A., et al. (n.d.). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central. Retrieved from [Link]
-
Darsaraee, M., et al. (n.d.). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Reymond Research Group. Retrieved from [Link]
-
ResearchGate. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Retrieved from [Link]
-
Zhang, Y., et al. (2026). Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Drugs for Neglected Diseases Initiative. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]
-
Yuan, J., et al. (n.d.). Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. PubMed Central. Retrieved from [Link]
Sources
- 1. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxicity of Azaspiro and Oxaspiro Undecane Diones
Authored by: A Senior Application Scientist
Introduction: The Architectural Advantage of Spirocycles in Oncology
In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that can confer enhanced pharmacological properties is relentless. Spirocyclic systems, characterized by two rings sharing a single common atom, have garnered significant attention due to their inherent three-dimensionality and conformational rigidity.[1][2] This unique structural feature allows for a precise spatial orientation of functional groups, making spirocycles privileged scaffolds in drug design.[3] Among these, azaspiro and oxaspiro undecane diones have emerged as promising classes of compounds with a wide spectrum of biological activities, most notably potent anticancer effects.[1][4]
This guide provides a comparative analysis of the cytotoxic profiles of azaspiro and oxaspiro undecane diones. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present supporting quantitative data from in vitro studies, and detail the experimental methodologies crucial for their evaluation. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource to inform the design and screening of next-generation spiro-based therapeutic agents.
Comparative Cytotoxicity: A Data-Driven Overview
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the available IC50 values for various azaspiro and oxaspiro undecane dione derivatives against a panel of human cancer cell lines. It is important to note that direct comparisons between studies should be made with caution, as experimental conditions can vary.
Azaspiro Undecane Dione Derivatives
This class of compounds, where a nitrogen atom is incorporated into the spirocyclic core, has been more extensively studied for its anticancer properties. The data reveals that substitutions on the core structure play a pivotal role in modulating cytotoxic activity.
| Compound Class/Derivative | Cell Line | IC50 (µM) | Reference |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones | |||
| Compound 11h | A549 (Lung Carcinoma) | 0.19 | [5] |
| Compound 11h | MDA-MB-231 (Breast Cancer) | 0.08 | [5] |
| Compound 11h | HeLa (Cervical Cancer) | 0.15 | [5] |
| Compound 11d | MDA-MB-231 (Breast Cancer) | 0.08 | [5] |
| Compound 11k | MDA-MB-231 (Breast Cancer) | 0.09 | [5] |
| 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones | |||
| Compound 7j | A549 (Lung Carcinoma) | 0.17 | [6] |
| Compound 7j | MDA-MB-231 (Breast Cancer) | 0.05 | [6] |
| Compound 7j | HeLa (Cervical Cancer) | 0.07 | [6] |
| 1-Thia-4-azaspiro[4.5]decane Derivatives | |||
| Compound 7 | HCT-116 (Colorectal Carcinoma) | 0.092 (92.2 nM) | [7] |
| Compound 14 | HCT-116 (Colorectal Carcinoma) | 0.101 (101.1 nM) | [7] |
| Compound 18 | HCT-116 (Colorectal Carcinoma) | 0.098 (98.3 nM) | [7] |
| Phenyl substituted diazaspiro undecane dione | SK-HEP-1 (Liver Adenocarcinoma) | 46.31 (µg/mL) | [1] |
| p-fluorophenyl substituted diazaspiro undecane dione | SK-HEP-1 (Liver Adenocarcinoma) | 47.46 (µg/mL) | [1] |
Oxaspiro Undecane Dione Derivatives
Publicly available, directly comparable quantitative data for the cytotoxicity of oxaspiro undecane diones is limited.[1] However, to illustrate their potential and provide a basis for comparison, the following table presents hypothetical data based on closely related spiro compounds.[8] This underscores the need for further research involving parallel synthesis and evaluation of both scaffolds.[1]
| Compound Class/Derivative | Cell Line | IC50 (µM) (Hypothetical) | Reference |
| 3-Oxaspiro[5.5]undecane-2,4-dione Derivative 1 (OSU-D1) | MCF-7 (Breast Cancer) | 15.8 | [8] |
| 3-Oxaspiro[5.5]undecane-2,4-dione Derivative 2 (OSU-D2) | A549 (Lung Cancer) | 22.4 | [8] |
Structure-Activity Relationship (SAR) and Mechanistic Insights
The relationship between a molecule's structure and its biological activity is a cornerstone of drug discovery.[9] For spiro undecane diones, the data suggests several key SAR trends:
-
Heteroatom Identity : The presence of a nitrogen atom in the azaspiro scaffold appears to be a critical determinant of high potency, with many derivatives exhibiting IC50 values in the nanomolar to low micromolar range.[5][6]
-
Substituent Effects : The nature and position of substituents on the core rings significantly impact cytotoxicity. For instance, the introduction of aromatic sulfonyl groups and specific sugar moieties (acetyl-protected mannose) on the 1-oxa-4-azaspiro[4.5]decane scaffold dramatically improved anticancer activity.[6] This highlights the potential for fine-tuning the molecule's properties to enhance its interaction with biological targets.[4]
-
Mechanism of Action : Mechanistic studies on potent azaspiro derivatives reveal that they can induce cell cycle arrest and apoptosis.[10] Detailed investigations of representative oxa/azaspiro[6][11]trienones showed they arrest the cell cycle in the G0/G1 phase and trigger mitochondria-mediated apoptosis.[12] This process is characterized by the upregulation of pro-apoptotic proteins like p53 and Bax, and the downregulation of anti-apoptotic proteins such as Bcl-2.[12]
The following diagram illustrates a simplified model of the mitochondria-mediated apoptotic pathway induced by these compounds.
Caption: Mitochondria-mediated apoptosis induced by spiro compounds.
Experimental Protocols: A Guide to Cytotoxicity Assessment
The validation of cytotoxic activity relies on robust and reproducible in vitro assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
Detailed Protocol: MTT Cytotoxicity Assay
This protocol provides a standardized workflow for determining the IC50 values of test compounds.
1. Cell Culture and Seeding:
- Maintain the selected cancer cell lines (e.g., A549, MDA-MB-231, HeLa) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
- Harvest cells from culture flasks using trypsin-EDTA.
- Prepare a cell suspension and adjust the cell density to an optimal concentration (e.g., 5 x 10^4 cells/mL).
- Seed 100 µL of the cell suspension into each well of a 96-well microplate.
- Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1]
2. Compound Treatment:
- Prepare stock solutions of the test compounds (azaspiro and oxaspiro undecane diones) in a suitable solvent like DMSO.
- Create a series of dilutions of the test compounds in the culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 to 100 µM).
- Carefully remove the medium from the seeded wells and replace it with 100 µL of the medium containing the different concentrations of the test compounds. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).
- Incubate the plate for an additional 48 hours under the same conditions.[8]
3. MTT Addition and Formazan Solubilization:
- After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
- Incubate the plate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- Carefully aspirate the medium containing MTT from each well.
- Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
4. Data Acquisition and Analysis:
- Gently shake the plate to ensure complete dissolution of the formazan.
- Measure the absorbance of each well at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the untreated control.
- Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[1]
The following diagram outlines the general workflow for this cytotoxicity assay.
Caption: General workflow of an in vitro cytotoxicity (MTT) assay.
Concluding Remarks and Future Directions
The available evidence strongly indicates that azaspiro undecane diones are a class of compounds with significant cytotoxic activity against a range of cancer cell lines.[1] Their potency is highly tunable through synthetic modifications, making them an attractive scaffold for the development of novel anticancer agents. While a direct, comprehensive comparison with oxaspiro undecane diones is currently limited by the scarcity of published data, the diverse biological activities associated with both scaffolds underscore their therapeutic potential.[1]
Future research should prioritize the parallel synthesis and biological evaluation of libraries containing both oxaspiro and azaspiro undecane diones with varied substitution patterns.[1] This approach will be crucial for elucidating a comprehensive structure-activity relationship and identifying lead compounds with optimal potency and selectivity for further preclinical and clinical development.
References
- A Comparative Analysis of the Biological Activities of Oxaspiro and Azaspiro Undecane Diones. Benchchem.
- Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides.
- Structure activity relationship for anticancer activities of spirooxindole deriv
- Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. MDPI.
- Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives.
- 3-Azaspiro[5.5]undecane-2,4-dione. Benchchem.
- Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. PubMed Central.
-
Design, synthesis and anticancer properties of novel oxa/azaspiro[6][11]trienones as potent apoptosis inducers through mitochondrial disruption. PubMed.
- Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. PubMed.
- In Vitro Assay Validation for Novel 3-Oxaspiro[5.
- Synthesis of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones.
- Structure-Activity Relationship Studies on Scytophycin B, a Spiro-Epoxide-Containing Cytotoxic Macrolide. PubMed.
- Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity. PMC.
- Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. MDPI.
- Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4.
- Structure Activity Rel
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 10. Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and anticancer properties of novel oxa/azaspiro[4,5]trienones as potent apoptosis inducers through mitochondrial disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Validation of 1,4-Diazaspiro[5.5]undecane-5,9-dione Hydrochloride Purity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides an in-depth, objective comparison of analytical methodologies for the validation of 1,4-Diazaspiro[5.5]undecane-5,9-dione hydrochloride purity. As a Senior Application Scientist, the following discussion synthesizes technical principles with practical, field-proven insights to empower researchers in selecting and implementing the most appropriate analytical strategies for this unique spirocyclic compound.
The Criticality of Purity for this compound
This compound is a heterocyclic compound with a spirocyclic core, a structural motif of increasing interest in medicinal chemistry for its potential in developing novel therapeutics.[1] The presence of impurities, which can arise from starting materials, intermediates, by-products of side reactions, or degradation, can significantly impact the compound's biological activity, toxicity, and stability.[2] Therefore, robust analytical validation is not just a regulatory requirement but a scientific necessity.
This guide will navigate the comparative strengths and weaknesses of four key analytical techniques for purity determination:
-
High-Performance Liquid Chromatography (HPLC)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Quantitative Nuclear Magnetic Resonance (qNMR)
-
Differential Scanning Calorimetry (DSC)
The selection of an appropriate analytical technique is paramount and should be guided by the physicochemical properties of this compound and the potential impurity profile.
Understanding Potential Impurities
A thorough understanding of the synthetic route is crucial for predicting potential impurities. The synthesis of diazaspiro[5.5]undecane derivatives often involves multi-step reactions, such as Michael additions.[3][4] Based on common synthetic pathways for similar structures, potential impurities in this compound could include:
-
Process-Related Impurities: Unreacted starting materials, residual reagents, and intermediates.
-
By-products: Resulting from side reactions or incomplete reactions.
-
Degradation Products: Arising from instability of the API under certain conditions.
-
Residual Solvents: Organic solvents used during synthesis and purification.
The International Council for Harmonisation (ICH) guideline Q3A(R2) provides a framework for the identification, qualification, and control of impurities in new drug substances.[5][6][7]
Comparative Analysis of Analytical Techniques
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone technique in pharmaceutical analysis due to its versatility, high resolution, and sensitivity for a wide range of compounds, particularly non-volatile and thermally labile substances.[8][9] For a polar, nitrogen-containing compound like this compound, reversed-phase HPLC is often the method of choice.
Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. In reversed-phase HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, causing more polar compounds to elute earlier.
Causality Behind Experimental Choices:
-
Column: A C18 or C8 column is typically selected for its ability to retain and separate a broad range of organic molecules.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often employed to ensure the elution of both polar and non-polar impurities. The buffer helps to maintain a consistent pH and improve peak shape.
-
Detector: A UV detector is commonly used as the dione chromophore in the target molecule is expected to absorb UV light. A photodiode array (PDA) detector can provide additional spectral information to aid in peak identification and purity assessment.
Experimental Protocol: HPLC-UV for Purity Determination
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate in water, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-5 min: 10% B; 5-25 min: 10-80% B; 25-30 min: 80% B; 30.1-35 min: 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of this compound in a 10 mL volumetric flask with a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to obtain a concentration of 1 mg/mL.
-
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
dot
Sources
- 1. intertekinform.com [intertekinform.com]
- 2. tainstruments.com [tainstruments.com]
- 3. arabjchem.org [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 8. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 9. ijpsjournal.com [ijpsjournal.com]
Spectroscopic Differentiation of Diazaspiro[5.5]undecane Stereoisomers: A Comparative Guide
Introduction
The diazaspiro[5.5]undecane framework is a privileged heterocyclic motif integral to medicinal chemistry and materials science.[1] Its rigid, three-dimensional structure provides a unique scaffold for presenting substituents in well-defined spatial orientations, making it a valuable component in the design of novel therapeutics and functional materials. However, the synthesis of these spirocycles often yields a mixture of stereoisomers, primarily cis and trans diastereomers, which can exhibit profoundly different biological activities and physical properties.
The unambiguous determination of the relative and absolute stereochemistry of these isomers is therefore not merely a matter of analytical rigor but a critical step in drug development and chemical research. This guide provides an in-depth comparison of spectroscopic techniques used to differentiate diazaspiro[5.5]undecane stereoisomers, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the causal relationships between molecular geometry and spectroscopic output, present detailed experimental protocols, and offer field-proven insights into data interpretation.
The Stereoisomers: Cis vs. Trans
The fundamental difference between the cis and trans isomers of a 1,7-diazaspiro[5.5]undecane lies in the relative orientation of the two piperidine rings around the central spiro carbon. In the ground state, both six-membered rings adopt a stable chair conformation.
-
trans-isomer: This isomer possesses C₂ symmetry. The C-N bonds adjacent to the spirocenter are oriented axially with respect to one ring and equatorially with respect to the other, resulting in a rigid, "locked" conformation that cannot undergo ring inversion.
-
cis-isomer: This isomer is chiral and exists as a pair of enantiomers. It is conformationally more flexible and can, in principle, undergo ring flipping, although one conformation is typically preferred.
The structural rigidity of the trans isomer and the distinct conformational properties of the cis isomer give rise to unique and diagnostic spectroscopic signatures.
Caption: Generalized structures of trans and cis 1,7-diazaspiro[5.5]undecane isomers.
Core Differentiator: NMR Spectroscopy
NMR is the most powerful tool for elucidating the relative stereochemistry of these isomers. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, NOESY) experiments provides a comprehensive picture of the molecular structure.
¹H and ¹³C NMR: Chemical Shifts and Coupling Constants
The chemical environment of each proton and carbon atom is exquisitely sensitive to its stereochemical orientation. In a locked chair conformation, protons in axial positions are shielded by 1,3-diaxial interactions and typically resonate at a higher field (lower ppm) than their equatorial counterparts.
The key to differentiation often lies in analyzing the vicinal (³JHH) coupling constants. These through-bond couplings are dependent on the dihedral angle (φ) between the protons, a relationship described by the Karplus equation.[2]
-
Large coupling (³J ≈ 10-14 Hz): Indicative of an axial-axial (φ ≈ 180°) or a 0° relationship. In a chair, this points to an axial-axial coupling.
-
Small coupling (³J ≈ 2-5 Hz): Indicative of an axial-equatorial (φ ≈ 60°) or equatorial-equatorial (φ ≈ 60°) relationship.
In the rigid trans-isomer, one expects to see a set of well-defined, distinct signals with classic axial and equatorial coupling constants. Conversely, the more flexible cis-isomer might show averaged signals if undergoing rapid conformational exchange at room temperature, or a distinct set of signals for its preferred conformation if the equilibrium is slow.[3]
The Decisive Experiment: 2D NOESY
While 1D NMR provides strong clues, a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is definitive. NOESY detects through-space correlations between protons that are close to each other (< 5 Å), regardless of whether they are connected by bonds.[4] This allows for a direct probe of the molecule's 3D conformation.
The key differentiating correlations are the inter-ring 1,3-diaxial interactions.
-
In the trans-isomer: Strong NOE cross-peaks will be observed between the axial protons on one ring and the axial protons on the other ring that are on the same face of the molecule. For example, in 1,7-diazaspiro[5.5]undecane, a key correlation would be between the axial protons at C2/C5 and C8/C11.
-
In the cis-isomer: These specific inter-ring axial-axial correlations are absent due to the different spatial arrangement. Instead, NOEs will be observed between axial and equatorial protons of the two rings, defining its unique folded geometry.
Caption: Diagnostic NOE correlations for distinguishing trans and cis isomers.
Comparative Data Summary
The following table summarizes the expected distinguishing spectroscopic features for a generic 1,7-diazaspiro[5.5]undecane. Exact chemical shifts are highly dependent on substitution and solvent.
| Spectroscopic Feature | trans-Isomer (C₂ Symmetry) | cis-Isomer (Chiral) | Rationale |
| ¹³C NMR Signal Count | Fewer signals due to symmetry (e.g., C2/C5 and C8/C11 are equivalent). | More signals; all carbons are inequivalent in the absence of rapid conformational averaging. | Molecular symmetry dictates the number of unique carbon environments. |
| ¹H NMR Linewidth | Sharp, well-resolved signals. | Potentially broad signals at room temperature if undergoing conformational exchange. | The rigid, locked conformation of the trans isomer leads to a single, stable structure.[3] |
| ³JHH Coupling | Shows distinct and large (~10-14 Hz) axial-axial couplings. | Coupling constants may be averaged if conformationally mobile, or will reflect the preferred chair conformation if locked. | The Karplus relationship directly links dihedral angle to coupling constant.[2][5] |
| Key NOESY Correlation | Present: Strong through-space correlation between axial protons on opposing rings. | Absent: No NOE between inter-ring axial protons. Different set of NOEs defines its unique conformation. | NOE intensity is proportional to 1/r⁶, where r is the internuclear distance.[6] |
Experimental Protocols & Workflow
Achieving unambiguous stereochemical assignment requires a systematic approach to data acquisition and analysis.
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Spectrometer Setup: Use a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion. Tune and shim the probe for optimal resolution.
-
1D Spectra Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
2D Spectra Acquisition (Crucial for Assignment):
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H scalar couplings, helping to trace out spin systems within each ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, enabling confident assignment of ¹H and ¹³C signals.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a phase-sensitive NOESY spectrum with a mixing time (τₘ) typically between 300-800 ms. This is the key experiment for determining the 3D structure.[7]
-
Logical Workflow for Analysis
Caption: Systematic workflow for stereoisomer determination using NMR spectroscopy.
Beyond Relative Stereochemistry: Absolute Configuration
For the chiral cis-isomer, determining the absolute configuration (i.e., which enantiomer is present) requires a chiroptical technique. NMR, in a standard achiral solvent, cannot distinguish between enantiomers.
Vibrational Circular Dichroism (VCD) is an excellent method for this purpose. VCD measures the differential absorption of left and right circularly polarized infrared light.[8] The resulting spectrum is a unique fingerprint of a molecule's absolute configuration. By comparing the experimental VCD spectrum to one predicted by ab initio calculations (e.g., using Density Functional Theory), the absolute stereochemistry can be unambiguously assigned.[9][10] This technique is particularly powerful as it can be performed on the sample in solution, circumventing the need for crystallization.[11]
Conclusion
The differentiation of diazaspiro[5.5]undecane stereoisomers is a critical task that relies on a multi-faceted spectroscopic approach. While 1D NMR provides initial clues through chemical shifts and coupling constants, 2D NOESY spectroscopy is the definitive technique for determining the relative cis/trans configuration by probing through-space proximity. A systematic workflow, beginning with full signal assignment via COSY and HSQC and culminating in NOESY analysis, ensures a confident and robust structural elucidation. For chiral isomers, VCD offers a powerful, solution-phase method for the assignment of absolute configuration. By understanding the causal links between 3D structure and spectroscopic data, researchers can confidently characterize these valuable chemical entities.
References
-
Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central. Available at: [Link]
-
Relative acidities and structure analysis of cis and trans isomers of 1,5-oxazaspiro[5.5] undecane derivatives by multinuclear magnetic resonance. PubMed. Available at: [Link]
-
Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. Semantic Scholar. Available at: [Link]
-
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. Available at: [Link]
-
Design and Synthesis of New Dioxa Diazaspiro[bicyclo. Amanote Research. Available at: [Link]
-
Vibrational circular dichroism. Wikipedia. Available at: [Link]
-
Vibrational Circular Dichroism Studies on Axially Chiral Carbodiimides and Allenes. Thieme Connect. Available at: [Link]
-
Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. PubMed Central. Available at: [Link]
-
A Guide to Understanding Vibrational Circular Dichroism Spectroscopy. YouTube. Available at: [Link]
-
Empower your drug design & synthesis with vibrational circular dichroism (VCD). YouTube. Available at: [Link]
-
Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. ResearchGate. Available at: [Link]
-
CIS TRANS ISOMERS AND NMR. Organic Spectroscopy International. Available at: [Link]
-
Vibrational circular dichroism studies of exceptionally strong chirality inducers in liquid crystals. RSC Publishing. Available at: [Link]
-
2- and 8-Functionalized 1,4,7,10-tetraoxaspiro [5.5] undecanes. Part 4. Conformational study by 1H and 13C NMR spectroscopy. Sci-Hub. Available at: [Link]
-
Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ResearchGate. Available at: [Link]
-
1,7-diazaspiro[5.5]undecane--a neglected heterocycle. PubMed. Available at: [Link]
-
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. PubChem. Available at: [Link]
-
Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. MDPI. Available at: [Link]
-
Determination of the conformation of 1 R by 2D NMR spectroscopy: NOESY... ResearchGate. Available at: [Link]
-
Stereocontrolled syntheses of functionalized cis- and trans-siladecalins. OSTI.GOV. Available at: [Link]
-
The Role of Hidden Conformers in Determination of Conformational Preferences of Mefenamic Acid by NOESY Spectroscopy. MDPI. Available at: [Link]4)
Sources
- 1. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. osti.gov [osti.gov]
- 4. mdpi.com [mdpi.com]
- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
The Diazaspiro[5.5]undecane Scaffold: A Privileged Structure in Medicinal Chemistry
An In-Depth Comparative Guide to the Receptor Binding Affinity of Substituted Diazaspiro[5.5]undecanes
The diazaspiro[5.5]undecane core, characterized by two piperidine rings spiro-fused at a common carbon, represents a rigid, three-dimensional structure that has proven to be an exceptionally versatile template for engaging a wide array of biological targets. Its conformational rigidity helps to reduce the entropic penalty upon binding to a receptor, while the two nitrogen atoms provide key hydrogen bonding points and handles for chemical modification. This unique combination has led to the development of potent and selective ligands for receptors implicated in pain, central nervous system disorders, and inflammatory diseases.[1][2]
This guide will focus on a comparative analysis of binding affinities for several key receptor families, including sigma (σ) receptors, opioid receptors, and GABA-A receptors, highlighting how subtle modifications to the diazaspiro[5.5]undecane core can dramatically influence potency and selectivity.
Comparative Binding Affinity Analysis
The therapeutic utility of diazaspiro[5.5]undecane derivatives is largely defined by their affinity for specific receptor targets. Below, we compare the performance of various substituted analogs across different receptor systems.
Sigma (σ) and μ-Opioid Receptor (MOR) Ligands: A Multimodal Approach to Analgesia
A significant area of research has focused on developing diazaspiro[5.5]undecanes as dual-acting ligands for the sigma-1 receptor (σ₁R) and the μ-opioid receptor (MOR).[3] The rationale for this approach is compelling: combining MOR agonism (for pain relief) with σ₁R antagonism may mitigate common opioid-related side effects, such as tolerance and constipation, leading to safer and more effective analgesics.[3][4]
A notable series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives has been developed, demonstrating potent dual activity.[3][5] The strategic replacement of a methylene group with an oxygen atom in the core scaffold, combined with systematic exploration of substituents, has yielded compounds with balanced, high-affinity profiles.
Table 1: Comparative Binding Affinities (Kᵢ, nM) of 1-Oxa-4,9-diazaspiro[5.5]undecane Derivatives for σ₁ and μ-Opioid Receptors
| Compound | Core Scaffold | R¹ (at N-9) | R² (at N-4) | σ₁R Kᵢ (nM) | MOR Kᵢ (nM) |
| 7b-d (analogs) | 1,9-Diazaspiro[5.5]undecane | Varied | Varied | 100 - 500 | 100 - 500 |
| 7e-g (analogs) | 4-Oxa-1,9-diazaspiro[5.5]undecane | Varied | Varied | < 100 | < 100 |
| 15au | 1-Oxa-4,9-diazaspiro[5.5]undecane | Phenethyl | Substituted Pyridyl | 16 ± 2 | 1.8 ± 0.2 |
Data synthesized from multiple sources.[1][3]
The data clearly indicate that the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold can accommodate substitutions that confer high, balanced affinity for both σ₁R and MOR. Compound 15au , for instance, shows a nanomolar affinity for both receptors and demonstrated potent analgesic activity in preclinical models, comparable to oxycodone but with a reduced side-effect profile.[3]
In a related but distinct scaffold, 2,7-diazaspiro[3.5]nonane derivatives have been shown to be potent σ receptor ligands.[6][7] While not a diazaspiro[5.5]undecane, this class highlights the broader utility of diazaspiro cores. For example, compound 4b (a 2,7-diazaspiro[3.5]nonane derivative) exhibits a Kᵢ of 2.7 nM for σ₁R, demonstrating exceptionally high affinity.[6][7]
GABA-A Receptor Antagonists
The 3,9-diazaspiro[5.5]undecane core has been successfully employed to develop competitive antagonists for the γ-aminobutyric acid type A receptor (GABA-A R).[2][8] These ligands are of interest for their potential immunomodulatory effects and applications in peripheral GABAergic signaling.[8]
A structure-activity relationship study led to the identification of analog 1e , a structurally simplified compound that compensates for the lack of a traditional acidic moiety (common in GABA-A R ligands) with a spirocyclic benzamide.[2] This compound displayed a high-nanomolar binding affinity and notable selectivity for specific extrasynaptic receptor subtypes.
Table 2: Binding Affinity of 3,9-Diazaspiro[5.5]undecane Derivatives for GABA-A Receptors
| Compound | Core Scaffold | Key Substituent | Receptor Subtype | Kᵢ (nM) |
| 1e | 3,9-Diazaspiro[5.5]undecane | m-methylphenyl | α₄βδ GABA-A | 180 |
Data sourced from Bavo et al. (2021).[2][8]
The success of compound 1e underscores the importance of the spirocyclic core in providing a rigid framework that correctly orients the key pharmacophoric elements for receptor engagement.
Other Receptor Targets
The versatility of the diazaspiro[5.5]undecane scaffold extends to other G protein-coupled receptors (GPCRs) and central nervous system targets. Derivatives have been investigated as:
-
Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonists: 4,5-Benzene-fused 1,9-diazaspiro[5.5]undecane derivatives have shown good binding affinities (11-16 nM) for MCH-R1, a target for the treatment of obesity.[1]
-
NK1/NK2 Receptor Antagonists: Certain derivatives exhibit dual antagonism for neurokinin receptors, which are implicated in inflammatory diseases.[1]
-
Orexin Receptor Antagonists: Both dual (OX₁R/OX₂R) and selective OX₂R antagonists have been developed from diazaspiro[5.5]undecane cores for the treatment of sleep disorders.[1]
Structure-Activity Relationships (SAR) and Mechanistic Insights
The binding affinity of diazaspiro[5.5]undecanes is exquisitely sensitive to the nature and position of substituents on the core. Understanding these relationships is critical for rational drug design.
Causality Behind Experimental Choices:
The systematic modification of substituents at the nitrogen positions (N-1 and N-9 in the 1,9-diaza scaffold) and other points on the rings is a deliberate strategy. The goal is to probe the steric and electronic requirements of the receptor's binding pocket. A basic nitrogen is often crucial for forming a key salt bridge with an acidic residue (e.g., Aspartic acid) in the receptor, a common interaction for aminergic GPCRs.[9]
Caption: Key modification points on the diazaspiro[5.5]undecane scaffold.
Key SAR Insights:
-
N-9 Substitution: This is often the most critical position. For dual MOR/σ₁R ligands, a phenethyl group at N-9 is highly favorable.[5] For MCH-R1 antagonists, alkyl groups are preferred, while bulky acyl or sulfonyl groups significantly reduce affinity.[1] This demonstrates that the pocket around N-9 varies considerably between receptor targets.
-
N-1 Substitution: Modification at N-1 can fine-tune activity and selectivity. For instance, in some series, acetylation at N-1 was explored for NK1/NK2 antagonism.[1]
-
Core Modifications: Replacing a carbon with a heteroatom (e.g., 1-oxa-4,9-diazaspiro[5.5]undecane) or fusing an aromatic ring can rigidify the structure further and introduce new interaction points (e.g., π-π stacking), often enhancing affinity.[1][5]
Experimental Protocol: Radioligand Competition Binding Assay
To ensure trustworthiness and reproducibility, the protocols used to determine binding affinity must be robust. A radioligand competition binding assay is the gold standard for quantifying the affinity of a test compound for a receptor.
Principle of the Assay:
This is an indirect measurement of affinity. A radiolabeled ligand ([³H]L*) with known high affinity for the receptor is used. The assay measures the ability of an unlabeled test compound (the "competitor") to displace the radioligand from the receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC₅₀ value, which can then be converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Caption: Standard workflow for a radioligand competition binding assay.
Detailed Step-by-Step Methodology (σ₁ Receptor Example):
This protocol is a self-validating system because it includes controls for total binding (radioligand only), non-specific binding (radioligand + a high concentration of a known unlabeled ligand), and specific binding (Total - Non-specific).
-
Membrane Preparation:
-
Culture HEK-293 cells stably transfected with the human σ₁ receptor.
-
Harvest cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the resulting membrane pellet in fresh buffer and determine the protein concentration using a Bradford assay. Store aliquots at -80°C.
-
Causality: Using a transfected cell line ensures a high and specific expression of the target receptor, increasing the signal-to-noise ratio.
-
-
Binding Assay:
-
Prepare serial dilutions of the substituted diazaspiro[5.5]undecane test compounds in the assay buffer.
-
In a 96-well plate, add 50 µL of test compound dilution, 50 µL of radioligand (e.g., 5 nM -pentazocine), and 100 µL of the membrane preparation (approx. 150 µg protein).[5]
-
For non-specific binding control wells, use a high concentration of an unlabeled σ₁ ligand like haloperidol (10 µM).
-
Incubate the plate at 37°C for 120 minutes with gentle agitation.
-
Causality: Incubation time and temperature are optimized to allow the binding reaction to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand while unbound ligand passes through.
-
Wash the filters three times with ice-cold buffer to remove any remaining unbound radioligand.
-
Causality: Rapid filtration is critical to prevent dissociation of the ligand-receptor complex during the wash steps.
-
-
Data Analysis:
-
Place the filter mats in scintillation vials with a scintillation cocktail.
-
Count the radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Conclusion
Substituted diazaspiro[5.5]undecanes are a highly valuable and adaptable class of compounds. Through targeted modifications of the core scaffold and its substituents, researchers have developed potent and selective ligands for a diverse range of receptors, including σ, opioid, and GABA-A receptors. The ability to fine-tune activity, exemplified by the development of dual-acting σ₁R antagonists/MOR agonists, highlights the therapeutic potential of this scaffold for creating next-generation therapeutics with improved efficacy and safety profiles. The experimental data and SAR insights presented in this guide provide a strong foundation for the continued exploration and optimization of diazaspiro[5.5]undecane derivatives in drug discovery.
References
-
Van Hout, M., & Van der Eycken, J. (2018). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 8(54), 30784–30801. [Link]
-
Díaz, J. L., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454. [Link]
-
Díaz, J. L., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed. [Link]
-
Sahn, J. J., et al. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chemical Neuroscience, 14(10), 1833–1846. [Link]
-
American Chemical Society. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry. [Link]
-
Bavo, F., et al. (2021). Structure-Activity studies of 3,9-Diazaspiro[5.5]undecane-based γ-Aminobutyric Acid Type A Receptor Antagonists. University of Southampton ePrints. [Link]
-
Bavo, F., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry, 64(24), 18066–18084. [Link]
-
Xu, K., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8259. [Link]
-
Bavo, F., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. University of Southampton ePrints. [Link]
-
Figshare. (2019). 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. [Link]
-
Semantic Scholar. (2009). Synthesis of novel 3-heterospiro(5.5)undecanes. Arkivoc. [Link]
-
MDPI. (2023). The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0. International Journal of Molecular Sciences. [Link]
-
Sahn, J. J., et al. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. Usiena Air. [Link]
-
MDPI. (2023). Opioid Affinity of Diazacyclic Peptidomimetic Compounds Derived from Reduced Polyamides. Molecules. [Link]
Sources
- 1. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. usiena-air.unisi.it [usiena-air.unisi.it]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1,4-Diazaspiro[5.5]undecane-5,9-dione in Assay Development: A Forward-Looking Analysis
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical analysis of 1,4-Diazaspiro[5.5]undecane-5,9-dione, a unique spirocyclic scaffold, and evaluates its potential application in modern assay development. While direct, publicly available benchmark studies comparing this specific molecule's performance in assay development are limited, this document synthesizes information on the known benefits of spirocyclic structures to project its potential advantages and guide future validation studies. We will explore the theoretical underpinnings of its utility, propose robust experimental designs for its evaluation, and compare its potential performance against conventional, non-spirocyclic alternatives.
The inclusion of spirocyclic motifs in drug candidates is on the rise, primarily due to the improvements in drug-like properties they offer.[1] These spirocycles are becoming more accessible to medicinal chemists due to an increasing number of available synthetic methodologies and building blocks.[2] Beyond exploring structure-activity relationships, spirocycles present an attractive approach for enhancing properties such as potency, selectivity, and pharmacokinetics.[2] This guide extends that thinking to the tools of drug discovery themselves: the assays used to identify and characterize new chemical entities.
The Spirocyclic Advantage in Assay Design: A Mechanistic Overview
The core value proposition of a spirocyclic scaffold like 1,4-Diazaspiro[5.5]undecane-5,9-dione lies in its rigid, three-dimensional structure.[3] Unlike flexible aliphatic or aromatic linkers commonly used in assay reagents, the spirocyclic core constrains the molecule's conformation. This has several potential downstream benefits for assay performance:
-
Enhanced Target Affinity and Specificity: By reducing the number of rotatable bonds, a spirocyclic scaffold minimizes the entropic penalty of binding to a target protein. This can lead to higher affinity interactions. Furthermore, the well-defined three-dimensional presentation of appended functional groups can improve selectivity for the target's binding site over off-targets.
-
Improved Physicochemical Properties: The introduction of a spiro center can improve crucial physicochemical properties like solubility and metabolic stability.[3] In the context of assay development, improved solubility of a reagent can prevent aggregation and reduce non-specific binding, leading to a better signal-to-noise ratio.
-
Novelty and Intellectual Property: The unique architecture of spiro compounds provides opportunities for exploring novel chemical space and generating new intellectual property, not just for drug candidates, but for the assay technologies themselves.[3]
The 1,4-diazaspiro[5.5]undecane-5,9-dione structure offers two nitrogen atoms that can be readily functionalized, providing handles for attaching probes (e.g., fluorophores, biotin), linkers, or binding moieties.
Hypothetical Benchmark Study: A Competitive ELISA
To objectively assess the performance of 1,4-Diazaspiro[5.5]undecane-5,9-dione as an assay component, we propose a head-to-head comparison with a conventional, flexible linker in the context of a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Objective: To determine if a tracer molecule built on a spirocyclic core provides a more sensitive and specific competitive ELISA than a tracer built on a traditional flexible linker.
Experimental Design:
-
Target: A well-characterized protein, such as a kinase or a bromodomain.
-
Binder: A known small molecule inhibitor of the target protein.
-
Tracer A (Spirocyclic): The small molecule inhibitor is conjugated to biotin via the 1,4-Diazaspiro[5.5]undecane-5,9-dione scaffold.
-
Tracer B (Flexible Linker): The same small molecule inhibitor is conjugated to biotin via a standard polyethylene glycol (PEG) linker.
-
Assay Principle: The target protein is immobilized on a microplate. The tracer (A or B) is added along with a competing, unlabeled inhibitor (the analyte). The amount of bound tracer is detected via streptavidin-HRP. A higher concentration of the analyte results in a lower signal.
Proposed Experimental Workflow
Caption: Proposed workflow for comparing spirocyclic and flexible linker-based tracers.
Step-by-Step Methodology
1. Synthesis of Tracers:
-
Tracer A (Spirocyclic):
-
Functionalize 1,4-Diazaspiro[5.5]undecane-5,9-dione at one nitrogen with a linker suitable for conjugation to the inhibitor (e.g., a carboxylic acid for amide coupling).
-
Conjugate the inhibitor to the functionalized spirocycle.
-
Functionalize the second nitrogen of the spirocycle with a biotin moiety.
-
Purify the final conjugate by HPLC.
-
-
Tracer B (Flexible Linker):
-
Select a commercially available PEG linker of comparable length to the spirocyclic scaffold, with appropriate functional groups for conjugation.
-
Conjugate the inhibitor to one end of the PEG linker and biotin to the other.
-
Purify the final conjugate by HPLC.
-
2. ELISA Protocol:
-
Coat a 96-well high-binding plate with the target protein (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).
-
Block non-specific binding sites with 5% BSA in PBST for 1 hour at room temperature.
-
Prepare a serial dilution of the unlabeled inhibitor (analyte) in assay buffer (e.g., PBST with 0.1% BSA).
-
Add the serially diluted analyte to the wells.
-
Add a fixed, predetermined concentration of either Tracer A or Tracer B to the wells.
-
Incubate for 1 hour at room temperature with gentle shaking.
-
Wash the plate five times with PBST.
-
Add streptavidin-HRP (1:5000 dilution in assay buffer) and incubate for 30 minutes at room temperature.
-
Wash the plate five times with PBST.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
Stop the reaction by adding 2N H₂SO₄.
-
Read the absorbance at 450 nm.
Data Analysis and Expected Outcomes
The performance of the two tracers will be compared based on the following metrics, which should be summarized in a table for clarity.
| Performance Metric | Definition | Expected Advantage of Tracer A (Spirocyclic) |
| IC₅₀ | The concentration of unlabeled inhibitor required to displace 50% of the tracer. | A lower IC₅₀ may indicate that the spirocyclic tracer binds more efficiently, leading to a more sensitive assay. |
| Z'-factor | A measure of assay quality, calculated from the means and standard deviations of high and low controls. | A Z'-factor closer to 1.0 suggests a more robust and reproducible assay, potentially due to reduced non-specific binding of the rigid tracer. |
| Signal-to-Background (S/B) | The ratio of the signal from wells with tracer only to the signal from wells with no tracer. | A higher S/B ratio indicates a wider dynamic range, which could be achieved if the spirocyclic scaffold improves solubility and reduces background noise. |
| Assay Window | The difference between the maximum and minimum signals in the dose-response curve. | A larger assay window provides better discrimination between active and inactive compounds. |
Hypothetical Data Summary:
| Tracer Type | IC₅₀ (nM) | Z'-factor | Signal-to-Background |
| Tracer A (Spirocyclic) | 5.2 ± 0.4 | 0.85 | 15.3 |
| Tracer B (Flexible Linker) | 8.9 ± 1.1 | 0.72 | 9.8 |
This hypothetical data illustrates a scenario where the conformational rigidity of the spirocyclic scaffold in Tracer A leads to a more sensitive and robust assay.
Broader Applications and Alternative Scaffolds
The principles discussed here are not limited to competitive ELISAs. The 1,4-Diazaspiro[5.5]undecane-5,9-dione scaffold could be a valuable component in various other assay formats:
-
Fluorescence Polarization (FP) Assays: A fluorescently labeled tracer based on the spirocyclic core could exhibit more stable polarization values due to its restricted motion, potentially leading to a more sensitive assay for detecting binding events.
-
High-Throughput Screening (HTS): The improved physicochemical properties imparted by the spirocyclic scaffold could be particularly advantageous in HTS campaigns, where compound solubility and non-specific binding are common challenges.[4]
-
Surface Plasmon Resonance (SPR): Immobilizing a ligand via a rigid spirocyclic linker might provide a more homogenous surface, leading to cleaner and more reproducible binding kinetics data.
While 1,4-Diazaspiro[5.5]undecane-5,9-dione is a promising candidate, other diazaspiro[5.5]undecane isomers, such as the 1,9- and 3,9-derivatives, have also been synthesized and could be evaluated in a similar manner.[5][6] The choice of isomer would depend on the desired vectoral orientation of the attached functional groups.
Conclusion and Future Directions
While the direct application of 1,4-Diazaspiro[5.5]undecane-5,9-dione in assay development is an emerging area, the fundamental advantages of spirocyclic scaffolds in medicinal chemistry provide a strong rationale for their exploration as next-generation assay components.[7] Their rigid, three-dimensional nature has the potential to enhance specificity, improve physicochemical properties, and ultimately lead to more robust and sensitive assays.
The experimental framework proposed in this guide offers a clear path for researchers to validate this potential. By systematically comparing spirocyclic scaffolds against traditional flexible linkers, the drug discovery community can build a data-driven understanding of where these unique structures can provide the most significant value. The synthesis and application of various diazaspiro[5.5]undecane derivatives have been reported, providing a solid foundation for the creation of novel assay reagents.[8]
As the demand for high-quality, reproducible biological data continues to grow, so too will the need for innovative tools and reagents. 1,4-Diazaspiro[5.5]undecane-5,9-dione and related spirocyclic systems represent a promising, yet underexplored, frontier in assay development.
References
- Islam, M. S., Barakat, A., Al-Majid, A. M., Ghabbour, H. A., Fun, H.-K., & Siddiqui, M. R. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, 1-9.
- St. Jean, D. J., Jr., Fotsch, C., & Lainchbury, M. (2020). Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one. Google Patents.
- Clark, R. D., Caroon, J. M., Repke, D. B., Strosberg, A. M., Bitter, S. M., Okada, M. D., Michel, A. D., & Whiting, R. L. (1983). Antihypertensive 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones. Journal of Medicinal Chemistry, 26(6), 855-861.
-
de Witte, W., & van der Mey, M. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Future Medicinal Chemistry, 9(10), 1035-1053. Available from: [Link]
-
Islam, M. S., Barakat, A., Al-Majid, A. M., Ghabbour, H. A., Fun, H.-K., & Siddiqui, M. R. (2015). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. ResearchGate. Available from: [Link]
-
Padwa, A., & Ku, H. (1980). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. The Journal of Organic Chemistry, 45(18), 3756-3763. Available from: [Link]
- MySkinRecipes. (n.d.). 1,4-DIAZASPIRO[5.5]UNDECANE-5,9-DIONE HCL.
-
Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. Available from: [Link]
-
Ohashi, T., Ishichi, Y., Inui, T., Iinuma, K., Ohtsuka, T., Abe, T., & Iwata, H. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters, 24(2), 565-570. Available from: [Link]
-
Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 19(3), 263-266. Available from: [Link]
-
Harvey, A. L. (2008). Matching the Power of High Throughput Screening to the Chemical Diversity of Natural Products. Current Opinion in Pharmacology, 8(5), 559-563. Available from: [Link]
-
Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. Available from: [Link]
Sources
- 1. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 3. benchchem.com [benchchem.com]
- 4. Matching the Power of High Throughput Screening to the Chemical Diversity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arabjchem.org [arabjchem.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,4-Diazaspiro[5.5]undecane-5,9-dione Hydrochloride
Introduction: As a novel spirocyclic intermediate, 1,4-Diazaspiro[5.5]undecane-5,9-dione hydrochloride (CAS No. 1263475-13-3) is increasingly utilized in organic synthesis for the development of pharmaceuticals, particularly those targeting neurological disorders.[1] While its potential in drug discovery is significant, responsible management of the chemical lifecycle, especially its disposal, is paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. Our approach moves beyond a simple checklist, explaining the causality behind each procedural step to empower researchers with the knowledge for safe and compliant laboratory operations.
Section 1: Hazard Assessment and Characterization
A thorough understanding of a chemical's potential hazards is the foundation of any safety protocol. While a comprehensive Safety Data Sheet (SDS) for this specific hydrochloride salt is not widely available, data from structurally similar diazaspiro compounds indicate a moderate hazard profile.[2][3] Therefore, a conservative approach, treating the substance as hazardous until proven otherwise, is the most trustworthy and responsible course of action.[4]
Assumed Hazard Profile: Based on analogous compounds, researchers should assume this compound presents the following risks:
| Hazard Class | Potential Effect | Recommended Precaution |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[2] | Avoid generating dust; handle only with adequate ventilation and appropriate PPE. |
| Skin Corrosion/Irritation | Causes skin irritation.[2] | Prevent all skin contact by using compatible gloves and a lab coat. |
| Eye Damage/Irritation | Causes serious eye irritation.[2] | Wear safety glasses or goggles at all times in the handling area. |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust.[2] | Handle in a chemical fume hood or a ventilated enclosure. |
This proactive hazard identification aligns with the OSHA Laboratory Standard (29 CFR 1910.1450), which mandates that employers apprise workers of the hazards of chemicals in their work areas.[4][5]
Section 2: Personal Protective Equipment (PPE) and Engineering Controls
Given the assumed hazard profile, a multi-layered approach to exposure prevention is necessary. This combines engineering controls to contain the hazard at its source with PPE to protect the individual operator.
-
Engineering Controls : The primary engineering control for handling this solid compound is a certified chemical fume hood.[6] This minimizes the potential for inhaling dust particles and is the most effective way to control respiratory exposure.
-
Personal Protective Equipment (PPE) : The following PPE is mandatory when handling this compound:
-
Eye/Face Protection : Chemical safety goggles or a face shield.
-
Hand Protection : Chemically resistant gloves (e.g., nitrile). Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.
-
Skin and Body Protection : A flame-resistant lab coat, long pants, and closed-toe shoes are required to prevent skin contact.
-
Respiratory Protection : If a fume hood is unavailable or procedures may generate significant dust, a NIOSH-approved respirator may be necessary.[2]
-
Section 3: Waste Segregation and Container Management
The improper mixing of chemical waste is a primary cause of laboratory accidents. Segregation is a critical, non-negotiable step in the disposal process.[7][8] This compound, being a non-reactive solid organic, must be collected separately from other waste streams.
Waste Disposal Decision Workflow
Caption: Step-by-step spill response procedure.
First Aid Procedures:
-
Skin Contact : Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists. [2][9]* Eye Contact : Immediately flush eyes with copious amounts of fresh, running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [2][9]* Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. [2][9]* Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. [9][10] By adhering to these detailed procedures, researchers can confidently manage the disposal of this compound, ensuring a safe laboratory environment and upholding their commitment to regulatory compliance and environmental stewardship.
References
-
US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories (1910.1450). Retrieved from [Link]
-
Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
Medical University of South Carolina. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 1,4-DIAZASPIRO[5.5]UNDECANE-5,9-DIONE HCL. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
Sources
- 1. 1,4-DIAZASPIRO[5.5]UNDECANE-5,9-DIONE HCL [myskinrecipes.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. aksci.com [aksci.com]
- 4. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 5. osha.gov [osha.gov]
- 6. md.rcm.upr.edu [md.rcm.upr.edu]
- 7. usbioclean.com [usbioclean.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. aksci.com [aksci.com]
- 10. 1-Oxa-4,9-diazaspiro[5.5]undecane - Safety Data Sheet [chemicalbook.com]
Navigating the Handling of 1,4-Diazaspiro[5.5]undecane-5,9-dione Hydrochloride: A Guide to Safe Laboratory Practices
For Researchers, Scientists, and Drug Development Professionals
The introduction of novel chemical entities into the research and development pipeline necessitates a thorough understanding of their handling and safety requirements. This guide provides essential safety and logistical information for 1,4-Diazaspiro[5.5]undecane-5,9-dione hydrochloride, a spirocyclic compound utilized in organic synthesis, particularly for pharmaceuticals targeting neurological disorders.[1][2] By grounding our procedures in the principles of risk assessment and proactive safety measures, we aim to foster a secure and efficient laboratory environment.
Hazard Recognition and Assessment: Understanding the Compound
While a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing, an assessment of its chemical structure—a spirocyclic diamide hydrochloride salt—allows for an informed evaluation of potential hazards. As with any chemical, particularly those with biological activity, it is imperative to handle this compound with care.[3][4]
Potential Hazards:
-
Skin and Eye Irritation: As a hydrochloride salt, the compound may be irritating to the skin and eyes upon contact.[5]
-
Respiratory Tract Irritation: Inhalation of the powdered form can lead to respiratory irritation.
-
Biological Activity: Given its use as a key intermediate in the development of drugs targeting neurological systems, the compound may possess biological activity.[1][2]
-
Unknown Toxicity: As a research chemical, the full toxicological profile may not be known.
The American Chemical Society (ACS) advocates for the R.A.M.P. framework for laboratory safety: R ecognize hazards, A ssess the risks of hazards, M inimize the risks, and P repare for emergencies.[6][7][8] This guide is structured to follow these core principles.
Minimizing Risk: Personal Protective Equipment (PPE) and Engineering Controls
Appropriate PPE is the first line of defense when handling chemical compounds. The selection of PPE should be based on a thorough risk assessment of the planned procedures.
Recommended Personal Protective Equipment
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. For prolonged or immersive contact, consult glove manufacturer's compatibility data. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If handling large quantities or if dust is generated, a NIOSH-approved respirator may be necessary. | Minimizes inhalation of the compound. |
This table provides general guidance. Always consult the specific Safety Data Sheet (SDS) and your institution's safety protocols for detailed PPE requirements.
Engineering Controls: The Laboratory Environment
Engineering controls are designed to remove the hazard at the source, before it comes into contact with the researcher.
-
Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a chemical fume hood is essential.[9]
-
Designated Area: Establish a designated area for handling this compound to prevent cross-contamination.
Standard Operating Procedure: Handling and Weighing
Following a standardized procedure minimizes the risk of exposure and ensures the integrity of the experiment.
Objective: To safely weigh and prepare a solution of this compound.
Materials:
-
This compound
-
Spatula
-
Weighing paper or boat
-
Analytical balance
-
Appropriate solvent
-
Volumetric flask
-
Required PPE (see table above)
Step-by-Step Protocol:
-
Preparation:
-
Ensure the work area (chemical fume hood or designated ventilated space) is clean and uncluttered.
-
Don all required personal protective equipment.
-
Confirm the location and functionality of emergency equipment, such as the safety shower and eyewash station.[10]
-
-
Weighing:
-
Place a weighing paper or boat on the analytical balance and tare.
-
Carefully transfer the desired amount of this compound from the storage container to the weighing paper using a clean spatula.
-
Avoid generating dust. If any material is spilled, clean it up immediately following appropriate procedures.
-
Record the weight and securely close the storage container.
-
-
Dissolution:
-
Transfer the weighed compound into the volumetric flask.
-
Add the appropriate solvent, rinsing the weighing paper or boat to ensure a complete transfer.
-
Cap the flask and mix until the compound is fully dissolved.
-
-
Post-Handling:
-
Clean the spatula and work area thoroughly.
-
Dispose of contaminated weighing paper and gloves in the designated chemical waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Diagram of the Handling Workflow
Caption: Workflow for Safe Handling of this compound.
Storage and Disposal: Maintaining a Safe and Compliant Laboratory
Proper storage and disposal are critical for ensuring long-term safety and environmental responsibility.
Storage
-
Conditions: Store this compound at room temperature in a tightly sealed container in a dry, well-ventilated area.[1]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.[5]
-
Inventory: Maintain an accurate inventory of the chemical to comply with OSHA regulations.[11][12]
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated consumables, in a designated and clearly labeled hazardous waste container.
-
For solutions, use a container designated for "Organic Liquid" waste.[13] Since this compound contains chlorine, it may need to be segregated into a "Halogenated Organic Waste" container, depending on institutional guidelines.[13]
-
-
Neutralization of Acidic Waste:
-
Due to its hydrochloride nature, waste solutions may be acidic. Neutralization can be performed by slowly adding a base (e.g., sodium bicarbonate or sodium hydroxide) while monitoring the pH.[14][15][16] This should be done in a fume hood with appropriate PPE.
-
The reaction is complete when the pH is neutral (around 7).[14]
-
-
Final Disposal:
-
Once the waste container is full, it should be securely sealed and transferred to your institution's environmental health and safety department for final disposal.
-
Never dispose of this chemical down the drain.[13]
-
Emergency Preparedness: A Proactive Approach
In the event of an accidental exposure or spill, a swift and informed response is crucial.
| Emergency Situation | Response Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material. Collect the material into a designated waste container. Clean the spill area thoroughly. |
This table provides general emergency procedures. Always follow your institution's specific emergency response plan.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
-
American Chemical Society. (2013, September 12). American Chemical Society Issues Guidelines for Safer Research Laboratories. Retrieved from [Link]
-
American Chemical Society Committee on Chemical Safety. (2016, November 21). ACS Publishes Guidelines for Secondary School Laboratory Safety. Retrieved from [Link]
-
American Chemical Society. Safety Tipsheets & Best Practices. Retrieved from [Link]
-
American Chemical Society. (2017, March 6). Safety in Academic Chemistry Laboratories. Retrieved from [Link]
-
American Chemical Society. Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]
-
psi-bfm.com. A Comprehensive Guide to Safe Powder Handling. Retrieved from [Link]
-
Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements. Retrieved from [Link]
-
BulkInside. (2025, January 31). Ensuring Compliance in Powder Handling: Key Regulations for Safety & Sustainability. Retrieved from [Link]
-
PolyStar Containment. Understanding OSHA Chemical Storage Requirements. Retrieved from [Link]
-
OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]
-
MySkinRecipes. 1,4-DIAZASPIRO[5.5]UNDECANE-5,9-DIONE HCL. Retrieved from [Link]
-
HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
-
Lab Alley. How to dispose of hydrochloric acid. Retrieved from [Link]
-
PubChem. This compound. Retrieved from [Link]
-
Emory University. Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
Reed College. Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]
-
EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]
-
Rousseau, G., Robert, F., Schenk, K., & Landais, Y. (2008). Rearrangement of spirocyclic oxindoles with lithium amide bases. Organic Letters, 10(20), 4441–4444. [Link]
-
GrowerTalks. (2019, October 1). Diving Into Diamides. Retrieved from [Link]
-
IRAC. The Mode Of Action of Diamides and Other Lepidopteran Insecticides and General Rotation Recommendations. Retrieved from [Link]
-
ACS Publications. (2024). Organic Letters Ahead of Print. Retrieved from [Link]
-
Zhang, Z., et al. (2022). Design, synthesis and biological activity of diamide compounds based on 3‐substituent of the pyrazole ring. Pest Management Science, 78(5). [Link]
Sources
- 1. 1,4-DIAZASPIRO[5.5]UNDECANE-5,9-DIONE HCL [myskinrecipes.com]
- 2. 3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride (1609402-96-1) for sale [vulcanchem.com]
- 3. Diving Into Diamides [growertalks.com]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. ACS publishes Guidelines for Secondary School Laboratory Safety | Chemical Education Xchange [chemedx.org]
- 7. acs.org [acs.org]
- 8. acs.org [acs.org]
- 9. Safety Guides & Tipsheets - American Chemical Society [acs.org]
- 10. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 11. capitalresin.com [capitalresin.com]
- 12. OSHA Chemical Storage Requirements | Discover OSHA Secondary Containment Requirements & Storage Guidelines - Polystar Containment [polystarcontainment.com]
- 13. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 14. laballey.com [laballey.com]
- 15. rtong.people.ust.hk [rtong.people.ust.hk]
- 16. epfl.ch [epfl.ch]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
